MS-PPOH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHFEYPDFRRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206052-02-0 | |
| Record name | N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206052-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS-PPOH on CYP Epoxygenases
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, enzymes responsible for the conversion of arachidonic acid to signaling molecules known as epoxyeicosatrienoic acids (EETs). This guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory profile against various CYP isoforms, and the downstream consequences of its activity. Detailed experimental protocols for assessing its effects and quantitative data on its inhibitory potency are presented to facilitate further research and drug development efforts in areas where CYP epoxygenase pathways are a therapeutic target.
Introduction to this compound and CYP Epoxygenases
Cytochrome P450 epoxygenases, primarily members of the CYP2C and CYP2J subfamilies, are key enzymes in the metabolism of polyunsaturated fatty acids.[1] They convert arachidonic acid into four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). These EETs are lipid mediators involved in a wide range of physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[1] The biological activity of EETs is terminated by their hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[2]
This compound is a mechanism-based inactivator of CYP epoxygenases.[3][4] Its structure includes a terminal acetylene group, which is a key feature for its inhibitory action.[3] By inhibiting the production of EETs, this compound serves as a critical tool for investigating the physiological and pathophysiological roles of the CYP epoxygenase pathway.
Mechanism of Action of this compound
This compound acts as a suicide substrate for CYP epoxygenases. The proposed mechanism involves the enzymatic oxidation of the terminal acetylene moiety by the heme iron of the CYP enzyme. This process generates a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[5] This time- and NADPH-dependent inhibition is a hallmark of mechanism-based inactivators.[3] The inactivation of the enzyme prevents the further metabolism of arachidonic acid to EETs, thereby reducing their local and systemic concentrations.
Quantitative Inhibition Profile of this compound
This compound exhibits a selective but heterogeneous inhibitory profile against various CYP isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against different human and rat CYP epoxygenases.
| CYP Isoform | Species | IC50 (µM) | Reference |
| CYP2C9 | Human | 11 | [3] |
| CYP2C11 | Rat | 16 | [3] |
| CYP4A2 | Rat | 13 | [6][7] |
| CYP4A3 | Rat | 13 | [6][7] |
| CYP2B1 | Rat | >90 | [3] |
| CYP2B6 | Human | >90 | [3] |
| CYP2C19 | Human | >90 | [3] |
Note: The inhibitory activity of this compound can vary depending on the experimental conditions and the specific recombinant enzyme or microsomal preparation used.
Downstream Effects of this compound Inhibition
The primary downstream effect of this compound action is the reduction of EET synthesis and a subsequent decrease in the levels of their metabolites, DHETs. For example, in pregnant rats, treatment with this compound led to a 28% decrease in the production of EETs and DHETs.[8] This inhibition of the CYP epoxygenase pathway has been shown to have significant physiological consequences, including effects on blood pressure and inflammation.[8][9]
Experimental Protocols
In Vitro CYP Epoxygenase Inhibition Assay (IC50 Determination)
This protocol describes the determination of the IC50 value of this compound for a specific CYP epoxygenase isoform using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrate (e.g., diclofenac for CYP2C9)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final protein concentration 0.1-0.5 mg/mL) with a range of this compound concentrations in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate (at a concentration close to its Km).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Western Blot Analysis of CYP2J2 and CYP2C Expression
This protocol details the procedure for assessing the protein expression levels of CYP2J2 and CYP2C isoforms in cells or tissues following treatment with this compound.
Materials:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against CYP2J2 and CYP2C isoforms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Extraction:
-
For adherent cells, wash with ice-cold PBS, then add lysis buffer and scrape the cells.[6]
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in lysis buffer.[9]
-
For tissues, homogenize in lysis buffer on ice.[6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for CYP2J2 or CYP2C isoforms overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
LC-MS/MS Analysis of EETs and DHETs
This protocol outlines the methodology for the extraction and quantification of EETs and DHETs from biological samples after this compound treatment.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant, tissue homogenate)
-
Internal standards (deuterated EETs and DHETs)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Extraction:
-
Spike the biological sample with a known amount of deuterated internal standards.
-
Acidify the sample with a weak acid (e.g., acetic acid).
-
Perform solid-phase extraction (SPE) to isolate the eicosanoids. Condition the SPE cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent, and elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the EETs and DHETs using a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol, both containing a small percentage of formic acid.
-
Detect the analytes using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each EET and DHET regioisomer and their corresponding internal standards.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of authentic EET and DHET standards.
-
Quantify the amount of each analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the CYP epoxygenase pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound Inhibition
Caption: Logical flow of this compound's inhibitory effects.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of CYP epoxygenase-derived EETs. Its mechanism-based inactivation of specific CYP isoforms allows for the targeted reduction of EET biosynthesis. Understanding its detailed mechanism of action, inhibitory profile, and the experimental methodologies to assess its effects is crucial for researchers in pharmacology, physiology, and drug development. This guide provides a foundational resource for scientists investigating the therapeutic potential of modulating the CYP epoxygenase pathway.
References
- 1. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 7. escholarship.org [escholarship.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. origene.com [origene.com]
An In-depth Technical Guide to the Selectivity of MS-PPOH for CYP4A2 and CYP4A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, commonly known as MS-PPOH, is a valuable pharmacological tool for investigating the physiological and pathological roles of cytochrome P450 (CYP) epoxygenases. This technical guide provides a comprehensive overview of the selectivity of this compound for two key isoforms of the CYP4A subfamily, CYP4A2 and CYP4A3. These enzymes are critically involved in the metabolism of arachidonic acid (AA) to produce signaling molecules that regulate various physiological processes. Understanding the selective inhibition of these enzymes by this compound is crucial for designing and interpreting experiments in fields such as cardiovascular research, pharmacology, and drug development.
Quantitative Data on this compound Selectivity
This compound is characterized as a selective inhibitor of the epoxygenase activity of specific CYP450 enzymes.[1][2] Its inhibitory effects on the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 have been quantified, providing a key metric for its use as a research tool. In contrast, this compound shows a notable lack of effect on the ω-hydroxylation activity of the related isoform, CYP4A1.[1][2]
Table 1: Inhibitory Activity of this compound on CYP4A Isoforms
| Target Enzyme(s) | Catalyzed Reaction | Product(s) | Inhibitor | IC50 Value | Reference(s) |
| CYP4A2 and CYP4A3 | Epoxidation of Arachidonic Acid | 11,12-Epoxyeicosatrienoic Acid (11,12-EET) | This compound | 13 µM | [1][2] |
| CYP4A1 | ω-Hydroxylation of Arachidonic Acid | 20-Hydroxyeicosatetraenoic Acid (20-HETE) | This compound | No effect observed | [1][2] |
Experimental Protocols
The determination of the inhibitory potency of this compound on CYP4A2 and CYP4A3 activity typically involves in vitro assays using recombinant enzymes or microsomal preparations and quantifying the formation of specific metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).
Protocol: Determination of IC50 for this compound Inhibition of CYP4A2/CYP4A3 Epoxygenase Activity
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the formation of 11,12-EET from arachidonic acid by recombinant CYP4A2 or CYP4A3.
1. Materials and Reagents:
-
Recombinant human or rat CYP4A2 or CYP4A3 enzymes
-
Cytochrome P450 reductase (CPR)
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
Arachidonic acid (substrate)
-
This compound (inhibitor)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., a deuterated analog of the metabolite)
-
LC-MS/MS system
2. Enzyme Reconstitution:
-
Prepare reconstituted enzyme systems by incubating the recombinant CYP4A isoform, CPR, and liposomes in potassium phosphate buffer.
3. Incubation:
-
In a microcentrifuge tube, combine the reconstituted enzyme system, arachidonic acid (at a concentration near the Km value, if known), and varying concentrations of this compound (typically in a series of dilutions to span a wide range, e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (without this compound).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
4. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solvent, such as acetonitrile containing an internal standard and formic acid.
-
Vortex the mixture and centrifuge to pellet the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Separate the metabolite (11,12-EET) from the substrate and other components using a suitable C18 liquid chromatography column.
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions of 11,12-EET and the internal standard.
6. Data Analysis:
-
Calculate the rate of metabolite formation in the presence of each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Signaling Pathway
The CYP4A enzymes metabolize arachidonic acid to produce epoxyeicosatrienoic acids (EETs), which are important signaling molecules with various biological effects, including vasodilation and anti-inflammatory actions. This compound, by inhibiting the formation of these EETs, can modulate these signaling pathways.
Experimental Workflow
The following diagram illustrates the key steps in determining the inhibitory effect of this compound on CYP4A2/CYP4A3 activity.
Conclusion
This compound serves as a selective inhibitor of the epoxygenase activity of CYP4A2 and CYP4A3, with a reported IC50 of 13 µM for the formation of 11,12-EET. Its lack of inhibitory action on the ω-hydroxylase activity of CYP4A1 underscores its utility in dissecting the distinct roles of these metabolic pathways. The provided experimental protocol and workflows offer a foundational methodology for researchers to investigate the inhibitory effects of this compound and other compounds on CYP4A enzymes. The visualization of the signaling pathway highlights the mechanism by which this compound can be used to probe the biological functions of CYP4A2/A3-derived eicosanoids. This in-depth guide provides essential information for scientists and professionals in drug development to effectively utilize this compound in their research endeavors.
References
- 1. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibition of rat and human hepatic cytochrome P450 by Andrographis paniculata extract and andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of MS-PPOH on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, the enzymes responsible for converting arachidonic acid (AA) into epoxyeicosatrienoic acids (EETs). EETs are signaling molecules involved in a variety of physiological processes, including regulation of vascular tone, inflammation, and renal function. By inhibiting EET synthesis, this compound serves as a critical tool for elucidating the roles of the CYP epoxygenase pathway in health and disease. This technical guide provides an in-depth overview of the effects of this compound on arachidonic acid metabolism, compiling quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Data Presentation: Quantitative Effects of this compound
The inhibitory effects of this compound on various CYP450 isoforms and its in vivo impact on arachidonic acid metabolites are summarized below.
Table 1: Inhibitory Potency (IC50) of this compound on Cytochrome P450 Isoforms
| CYP450 Isoform | Species | IC50 (µM) | Reference |
| CYP2C9 | Human | 11-16 | [1] |
| CYP2C11 | Rat | 11-16 | [1] |
| CYP2B1 | Rat | >90 | [1] |
| CYP2B6 | Human | >90 | [1] |
| CYP2C19 | Human | >90 | [1] |
| CYP4A2 | Rat | 13 | [2] |
| CYP4A3 | Rat | 13 | [2] |
Note: Higher IC50 values indicate lower potency.
Table 2: In Vivo Effects of this compound on Arachidonic Acid Metabolites and Physiological Parameters
| Animal Model | Treatment | Measured Parameter | Result | Reference |
| Pregnant Rats | This compound (dose not specified) | Renal Cortical EET and DHET Production | 28% decrease | [3] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) on High-Salt Intake | This compound (20 mg/kg/day, i.v. for 2 weeks) | Urinary Protein Excretion (UPE) | Increased UPE | [3] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) on High-Salt Intake | This compound (20 mg/kg/day, i.v. for 2 weeks) | Systolic Blood Pressure (SBP) | No significant alteration | [3] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) on High-Salt Intake | This compound (20 mg/kg/day, i.v. for 2 weeks) | Renal Histology | Widespread malignant nephrosclerosis | [3] |
Experimental Protocols
In Vitro Inhibition of CYP450 Isoforms
Objective: To determine the inhibitory potency (IC50) of this compound on specific human and rat CYP450 isoforms.
Methodology:
-
Enzyme Source: Recombinant human or rat CYP450 isoforms expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: A fluorescent or chromogenic substrate specific for the CYP450 isoform being tested.
-
Incubation:
-
Prepare a reaction mixture containing the recombinant CYP450 enzyme, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the specific substrate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time.
-
-
Detection:
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the formation of the metabolized product using a fluorescence plate reader or a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
In Vivo Administration of this compound in Rats
Objective: To investigate the in vivo effects of this compound on renal function and blood pressure in spontaneously hypertensive stroke-prone (SHRSP) rats.
Methodology:
-
Animal Model: Male SHRSP rats.
-
Drug Preparation: Dissolve this compound in a suitable vehicle for intravenous administration. A common vehicle is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP)[4]. The final concentration should be calculated to deliver the desired dose in a specific infusion volume.
-
Surgical Procedure (for continuous infusion):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Implant a catheter into the jugular vein for intravenous infusion[5].
-
Connect the catheter to an osmotic minipump or a syringe pump for continuous drug delivery.
-
-
Administration:
-
Monitoring and Sample Collection:
-
Monitor systolic blood pressure regularly using a tail-cuff method[7].
-
Collect 24-hour urine samples to measure urinary protein excretion.
-
At the end of the study, euthanize the animals and collect kidney tissues for histological analysis and measurement of arachidonic acid metabolites.
-
Quantification of Arachidonic Acid Metabolites by LC-MS/MS
Objective: To measure the levels of EETs, DHETs, and 20-HETE in plasma and tissue samples.
Methodology:
-
Sample Preparation:
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer, often containing an antioxidant and internal standards (deuterated analogs of the analytes)[2][8][9].
-
Liquid-Liquid or Solid-Phase Extraction: Extract the lipids from the plasma or tissue homogenate using an organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) cartridge[9][10].
-
Saponification (optional): To measure total (free and esterified) eicosanoids, the lipid extract can be saponified to release the fatty acids from phospholipids.
-
Derivatization (optional): For improved sensitivity and chromatographic separation, the extracted eicosanoids can be derivatized.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the different eicosanoids using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system[8][9][10]. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry Detection: Detect and quantify the eicosanoids using a tandem mass spectrometer (MS/MS) operating in negative ion mode. Use multiple reaction monitoring (MRM) to specifically detect the parent and daughter ions of each analyte and internal standard for high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of authentic standards.
-
Calculate the concentration of each eicosanoid in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Arachidonic Acid Metabolism Pathways
Arachidonic acid is metabolized through three primary pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. This compound specifically targets the epoxygenase branch of the CYP450 pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Role of MS-PPOH in the Selective Inhibition of 11,12-Epoxyeicosatrienoic Acid Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, commonly known as MS-PPOH, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. These enzymes play a crucial role in the metabolism of arachidonic acid to various biologically active eicosanoids, including epoxyeicosatrienoic acids (EETs). This technical guide provides an in-depth overview of the role of this compound in specifically inhibiting the formation of 11,12-epoxide (11,12-EET), a key signaling molecule involved in a multitude of physiological and pathophysiological processes. This document will detail the mechanism of action of this compound, present quantitative data on its inhibitory effects, provide comprehensive experimental protocols for its use, and visualize the relevant biochemical pathways.
The Arachidonic Acid Cascade and the Significance of 11,12-EET
Arachidonic acid, a polyunsaturated fatty acid, is metabolized via three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1] The CYP pathway, particularly the epoxygenase branch, converts arachidonic acid into four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][3] These EETs are involved in the regulation of vascular tone, inflammation, angiogenesis, and ion channel activity.[4][5]
11,12-EET, in particular, has been shown to be a potent vasodilator, to possess anti-inflammatory properties, and to play a role in protecting tissues from ischemic injury.[2][5] It is primarily synthesized by CYP2C and CYP2J enzyme subfamilies.[5] Given its significant biological activities, the selective modulation of 11,12-EET levels is a key area of interest in drug discovery and development.
This compound: A Selective Inhibitor of 11,12-Epoxide Formation
This compound is a mechanism-based inhibitor that selectively targets CYP epoxygenases.[4] Its chemical structure, featuring a terminal alkyne group, allows for covalent modification and irreversible inactivation of the target enzyme. This selectivity makes this compound an invaluable tool for elucidating the specific functions of EETs, particularly 11,12-EET, in various biological systems.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified against various CYP isoforms. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) values of this compound.
| CYP Isoform | Test System | Substrate | IC50 Value | Reference |
| CYP2C9 | Recombinant Human | Arachidonic Acid | 11 µM | [2] |
| CYP2C11 | Recombinant Rat | Arachidonic Acid | 16 µM | [2] |
| CYP4A2 | Rat Liver Microsomes | Arachidonic Acid | 13 µM | [6] |
| CYP4A3 | Rat Liver Microsomes | Arachidonic Acid | 13 µM | [6] |
| CYP2B1 | Recombinant Rat | Arachidonic Acid | >90 µM | [2] |
| CYP2B6 | Recombinant Human | Arachidonic Acid | >90 µM | [2] |
| CYP2C19 | Recombinant Human | Arachidonic Acid | >90 µM | [2] |
Note: The IC50 values can vary depending on the experimental conditions, including the specific test system and substrate used.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to study the inhibition of 11,12-epoxide formation.
In Vitro Enzyme Inhibition Assay using Recombinant CYP Enzymes
This protocol describes how to determine the IC50 of this compound against a specific recombinant human CYP epoxygenase (e.g., CYP2C9).
Materials:
-
Recombinant human CYP2C9 enzyme (commercially available)
-
NADPH-cytochrome P450 reductase
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
Arachidonic acid
-
This compound (in a suitable solvent like DMSO)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., 11,12-EET-d8)
-
LC-MS/MS system
Procedure:
-
Reconstitution of the Enzyme System:
-
Prepare a mixture of the recombinant CYP2C9 enzyme, NADPH-cytochrome P450 reductase, and liposomes in potassium phosphate buffer.
-
Incubate the mixture on ice for 30 minutes to allow for the formation of a functional enzyme-reductase complex within the lipid bilayer.
-
-
Inhibition Assay:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, add the reconstituted enzyme system, the NADPH regenerating system, and a specific concentration of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the terminated reaction mixture and centrifuge to pellet the protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the EETs using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing formic acid.
-
Detect and quantify 11,12-EET and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of 11,12-EET formed in each reaction.
-
Plot the percentage of inhibition of 11,12-EET formation against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay for Measuring Inhibition of Endogenous 11,12-EET Formation
This protocol outlines a method to assess the effect of this compound on the production of 11,12-EET in a cellular context.
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
This compound
-
Arachidonic acid (optional, for stimulating EET production)
-
Phosphate-buffered saline (PBS)
-
Ethyl acetate
-
Internal standard (e.g., 11,12-EET-d8)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture human endothelial cells to confluence in appropriate culture plates.
-
Replace the culture medium with serum-free medium and incubate for a period to reduce basal EET levels.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified pre-incubation time.
-
(Optional) Stimulate the cells with arachidonic acid to enhance EET production.
-
Incubate for the desired treatment period.
-
-
Extraction of Eicosanoids:
-
Collect the cell culture supernatant.
-
Add the internal standard to the supernatant.
-
Perform a liquid-liquid extraction by adding acidified water and then ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic (upper) phase and evaporate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Analyze the sample for 11,12-EET content as described in the previous protocol.
-
-
Data Analysis:
-
Quantify the amount of 11,12-EET produced by the cells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value in the cellular system.
-
Signaling Pathways and Visualizations
The formation of 11,12-EET from arachidonic acid is a key step in a complex signaling cascade. This compound acts as a critical tool to dissect this pathway by blocking the production of this specific epoxide.
Arachidonic Acid to 11,12-EET Pathway
Caption: Biosynthesis of 11,12-EET from arachidonic acid and its inhibition by this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for determining the inhibitory effect of this compound on 11,12-EET formation.
Conclusion
This compound is a powerful and selective tool for investigating the role of CYP epoxygenases and their arachidonic acid-derived metabolite, 11,12-EET. Its mechanism-based inhibition allows for precise modulation of this signaling pathway, enabling researchers to uncover the specific physiological and pathological roles of 11,12-EET. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting the CYP epoxygenase pathway. The careful application of this compound in well-designed experiments will continue to advance our understanding of eicosanoid biology and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of MS-PPOH on Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS-PPOH, N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. By attenuating the biosynthesis of epoxyeicosatrienoic acids (EETs), this compound serves as a critical tool for elucidating the roles of these lipid mediators in various physiological and pathophysiological processes. This technical guide provides an in-depth analysis of the downstream effects of this compound on key signaling pathways. It summarizes quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the affected molecular cascades. The primary consequence of this compound-mediated CYP epoxygenase inhibition is the dysregulation of pathways involved in inflammation, apoptosis, and cellular differentiation, including the nuclear factor-kappa B (NF-κB), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) signaling pathways.
Introduction to this compound and CYP Epoxygenases
This compound is a selective inhibitor of the epoxygenation reactions catalyzed by specific cytochrome P450 isozymes.[1] It has been shown to inhibit the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 µM.[1] Furthermore, it potently inhibits CYP2C9 and CYP2C11 epoxygenases.[2] The primary mechanism of action of this compound is the reduction of EETs, which are signaling lipids that play crucial roles in maintaining cellular homeostasis.
EETs are known to exert their effects by activating downstream signaling cascades that are critical for cell survival, proliferation, and inflammation. By inhibiting EET production, this compound provides a means to study the pathological consequences of the loss of these protective signaling pathways.
Core Signaling Pathways Modulated by this compound
The inhibition of EET biosynthesis by this compound leads to the modulation of several critical intracellular signaling pathways. The most well-documented of these are the NF-κB, PI3K/Akt, and MAPK pathways. The downstream consequences of this compound treatment are largely attributable to the loss of the protective effects of EETs on these pathways.
Upregulation of the NF-κB Signaling Pathway
EETs are known to be potent inhibitors of the pro-inflammatory NF-κB signaling pathway. Consequently, treatment with this compound, by reducing EET levels, leads to the disinhibition and subsequent activation of NF-κB. This results in the transcription of a wide array of pro-inflammatory genes.
References
Investigating the Physiological Role of Epoxyeicosatrienoic Acids (EETs) Using the Selective Inhibitor MS-PPOH
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Epoxyeicosatrienoic Acids (EETs)
Epoxyeicosatrienoic acids (EETs) are a class of bioactive lipid mediators synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes.[1] Functioning primarily as autocrine and paracrine signaling molecules, EETs are crucial regulators in the cardiovascular and renal systems.[2][3] Their diverse physiological roles include modulating vascular tone, exerting anti-inflammatory effects, stimulating angiogenesis, and protecting against ischemic injury.[4][5]
EETs contribute to vasodilation by activating large-conductance Ca2+-activated potassium (BKCa) channels in smooth muscle cells, which leads to hyperpolarization and relaxation.[2] This mechanism identifies them as a key component of the endothelium-derived hyperpolarizing factor (EDHF) response.[4][6] Furthermore, EETs exhibit potent anti-inflammatory properties, which are critical in the pathophysiology of cardiovascular diseases.[4] The primary route of EET metabolism and inactivation is through conversion to their corresponding dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH) enzyme.[3][5]
Given their beneficial effects, the EET pathway is a promising therapeutic target. Understanding the specific contributions of EETs in various physiological and pathological processes requires precise investigational tools. One such tool is N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, or MS-PPOH, a selective inhibitor of CYP epoxygenase activity. This guide provides a technical overview of the use of this compound to investigate the physiological functions of EETs.
This compound: A Selective Tool for EET Research
This compound is a potent and selective inhibitor of the CYP epoxygenase enzymes responsible for EET synthesis.[6][7] It allows researchers to probe the effects of reduced EET production in various experimental models.
Mechanism of Action: this compound acts as a mechanism-based inactivator of specific CYP450 epoxygenases.[8] It selectively inhibits the formation of EETs from arachidonic acid, with minimal effects on the production of other arachidonic acid metabolites like 20-HETE, which is formed via the CYP4A ω-hydroxylase pathway.[7][9] This selectivity is crucial for attributing observed physiological effects directly to the inhibition of EET synthesis.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound varies across different CYP isoforms. This section summarizes the available quantitative data on its inhibitory constants (IC50).
| CYP Isoform | Species | IC50 Value (µM) | Key Finding |
| CYP4A2 / CYP4A3 | Rat | 13 | Selective inhibition of 11,12-EET formation.[7][9] |
| CYP2C9 | Human | 11-16 | Potent inhibition.[8] |
| CYP2C11 | Rat | 11-16 | Potent inhibition.[8] |
| CYP2B1 | Rat | >90 | Low activity.[8] |
| CYP2B6 | Human | >90 | Low activity.[8] |
| CYP2C19 | Human | >90 | Low activity, despite being an important epoxygenase.[8] |
Note: The heterogeneity in inhibitory potency highlights the importance of selecting appropriate experimental models and confirming target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and reproducibility. The following diagrams, created using the DOT language, illustrate key concepts in EET research using this compound.
Caption: EET synthesis from arachidonic acid via CYP epoxygenases, its actions, and inhibition by this compound.
Caption: EETs induce vasorelaxation by activating BKCa channels in smooth muscle cells, causing hyperpolarization.
Caption: A logical workflow for designing and interpreting experiments using this compound to study EET function.
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Assessment of Vasodilation in Isolated Arteries
Objective: To determine the role of endogenous EETs in mediating vasodilation in response to a specific agonist (e.g., bradykinin).
Materials:
-
Isolated arterial rings (e.g., coronary, mesenteric).
-
Myograph system for measuring isometric tension.
-
Krebs-Henseleit buffer (physiological salt solution).
-
Bradykinin (or other endothelium-dependent vasodilator).
-
Phenylephrine (or other vasoconstrictor to pre-constrict vessels).
-
This compound (dissolved in appropriate vehicle, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
Methodology:
-
Tissue Preparation: Mount arterial rings (2-4 mm in length) in a wire myograph chamber filled with Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow vessels to equilibrate for 60-90 minutes under a resting tension.
-
Viability Check: Test vessel viability by contracting with KCl and verifying relaxation with acetylcholine.
-
Pre-constriction: Induce a stable submaximal contraction with phenylephrine.
-
Inhibitor Incubation: Treat a subset of vessels with a working concentration of this compound (e.g., 10-20 µM) for 30-60 minutes. Treat control vessels with an equivalent volume of vehicle.
-
Dose-Response Curve: Generate a cumulative concentration-response curve to bradykinin to induce endothelium-dependent relaxation.
-
Data Analysis: Compare the relaxation response curves between the vehicle-treated and this compound-treated groups. A rightward shift or attenuation of the relaxation curve in the presence of this compound suggests that EETs contribute to the vasodilator response.[6]
Protocol 2: In Vivo Assessment of Blood Pressure Regulation
Objective: To investigate the contribution of EETs to the maintenance of blood pressure in an animal model.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice).
-
Telemetry system or tail-cuff plethysmography for blood pressure measurement.
-
This compound for systemic administration (e.g., intraperitoneal injection, osmotic minipump).
-
Vehicle control.
-
Metabolic cages for urine and fecal collection (optional).
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing and blood pressure measurement procedures to ensure stable baseline readings.
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for several days.
-
Treatment Administration: Administer this compound or vehicle to the respective groups. Dosing regimens may vary, for example, a study in pregnant rats used a dose that resulted in a 28% decrease in EET and DHET production.[10]
-
Continuous Monitoring: Continuously monitor blood pressure and heart rate throughout the treatment period.
-
Sample Collection: At the end of the study, collect blood and tissue samples (kidney, heart, aorta) for analysis.
-
Biochemical Analysis: Quantify EET and DHET levels in plasma and tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm target engagement and inhibition of EET synthesis.[10][11]
-
Data Analysis: Compare blood pressure trends between the this compound and vehicle groups. A significant increase in blood pressure following this compound administration would indicate a role for EETs in tonic blood pressure regulation.[10]
Protocol 3: Cell Migration/Invasion Assay
Objective: To determine the role of endogenous EETs in cancer cell motility.
Materials:
-
Cancer cell line of interest (e.g., prostate carcinoma PC-3 cells).[12]
-
Boyden chamber or similar transwell migration system (e.g., with 8 µm pore size).
-
Matrigel (for invasion assays).
-
Cell culture medium with and without serum.
-
This compound and vehicle.
-
Exogenous EETs (e.g., 11,12-EET) for rescue experiments.[12]
-
Stain for visualizing cells (e.g., crystal violet).
Methodology:
-
Cell Culture and Starvation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Inhibitor Pre-treatment: Pre-treat the serum-starved cells with this compound or vehicle for 1-2 hours.
-
Assay Setup:
-
For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel.
-
Place serum-free medium (containing this compound or vehicle) in the upper chamber.
-
Place medium with a chemoattractant (e.g., 10% fetal bovine serum) in the lower chamber.
-
Seed the pre-treated cells into the upper chamber.
-
-
Incubation: Incubate the chambers for a period sufficient for migration/invasion to occur (e.g., 12-48 hours).
-
Quantification:
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the bottom surface.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Compare the number of migrated/invaded cells between the vehicle and this compound-treated groups. A reduction in motility with this compound treatment suggests that endogenous EETs promote cell migration and/or invasion.[12]
Conclusion
EETs are powerful lipid signaling molecules with significant protective functions in the body, particularly within the cardiovascular system. The selective CYP epoxygenase inhibitor this compound provides an invaluable pharmacological tool to dissect the specific physiological and pathophysiological roles of these molecules. By inhibiting EET synthesis, researchers can effectively investigate their contributions to processes such as vasodilation, blood pressure control, inflammation, and cell motility. The careful application of the protocols and workflows outlined in this guide, combined with precise analytical techniques, will continue to advance our understanding of EET biology and aid in the development of novel therapeutics targeting this important pathway.
References
- 1. geneonline.com [geneonline.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Labchem Catalog [dev.labchem.com.my]
- 10. researchgate.net [researchgate.net]
- 11. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
MS-PPOH: A Technical Guide to its Application in Cardiovascular Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cardiovascular diseases (CVDs) remain a leading cause of global mortality, with chronic inflammation being a key pathological driver. The cytochrome P450 (CYP) epoxygenase pathway, which produces anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), has emerged as a promising therapeutic target. MS-PPOH (N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide) is a potent and selective inhibitor of CYP epoxygenases, making it an invaluable tool for elucidating the role of EETs in cardiovascular inflammation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical research to investigate cardiovascular inflammation.
Introduction to this compound and the Cytochrome P450 Epoxygenase Pathway
The CYP epoxygenase pathway is a critical branch of arachidonic acid metabolism.[1][2] CYP enzymes, particularly those from the CYP2J and CYP2C families, convert arachidonic acid into four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] These EETs exert a range of protective effects on the cardiovascular system, including vasodilation, anti-inflammatory actions, and promotion of endothelial cell survival.[1][2][3] The biological activity of EETs is terminated through their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH) enzyme.[1][2]
This compound is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes. By inhibiting the production of EETs, this compound allows researchers to investigate the physiological and pathological processes that are regulated by these lipid mediators. This makes this compound an essential tool for studying the role of the CYP epoxygenase pathway in cardiovascular inflammation.
Mechanism of Action of this compound
This compound acts as a mechanism-based inhibitor of CYP epoxygenases. Its propargyloxy group is thought to interact with the heme iron of the CYP enzyme, leading to irreversible inhibition. This selectivity for the epoxygenase pathway over the ω-hydroxylase pathway of arachidonic acid metabolism allows for targeted investigation of EET-mediated effects.
Quantitative Data on this compound and Related Compounds
The following tables summarize key quantitative data related to this compound's activity and the effects of modulating the CYP epoxygenase pathway.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Reference |
| CYP4A2 and CYP4A3 (arachidonate 11,12-epoxide formation) | 13 µM | [4] |
Table 2: In Vivo Effects of this compound on Eicosanoid Levels
| Treatment | Tissue | Eicosanoid Change | Percent Change | Reference |
| This compound | Pregnant Rat Renal Cortex | EETs and DHETs Production | ↓ 28% | [5] |
| This compound | Pregnant Rat Renal Cortex | CYP2C11 Expression | ↓ 25% | [5] |
| This compound | Pregnant Rat Renal Cortex | CYP2C23 Expression | ↓ 30% | [5] |
| This compound | Pregnant Rat Renal Cortex | CYP2J2 Expression | ↓ 68% | [5] |
Table 3: Effects of Modulating the EET Pathway on Cardiovascular Parameters
| Intervention | Model | Parameter | Effect | Reference |
| Pentosan Polysulfate (complement inhibitor) | Rabbit Myocardial Ischemia/Reperfusion | Infarct Size | ↓ from 27.5% to 13.34% | [6] |
| Intracoronary MNC injection | Swine Reperfused Myocardial Infarction | Infarct Size | ↓ 6% at 4 weeks | [7] |
| Supersaturated Oxygen Delivery | Human Acute Myocardial Infarction | Infarct Size | ↓ from 25% to 18.5% | [8] |
| sEH Inhibitor (AUDA) | Rat Vascular Smooth Muscle Cells (PDGF-induced) | Proliferation | Dose-dependent inhibition | [9] |
Signaling Pathways Modulated by the CYP Epoxygenase-EET Axis
EETs exert their anti-inflammatory effects by modulating several key signaling pathways in vascular cells. This compound, by depleting EETs, can be used to probe the involvement of these pathways in various inflammatory conditions.
NF-κB Signaling Pathway in Endothelial Cells
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. In endothelial cells, pro-inflammatory stimuli like TNF-α activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[4] This targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including adhesion molecules like VCAM-1 and ICAM-1. EETs have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these adhesion molecules and reducing leukocyte adhesion to the endothelium.[1][2]
PI3K/Akt and MAPK Signaling Pathways
EETs can also activate pro-survival and anti-inflammatory pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] Activation of these pathways in endothelial cells can promote cell survival, migration, and the production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to study cardiovascular inflammation.
In Vivo Atherosclerosis Model in ApoE-/- Mice
This protocol describes the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice and subsequent treatment with this compound.
Materials:
-
ApoE-/- mice (4-6 weeks old)
-
High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)
-
This compound
-
Vehicle (e.g., saline, DMSO, or corn oil)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for perfusion and tissue harvesting
-
Formalin and OCT embedding medium
-
Oil Red O stain
Procedure:
-
Acclimate ApoE-/- mice for one week with free access to standard chow and water.
-
Induce atherosclerosis by feeding the mice a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Divide the mice into a control group (vehicle treatment) and an experimental group (this compound treatment).
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage, or osmotic mini-pumps) at a predetermined dose and frequency.
-
At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline followed by 4% paraformaldehyde.
-
Dissect the aorta and heart.
-
Embed the aortic root and cross-sections of the aorta in OCT and prepare frozen sections.
-
Stain the sections with Oil Red O to visualize lipid-laden atherosclerotic plaques.
-
Quantify the plaque area using image analysis software.
LC-MS/MS Analysis of Eicosanoids
This protocol outlines the extraction and quantification of EETs and DHETs from plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma or tissue homogenate
-
Internal standards (deuterated EETs and DHETs)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Methanol, acetonitrile, water, acetic acid (LC-MS grade)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Thaw plasma or tissue homogenate on ice.
-
Add internal standards to the sample.
-
For plasma, perform protein precipitation with cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol followed by water.
-
Load the supernatant from the sample preparation step onto the column.
-
Wash the column with a low percentage of methanol in water to remove polar impurities.
-
Elute the eicosanoids with methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the eicosanoids using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the different EET and DHET regioisomers using multiple reaction monitoring (MRM) in negative ion mode.
-
Western Blot Analysis of NF-κB Pathway Proteins
This protocol describes the detection of key proteins in the NF-κB signaling pathway in cultured endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
This compound or vehicle
-
TNF-α
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture endothelial cells to confluency.
-
Pre-treat cells with this compound or vehicle for a specified time.
-
Stimulate the cells with TNF-α for various time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the role of the CYP epoxygenase pathway and its lipid mediators, the EETs, in cardiovascular inflammation. By inhibiting the production of EETs, researchers can elucidate their contribution to key inflammatory processes such as endothelial activation, leukocyte adhesion, and vascular smooth muscle cell proliferation. The detailed protocols and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting the CYP epoxygenase pathway in cardiovascular diseases. The continued use of this compound in preclinical studies will undoubtedly further our understanding of cardiovascular inflammation and pave the way for novel therapeutic strategies.
References
- 1. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 2. The kinetics of association and phosphorylation of IkappaB isoforms by IkappaB kinase 2 correlate with their cellular regulation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
- 4. IKKβ regulates essential functions of the vascular endothelium through kinase-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 6. Reduction of myocardial infarct size after ischemia and reperfusion by the glycosaminoglycan pentosan polysulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction in infarct size, but no functional improvement after bone marrow cell administration in a porcine model of reperfused myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of supersaturated oxygen delivery on infarct size after percutaneous coronary intervention in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Platelet-Rich Plasma on M1/M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hyperglycemia alters PI3k and Akt signaling and leads to endothelial cell proliferative dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MS-PPOH in Attenuating Hypoxic Pulmonary Vasoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxic pulmonary vasoconstriction (HPV) is a critical physiological mechanism that matches lung perfusion to ventilation, thereby optimizing systemic oxygenation. However, in disease states characterized by global alveolar hypoxia, such as acute respiratory distress syndrome (ARDS) and at high altitudes, sustained HPV can lead to pulmonary hypertension and right heart failure. This technical guide provides an in-depth exploration of the role of N-methylsulfonyl-N'-[4-(prop-2-yn-1-yloxy)phenyl]urea (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP) epoxygenases, in modulating HPV. Through its inhibitory action, this compound offers a valuable pharmacological tool to investigate the signaling pathways underlying HPV and presents a potential therapeutic avenue for managing pathological conditions driven by excessive pulmonary vasoconstriction.
Core Mechanism of Action of this compound in HPV
This compound functions as a potent and selective inhibitor of CYP epoxygenases, enzymes responsible for the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs).[1][2] In the pulmonary vasculature, specific EETs, notably 5,6-EET, have been identified as key mediators of hypoxic pulmonary vasoconstriction.[2] Hypoxia induces depolarization of pulmonary artery smooth muscle cells (PASMCs), creating a cellular environment where 5,6-EET can elicit a contractile response.[2]
By inhibiting CYP epoxygenases, this compound effectively reduces the biosynthesis of these pro-constrictive EETs.[1] This reduction in EET levels leads to an attenuation or impairment of the vasoconstrictive response to hypoxia, as has been demonstrated in various experimental models.[1][2]
Signaling Pathway of this compound in Hypoxic Pulmonary Vasoconstriction
The signaling cascade leading to HPV and the site of this compound intervention is multifaceted. The following diagram illustrates the key steps involved:
Experimental Protocols
In Vivo Murine Model of Hypoxic Pulmonary Vasoconstriction
This protocol describes the induction and measurement of HPV in an anesthetized, ventilated mouse model and the administration of this compound to assess its effects.
1. Animal Preparation:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Tracheostomize and mechanically ventilate the mouse.
-
Insert a catheter into the jugular vein for drug administration and a micro-tip pressure transducer into the main pulmonary artery via the right ventricle to measure pulmonary artery pressure (PAP).
2. This compound Administration:
-
Dissolve this compound in a vehicle of 45% (w/v) 2-hydroxypropyl-β-cyclodextrin in saline.
-
Administer this compound at a dose of 30 mg/kg via tail vein injection.[1]
-
Allow a 90-minute period for the compound to take effect before inducing hypoxia.[1]
3. Induction and Measurement of HPV:
-
Establish a baseline PAP under normoxic ventilation (21% O₂).
-
Induce hypoxia by changing the inspired gas mixture to a hypoxic concentration (e.g., 10% O₂).
-
Record the change in PAP to quantify the magnitude of HPV.
-
The response can be quantified as the increase in the left pulmonary vascular resistance index (LPVRI) or the change in mean PAP.
Isolated Perfused Mouse Lung Model
This ex vivo model allows for the study of HPV independent of systemic neural and hormonal influences.
1. Lung Isolation and Perfusion:
-
Anesthetize the mouse and perform a tracheostomy for ventilation.
-
Open the thoracic cavity, cannulate the pulmonary artery and left atrium.
-
Isolate the heart-lung block and transfer it to a perfusion apparatus.
-
Perfuse the lungs at a constant flow rate with a physiological salt solution (PSS) containing a vascular tone-enhancing agent (e.g., a thromboxane A2 analog like U46619) to establish a stable baseline pressure.
2. This compound Application:
-
Once a stable baseline pulmonary artery pressure is achieved, add this compound to the perfusate at the desired concentration (e.g., 1-10 µM).
-
Allow for an equilibration period for the inhibitor to take effect.
3. Induction and Measurement of HPV:
-
Ventilate the lungs with a normoxic gas mixture (21% O₂).
-
Switch the ventilation to a hypoxic gas mixture (e.g., 1-3% O₂) to induce HPV.
-
Continuously record the pulmonary artery pressure; the increase in pressure reflects the magnitude of HPV.
Wire Myography of Intrapulmonary Arteries
This in vitro technique allows for the direct measurement of isometric tension in isolated small pulmonary artery segments.
1. Vessel Preparation:
-
Euthanize the animal and dissect the lungs in ice-cold PSS.
-
Isolate small intrapulmonary arteries (typically 150-300 µm in diameter).
-
Cut the arteries into 2 mm rings and mount them on the wires of a wire myograph.
2. Normalization and Equilibration:
-
Stretch the arterial rings to their optimal resting tension, determined through a normalization procedure, to ensure maximal and reproducible contractile responses.
-
Equilibrate the mounted vessels in PSS bubbled with a normoxic gas mixture at 37°C.
3. This compound Incubation:
-
Pre-incubate the arterial rings with this compound (e.g., 10 µM) for a sufficient duration (e.g., 30 minutes) to allow for inhibition of CYP epoxygenases.[2]
4. Induction and Measurement of Hypoxic Contraction:
-
Pre-constrict the vessels with a submaximal concentration of a vasoconstrictor (e.g., KCl or a thromboxane analog) to amplify the hypoxic response.
-
Induce hypoxia by switching the gas mixture bubbling the PSS to a hypoxic one (e.g., 95% N₂ / 5% CO₂).
-
Record the change in isometric tension, which represents the contractile response to hypoxia.
References
An In-depth Technical Guide to Investigating the Impact of MS-PPOH on Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipocyte differentiation, or adipogenesis, is a complex and highly regulated cellular process critical to systemic energy homeostasis. Dysregulation of adipogenesis is intrinsically linked to the pathophysiology of obesity and type 2 diabetes. The nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), is the master regulator of this process. This technical guide explores the potential impact of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP450) epoxygenases, on adipocyte differentiation. While direct studies on this compound's role in adipogenesis are nascent, its known mechanism of action suggests a plausible interaction with signaling pathways that modulate PPARγ activity. This document provides a comprehensive overview of the hypothesized mechanism, detailed experimental protocols to investigate this interaction, and structured templates for data presentation.
Introduction: this compound and its Hypothesized Role in Adipogenesis
This compound is a chemical compound known for its selective inhibition of the epoxygenation reactions catalyzed by specific CYP450 isozymes.[1][2][3] Its chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide |
| CAS Number | 206052-02-0 |
| Molecular Formula | C₁₆H₂₁NO₄S |
| Formula Weight | 323.4 |
| Purity | ≥98% |
| Physical Appearance | A crystalline solid |
Data sourced from Cayman Chemical and Santa Cruz Biotechnology.[1][2]
Adipogenesis is a multifaceted process where preadipocytes differentiate into mature, lipid-laden adipocytes. This process is orchestrated by a cascade of transcription factors, with PPARγ and CCAAT/enhancer-binding proteins (C/EBPs) playing a central role.[4][5][6] The activation of PPARγ is a critical step, leading to the expression of genes necessary for the adipocyte phenotype.[7][8]
We hypothesize that this compound, by inhibiting CYP450 epoxygenases, modulates the levels of endogenous signaling molecules that act as ligands or regulators of PPARγ. This alteration in the signaling milieu could either promote or inhibit the transcriptional activity of PPARγ, thereby impacting the course of adipocyte differentiation. The proposed signaling pathway is illustrated in the diagram below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. biocompare.com [biocompare.com]
- 4. Transcriptional Regulation of Adipocyte Differentiation: A Central Role for CCAAT/Enhancer-binding Protein (C/EBP) β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential to Fight Obesity with Adipogenesis Modulating Compounds | MDPI [mdpi.com]
- 6. PPA1 promotes adipogenesis by regulating the stability of C/EBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR gamma Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 8. Molecular Regulation of Adipogenesis and Potential Anti-Adipogenic Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of MS-PPOH in Acute Kidney Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Kidney Injury (AKI) is a complex clinical syndrome characterized by a rapid decline in renal function, leading to high morbidity and mortality. The pathophysiology of AKI is multifactorial, involving intricate and interconnected pathways of inflammation, oxidative stress, and apoptosis. This technical guide explores the theoretical framework for the effects of N-((p-Methylsulfonyl)phenyl)-2-phenyl-2-hydroxyacetamide (MS-PPOH) in the context of AKI. This compound is a known inhibitor of cytochrome P450 (CYP) epoxygenases, enzymes responsible for the production of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with demonstrated vasodilatory, anti-inflammatory, and anti-apoptotic properties. By inhibiting EET synthesis, this compound is hypothesized to modulate the key pathological processes in AKI. This document provides a comprehensive overview of the potential mechanisms of action, summarizes the anticipated effects on key biomarkers, outlines hypothetical experimental protocols for preclinical evaluation, and visualizes the involved signaling pathways. It is important to note that direct experimental evidence of this compound in AKI is currently limited; therefore, this guide is based on the established roles of its target pathways in renal pathophysiology.
Introduction to Acute Kidney Injury
Acute Kidney Injury is characterized by a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. The primary drivers of AKI at the cellular level include endothelial dysfunction, tubular epithelial cell injury, inflammation, oxidative stress, and apoptosis.[1][2] These processes are interconnected and create a vicious cycle that perpetuates renal damage.
This compound: Mechanism of Action
This compound is a selective inhibitor of specific cytochrome P450 epoxygenase isozymes.[3][4] These enzymes are responsible for converting arachidonic acid into four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[5] EETs are known to be potent vasodilators and possess anti-inflammatory and anti-apoptotic properties.[6][7][8] By inhibiting the synthesis of EETs, this compound is expected to reduce their bioavailability, thereby potentially exacerbating the pathophysiological processes in AKI. One study has shown that in vivo administration of this compound can decrease renal blood flow and glomerular filtration rate in certain experimental settings.[9]
Anticipated Effects of this compound on AKI Biomarkers
Given the known protective roles of EETs in the kidney, inhibition of their synthesis by this compound is anticipated to have a detrimental effect on the kidney, particularly in the context of injury. The following tables summarize the expected quantitative changes in key AKI biomarkers based on the established functions of the CYP epoxygenase pathway.
Table 1: Anticipated Effects of this compound on Renal Function and Injury Markers in an Ischemia-Reperfusion Injury (IRI) Model of AKI
| Parameter | Expected Change with this compound Treatment | Rationale |
| Serum Creatinine (mg/dL) | Increase | Inhibition of EETs may lead to renal vasoconstriction and reduced GFR. |
| Blood Urea Nitrogen (BUN) (mg/dL) | Increase | Consistent with a decrease in renal clearance. |
| Kidney Injury Molecule-1 (KIM-1) | Increase | EETs are known to be protective against tubular injury. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Increase | Reflects increased tubular damage in the absence of protective EETs. |
Table 2: Anticipated Effects of this compound on Inflammatory and Oxidative Stress Markers in AKI
| Parameter | Expected Change with this compound Treatment | Rationale |
| Interleukin-6 (IL-6) (pg/mL) | Increase | EETs have anti-inflammatory properties; their reduction would likely increase pro-inflammatory cytokines. |
| Tumor Necrosis Factor-alpha (TNF-α) (pg/mL) | Increase | Similar to IL-6, loss of EETs is expected to enhance the inflammatory response. |
| Malondialdehyde (MDA) (nmol/mg protein) | Increase | EETs can mitigate oxidative stress; their inhibition would likely lead to increased lipid peroxidation. |
| Superoxide Dismutase (SOD) activity (U/mg protein) | Decrease | Reflects a diminished antioxidant capacity in the absence of EET-mediated protective effects. |
Table 3: Anticipated Effects of this compound on Apoptosis Markers in AKI
| Parameter | Expected Change with this compound Treatment | Rationale |
| Caspase-3 Activity | Increase | EETs have anti-apoptotic effects; their inhibition would likely promote programmed cell death. |
| TUNEL-positive cells | Increase | Indicates a higher rate of apoptosis in renal tissue. |
| Bax/Bcl-2 ratio | Increase | A shift towards a pro-apoptotic state. |
Hypothetical Experimental Protocols
To investigate the effects of this compound in AKI, standard preclinical models can be employed. The following are detailed methodologies for key experiments.
Ischemia-Reperfusion Injury (IRI) Model in Rodents
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
AKI Induction: Anesthetize mice and perform a midline laparotomy to expose the renal pedicles. Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 30 minutes. After 30 minutes, remove the clamps to allow reperfusion. Suture the abdominal incision in layers. Sham-operated animals will undergo the same surgical procedure without clamping of the renal pedicles.
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in saline). Administer this compound (e.g., 10 mg/kg) via intraperitoneal injection 30 minutes prior to the induction of ischemia. A vehicle control group will receive an equivalent volume of the vehicle.
-
Endpoint Analysis (24-48 hours post-reperfusion):
-
Collect blood via cardiac puncture for measurement of serum creatinine and BUN.
-
Harvest kidneys for histological analysis (H&E staining for tubular injury), immunohistochemistry for KIM-1 and NGAL, TUNEL assay for apoptosis, and measurement of inflammatory and oxidative stress markers (ELISA for IL-6 and TNF-α, colorimetric assays for MDA and SOD).
-
Cisplatin-Induced Nephrotoxicity Model in Rodents
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
AKI Induction: Induce nephrotoxicity by a single intraperitoneal injection of cisplatin (5-7 mg/kg).[10]
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) daily for 3 days, starting one day before the cisplatin injection.
-
Endpoint Analysis (72 hours post-cisplatin):
-
Monitor body weight and urine output daily.
-
Collect blood for serum creatinine and BUN analysis.
-
Harvest kidneys for the same panel of analyses as described in the IRI model.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in AKI and the potential points of intervention for this compound, as well as a typical experimental workflow.
References
- 1. Acute Kidney Injury: Definition, Pathophysiology and Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A SYNTHETIC EPOXYEICOSATRIENOIC ACID ANALOG PREVENTS THE INITIATION OF ISCHEMIC ACUTE KIDNEY INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal Ischemia/Reperfusion Injury in Soluble Epoxide Hydrolase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Cardioprotective Effects of Epoxyeicosatrienoic Acids with MS-PPOH: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cardioprotective roles of epoxyeicosatrienoic acids (EETs), a class of signaling lipids derived from arachidonic acid. A key focus is placed on the utilization of N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP) epoxygenases, as an essential tool to elucidate the mechanisms of EET-mediated cardiac protection. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the complex signaling networks involved.
Introduction to EETs and Cardioprotection
Epoxyeicosatrienoic acids are synthesized from arachidonic acid by CYP epoxygenase enzymes.[1] There are four primary regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules are potent signaling lipids involved in the regulation of vascular tone, inflammation, and cellular survival.[2] In the cardiovascular system, EETs have emerged as critical endogenous mediators against ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where the restoration of blood flow to ischemic tissue exacerbates cellular damage.[3]
EETs exert their protective effects through a variety of mechanisms, including the activation of pro-survival kinases and the modulation of ion channels, ultimately preserving cardiomyocyte viability and function.[4] The biological activity of EETs is terminated through their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH) enzyme.[1]
To unequivocally establish the role of endogenous EETs in cardioprotective phenomena, selective inhibitors of their synthesis are indispensable. This compound serves as a potent and selective inhibitor of the CYP epoxygenases responsible for EET production. By administering this compound and observing the attenuation or abolition of a protective effect, researchers can confirm that the effect is indeed mediated by endogenously synthesized EETs.[5]
EET Metabolism and Pharmacological Inhibition
The synthesis and degradation of EETs represent a key metabolic pathway with significant therapeutic potential. Understanding this pathway is crucial for interpreting experimental results involving pharmacological modulators.
Quantitative Analysis of EET-Mediated Cardioprotection
Numerous studies have quantified the potent cardioprotective effects of exogenous EETs and the consequences of inhibiting their endogenous production. The following tables summarize key findings on myocardial infarct size, a primary endpoint in ischemia-reperfusion injury studies.
Table 1: Effect of Exogenous EETs on Myocardial Infarct Size
| Animal Model | EET Regioisomer | Treatment Protocol | Control Infarct Size (% of Area at Risk) | EET-Treated Infarct Size (% of Area at Risk) |
| Dog[5][6] | 11,12-EET | Administered 15 min before 60 min occlusion | 22.1 ± 1.8% | 6.4 ± 1.9% |
| Dog[5][6] | 14,15-EET | Administered 15 min before 60 min occlusion | 22.1 ± 1.8% | 8.4 ± 2.4% |
| Dog[5][6] | 11,12-EET | Administered 5 min before 3 hr reperfusion | 22.1 ± 1.8% | 8.8 ± 2.1% |
| Dog[5][6] | 14,15-EET | Administered 5 min before 3 hr reperfusion | 22.1 ± 1.8% | 9.7 ± 1.4% |
| Rat[7] | 11,12-EET | 2.5 mg/kg IV before 30 min occlusion | 61.5 ± 1.6% | 41.9 ± 2.3% |
| Rat[7] | 14,15-EET | 2.5 mg/kg IV before 30 min occlusion | 61.5 ± 1.6% | 40.9 ± 1.2% |
Table 2: Effect of Pathway Inhibitors on EET-Mediated Cardioprotection
| Animal Model | Protective Agent | Inhibitor | Infarct Size (% of Area at Risk) with Inhibitor |
| Dog[5] | 11,12-EET | Glibenclamide (KATP channel blocker) | 24.3 ± 4.6% (Protection Abolished) |
| Rat[7] | 11,12-EET | HMR 1098 (sarcKATP blocker) | 61.9 ± 0.7% (Protection Abolished) |
| Rat[7] | 14,15-EET | 5-HD (mitoKATP blocker) | 63.2 ± 2.5% (Protection Abolished) |
| Dog[5] | DDMS (CYP ω-hydroxylase inhibitor) | This compound (CYP epoxygenase inhibitor) | 22.2 ± 3.4% (Protection Abolished) |
Data are presented as mean ± SEM.
Core Signaling Pathways in EET Cardioprotection
EETs trigger a complex network of pro-survival signaling pathways within cardiomyocytes. A central mechanism involves the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Akt (also known as protein kinase B).[4] This activation cascade leads to the phosphorylation and modulation of numerous downstream targets that collectively inhibit apoptosis and preserve mitochondrial function. Another critical arm of EET signaling is the activation of ATP-sensitive potassium (KATP) channels, both on the sarcolemma and the inner mitochondrial membrane.[6][7]
Key Experimental Protocols
The Langendorff isolated heart preparation is a cornerstone ex vivo model for studying cardiac physiology and pharmacology, particularly in the context of ischemia-reperfusion injury.[8] It allows for the precise control of the cardiac environment, free from systemic neural and hormonal influences.
Langendorff Isolated Heart Perfusion for I/R Injury
This protocol outlines the essential steps for inducing I/R injury in an isolated rodent heart to test the effects of EETs and this compound.
1. Preparation of Perfusion Buffer:
-
Prepare Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 D-glucose).
-
Ensure the buffer is maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.
2. Heart Excision and Cannulation:
-
Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus, avoiding the introduction of air bubbles.
-
Secure the aorta to the cannula with surgical silk.
3. Stabilization Period:
-
Initiate retrograde perfusion at a constant pressure (typically 70-80 mmHg for a rat heart).
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, key functional parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow should reach a steady state.
4. Experimental Protocol (Ischemia-Reperfusion):
-
Baseline: Record functional parameters for 10-15 minutes.
-
Drug Infusion: For treatment groups, infuse the vehicle, EET agonist, this compound, or a combination into the perfusion buffer for a specified period before ischemia.
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion and monitor the recovery of cardiac function for a longer period (e.g., 60-120 minutes).
5. Data Acquisition and Analysis:
-
Continuously record LVDP using a balloon catheter inserted into the left ventricle, heart rate, and coronary flow.
-
At the end of the experiment, the heart can be sectioned and stained with triphenyltetrazolium chloride (TTC) to quantify the infarct size (viable tissue stains red, infarcted tissue remains pale).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental design for investigating the roles of EETs and this compound.
Conclusion and Future Directions
The evidence strongly supports a significant cardioprotective role for epoxyeicosatrienoic acids in the context of ischemia-reperfusion injury. Their mechanism of action is multifaceted, involving the activation of potent pro-survival signaling cascades like the PI3K/Akt pathway and the modulation of critical ion channels such as mitochondrial and sarcolemmal KATP channels. The selective CYP epoxygenase inhibitor, this compound, has proven to be an invaluable pharmacological tool, enabling researchers to dissect the contribution of endogenous EETs from other protective pathways.
Future research should focus on the development of EET analogs and sEH inhibitors with improved pharmacokinetic profiles for potential clinical translation. Further elucidation of the specific EET receptors and the downstream targets of the signaling pathways will open new avenues for developing targeted therapies to mitigate the devastating effects of myocardial infarction and other ischemic cardiovascular diseases.
References
- 1. Roles of Endothelial Nitric Oxide Synthase (eNOS) and Mitochondrial Permeability Transition Pore (MPTP) in Epoxyeicosatrienoic Acid (EET)-induced Cardioprotection Against Infarction in Intact Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.r-project.org [journal.r-project.org]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms by which Epoxyeicosatrienoic Acids (EETs) Elicit Cardioprotection in Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. retrograde-heart-perfusion-the-langendorff-technique-of-isolated-heart-perfusion - Ask this paper | Bohrium [bohrium.com]
The Impact of MS-PPOH on p42/p44 MAPK, PI3K, and PKA Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(methylsulfonyl)-2-(2-propynyloxyphenyl)hexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, the enzymes responsible for converting arachidonic acid into signaling molecules known as epoxyeicosatrienoic acids (EETs). While the primary mechanism of this compound is well-established, its downstream consequences on crucial intracellular signaling pathways are of significant interest for understanding its broader physiological and therapeutic implications. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the p42/p44 mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and protein kinase A (PKA) signaling cascades.
The modulation of these pathways is largely indirect, stemming from the reduction of EET levels. EETs are known to activate pro-survival and pro-angiogenic pathways, including the p42/p44 MAPK and PI3K/Akt signaling cascades. Therefore, by inhibiting EET synthesis, this compound is anticipated to attenuate these pathways. The connection to the PKA pathway is less direct but is suggested through the influence of EETs on cyclic AMP (cAMP) levels.
This guide summarizes the available quantitative data, provides detailed experimental protocols for investigating these effects, and presents visual diagrams of the involved signaling pathways and experimental workflows.
Data Presentation: Quantitative Impact on Signaling Pathways
Direct quantitative data on the dose-dependent effects of this compound on the phosphorylation of key proteins in the p42/p44 MAPK, PI3K, and PKA pathways are limited in the current literature. However, the effects of EETs, the downstream targets of this compound's inhibitory action, have been quantified in several studies. The data presented below summarizes the impact of EETs on these pathways. It is important to note that as an inhibitor of EET synthesis, This compound is expected to produce the opposite effects , leading to a reduction in the activation of these signaling cascades.
Table 1: Quantitative Effects of Epoxyeicosatrienoic Acids (EETs) on p42/p44 MAPK Signaling
| Parameter Measured | Cell/Tissue Type | EET Isoform | Concentration | Observed Effect | Citation |
| ERK1/2 Phosphorylation | Bovine Aortic Endothelial Cells | Overexpression of CYP2J2 (increases EETs) | - | Attenuated TNF-α-induced dephosphorylation | [1][2] |
| ERK1/2 Phosphorylation | Human Endothelial Cells | 14,15-EET | Not specified | Stimulation of proliferation via EGF receptor activation | [3] |
Table 2: Quantitative Effects of Epoxyeicosatrienoic Acids (EETs) on PI3K/Akt Signaling
| Parameter Measured | Cell/Tissue Type | EET Isoform | Concentration | Observed Effect | Citation |
| Akt Phosphorylation (Ser473) | Rat Myocardium | 11,12-EET | 300 nM | Significant increase during hypoxia/reoxygenation | [4] |
| PI3K Activity | Cultured Cardiomyocytes | Not specified | Not specified | Increased activity | [5] |
| Akt Phosphorylation | Bovine Aortic Endothelial Cells | Overexpression of CYP2J2 (increases EETs) | - | Significant increase | [1][2] |
| Akt Phosphorylation | Human Hepatoma (HepG2) cells | EETs | 30 µM | Increased insulin-mediated activation | [6] |
Table 3: Quantitative Effects of Epoxyeicosatrienoic Acids (EETs) on PKA Signaling
| Parameter Measured | Cell/Tissue Type | EET Isoform | Concentration | Observed Effect | Citation |
| cAMP Production | Monocytes | 14,15-EET | Micromolar levels | Activated cAMP production | [7] |
| KATP Channel Activation | Vascular Smooth Muscle Cells | 11,12-EET | 87 nM (EC50) | PKA-dependent activation | [1] |
Experimental Protocols
Western Blot Analysis of p42/p44 MAPK and Akt Phosphorylation
This protocol is designed to assess the phosphorylation status of ERK1/2 (p44/p42) and Akt, key indicators of the MAPK and PI3K pathway activation, respectively, in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture target cells (e.g., endothelial cells, cardiomyocytes) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an agonist known to activate the p42/p44 MAPK and PI3K pathways (e.g., a growth factor or EETs) for a predetermined time (e.g., 15-30 minutes).
2. Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C. Use a 1:1000 dilution in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt.
5. Densitometric Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.
In Vitro Kinase Assays
PI3K Kinase Activity Assay
This assay measures the activity of PI3K in cell lysates treated with this compound. A common method is an ELISA-based assay that detects the product of the PI3K reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
1. Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol.
2. Kinase Reaction:
-
In a microplate pre-coated with a PIP3-binding protein, add the cell lysate.
-
Initiate the kinase reaction by adding a reaction buffer containing ATP and the PI3K substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Incubate for the recommended time and temperature to allow for the enzymatic reaction.
3. Detection:
-
After the reaction, wash the plate to remove unbound components.
-
Add a detector protein that specifically binds to the newly synthesized PIP3.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric or fluorometric substrate and measure the signal using a microplate reader. The signal intensity is proportional to the amount of PIP3 produced and thus to the PI3K activity.
PKA Kinase Activity Assay
This assay measures the activity of PKA in cell lysates treated with this compound. This can be achieved using a colorimetric or radioactive assay that measures the phosphorylation of a specific PKA substrate.
1. Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol.
2. Kinase Reaction:
-
In a microcentrifuge tube or microplate well, combine the cell lysate with a PKA-specific substrate (e.g., kemptide).
-
Initiate the reaction by adding a reaction buffer containing ATP (and [γ-³²P]ATP for radioactive assays).
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
3. Detection (Colorimetric):
-
After the reaction, transfer the mixture to a microplate pre-coated with an antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to HRP.
-
Add a TMB substrate and measure the absorbance at 450 nm.
4. Detection (Radioactive):
-
Spot a portion of the reaction mixture onto a phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKA activity.
Visualizations
Signaling Pathways
Figure 1: this compound's mechanism and its impact on signaling pathways.
Experimental Workflow: Western Blotting
Figure 2: Workflow for Western Blot analysis of protein phosphorylation.
Logical Relationship: this compound's Inhibitory Cascade
Figure 3: The inhibitory cascade initiated by this compound.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative phosphorylation profiling of the ERK/p90 ribosomal S6 kinase-signaling cassette and its targets, the tuberous sclerosis tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stoichiometric quantification of Akt phosphorylation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
Unveiling the Functional Roles of CYP2J and CYP2C Epoxygenases with MS-PPOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP) epoxygenases, in elucidating the multifaceted functions of CYP2J and CYP2C enzymes. These enzymes are critical mediators in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), signaling molecules implicated in a host of physiological and pathological processes, from cardiovascular homeostasis to cancer progression. This document provides a comprehensive overview of the mechanisms of action, detailed experimental protocols, and quantitative data to empower researchers in leveraging this compound as a tool for discovery.
Introduction to CYP2J, CYP2C, and the Epoxygenase Pathway
The cytochrome P450 superfamily of enzymes plays a pivotal role in the metabolism of a wide array of endogenous and exogenous compounds. Within this family, the CYP2J and CYP2C subfamilies are the primary enzymes responsible for the epoxidation of arachidonic acid, a key polyunsaturated fatty acid, into four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2] These EETs are highly bioactive lipid mediators that are involved in the regulation of vascular tone, inflammation, angiogenesis, and cellular proliferation.[1][3]
The biological activity of EETs is terminated through their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[1] The balance between EET production by CYP2J and CYP2C enzymes and their degradation by sEH is crucial for maintaining cellular and tissue homeostasis. Dysregulation of this pathway has been linked to cardiovascular diseases, such as hypertension and myocardial infarction, as well as the progression of various cancers.[3][4][5]
This compound: A Selective Inhibitor of CYP Epoxygenases
This compound is a mechanism-based inhibitor that selectively targets the epoxygenase activity of certain CYP isoforms.[6] Its utility as a research tool lies in its ability to decrease the production of EETs, thereby allowing for the investigation of the physiological and pathological processes regulated by these signaling molecules. While this compound is a potent inhibitor of some CYP epoxygenases, its selectivity profile is an important consideration for experimental design and data interpretation.
Inhibitory Profile of this compound
Quantitative data on the inhibitory potency of this compound against specific human CYP2J and CYP2C isoforms is crucial for its effective use. While comprehensive data for all isoforms is still emerging, existing studies provide key insights into its selectivity. For instance, this compound has been shown to be a potent inhibitor of CYP2C9 and rat CYP2C11.[7] However, its inhibitory effect on other isoforms, including CYP2J2, requires careful consideration and may be species- and isoform-dependent.
Table 1: Inhibitory Activity of this compound on Select CYP Isoforms
| CYP Isoform | Species | IC50 / Ki | Reference |
| CYP4A2 | Rat | 13 µM (IC50) | [6] |
| CYP4A3 | Rat | 13 µM (IC50) | [6] |
| CYP2C9 | Human | Potent Inhibition (IC50 not specified) | [7] |
| CYP2C11 | Rat | Potent Inhibition (IC50 not specified) | [7] |
| CYP2B1 | Rat | Weak Inhibition (IC50 > 90 µM) | [7] |
| CYP2B6 | Human | Weak Inhibition (IC50 > 90 µM) | [7] |
| CYP2C19 | Human | Weak Inhibition (IC50 > 90 µM) | [7] |
Note: Specific IC50/Ki values for human CYP2J2 are not consistently reported in the literature, highlighting an area for further investigation.
Elucidating the Function of CYP2J and CYP2C in Cardiovascular Biology
CYP2J and CYP2C enzymes, through their production of EETs, are key regulators of cardiovascular homeostasis. EETs contribute to vasodilation, possess anti-inflammatory properties, and protect against ischemia-reperfusion injury.[3][8] this compound has been instrumental in dissecting these roles.
Role in Vasodilation and Blood Pressure Regulation
EETs are potent vasodilators, and their dysregulation is implicated in hypertension. Studies using this compound have demonstrated that inhibition of EET synthesis leads to alterations in vascular tone and blood pressure. For example, in pregnant rats, administration of this compound was shown to increase mean arterial pressure and renal vascular resistance, highlighting the role of EETs in modulating renal hemodynamics during pregnancy.[9]
Cardioprotective Effects
The cardioprotective effects of EETs are well-documented. They have been shown to protect against myocardial ischemia-reperfusion injury through various mechanisms, including the activation of sarcolemmal and mitochondrial KATP channels.[8] The use of this compound in animal models has been critical in confirming the direct contribution of CYP-derived EETs to these protective effects.[8]
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a complex process regulated by a multitude of factors, including EETs. Both CYP2J2 and CYP2C9 have been implicated in promoting angiogenesis, a process that is crucial in both normal physiological contexts, such as wound healing, and in pathological conditions like tumor growth.[10] Inhibition of EET production by this compound has been shown to abolish hypoxia-induced endothelial cell migration, a key step in angiogenesis.[10]
The Dichotomous Role of CYP2J and CYP2C in Cancer
The role of CYP epoxygenases in cancer is complex and appears to be context-dependent. While the anti-inflammatory properties of EETs might suggest a protective role, there is mounting evidence that CYP2J2 and certain CYP2C isoforms are overexpressed in various tumors and contribute to cancer cell proliferation, survival, and metastasis.[4][11]
Promotion of Tumor Growth and Proliferation
Overexpression of CYP2J2 has been observed in a variety of human cancers, and increased EET production has been linked to enhanced tumor growth and carcinoma cell proliferation.[11][12] The use of epoxygenase inhibitors, including this compound, has been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that targeting this pathway could be a viable therapeutic strategy.[12]
Metastasis and Angiogenesis in Cancer
CYP epoxygenase activity also plays a role in tumor metastasis and angiogenesis. EETs can induce the expression of pro-metastatic genes and enhance the invasive potential of cancer cells.[11] Furthermore, the pro-angiogenic effects of EETs can contribute to the formation of a vascular network that supports tumor growth and dissemination.
Experimental Protocols for Utilizing this compound
The following sections provide detailed methodologies for key experiments to investigate the function of CYP2J and CYP2C enzymes using this compound.
In Vitro CYP Inhibition Assay
This protocol details a method to determine the inhibitory effect of this compound on CYP2J2 and CYP2C activity in human liver microsomes or recombinant enzyme systems.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2J2, CYP2C8, CYP2C9, or CYP2C19
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
CYP-specific substrate (e.g., terfenadine for CYP2J2, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, pre-incubate HLM or recombinant CYP enzyme with varying concentrations of this compound (or vehicle control) in potassium phosphate buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Table 2: Example LC-MS/MS Parameters for Metabolite Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of substrate and metabolite |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor > product ion transitions for the substrate, metabolite, and internal standard |
| Collision Energy | Optimized for each transition |
Cell-Based Angiogenesis Assay (Tube Formation)
This protocol describes an in vitro assay to assess the effect of this compound on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
Vascular Endothelial Growth Factor (VEGF) as a pro-angiogenic stimulus
-
Calcein AM (for fluorescence imaging)
-
96-well plate
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C.
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Pre-treat the HUVECs with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Seed the pre-treated HUVECs onto the solidified basement membrane matrix in the presence or absence of VEGF.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualize and quantify the tube formation. This can be done using a phase-contrast microscope to measure parameters such as total tube length, number of junctions, and number of loops. For fluorescent imaging, incubate the cells with Calcein AM before visualization.
-
Analyze the data to determine the effect of this compound on angiogenesis.
In Vivo Mouse Model of Cardiac Function
This protocol outlines a general procedure for administering this compound to mice to study its effects on cardiac function. Specific parameters should be optimized based on the experimental goals.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Echocardiography system with a high-frequency ultrasound probe
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Perform baseline echocardiography to assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening).
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. A typical dose might be in the range of 10-20 mg/kg.
-
Administer the vehicle to the control group.
-
At the end of the treatment period, perform follow-up echocardiography to assess changes in cardiac function.
-
For terminal studies, hearts can be harvested for histological analysis or biochemical assays (e.g., measurement of EET levels).
Signaling Pathways and Experimental Workflows
The biological effects of CYP2J and CYP2C-derived EETs are mediated through a complex network of intracellular signaling pathways. This compound is a valuable tool for dissecting these pathways.
Key Signaling Pathways
EETs have been shown to modulate several key signaling cascades, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. EETs can activate Akt, leading to downstream effects that promote cell survival and inhibit apoptosis.[2][9]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. EETs have been shown to activate the ERK pathway, which can contribute to their pro-angiogenic and proliferative effects.[10]
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. EETs can inhibit the activation of NF-κB, thereby exerting their anti-inflammatory effects.[3][12]
Visualizing Experimental and Signaling Logic
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying CYP inhibition and a simplified representation of the EET signaling pathway.
References
- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 2. PharmGKB summary: cytochrome P450, family 2, subfamily J, polypeptide 2: CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the relevance of CYP2J2 inhibition for drugs known to cause intermediate to high risk torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2J2 cytochrome P450 family 2 subfamily J member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol to study ex vivo mouse working heart at human-like heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Foundational Research on MS-PPOH in Renal Hemodynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. These enzymes are responsible for the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), which are critical signaling molecules in the regulation of vascular tone and renal function. This technical guide provides an in-depth overview of the foundational research on the role of this compound in renal hemodynamics, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action of this compound in the Renal Vasculature
This compound exerts its effects by selectively inhibiting the enzymatic activity of CYP epoxygenases, primarily isoforms such as CYP2C and CYP2J.[1] This inhibition reduces the endogenous production of EETs from arachidonic acid. EETs are known to be potent vasodilators in the renal microvasculature, acting as endothelium-derived hyperpolarizing factors (EDHFs).[2] By decreasing the bioavailability of EETs, this compound effectively attenuates this vasodilatory influence, leading to a net increase in renal vascular tone.
The renal vasculature is also regulated by 20-hydroxyeicosatetraenoic acid (20-HETE), a vasoconstrictor metabolite of arachidonic acid produced by CYP hydroxylase enzymes.[3] Foundational research suggests that EETs functionally antagonize the vasoconstrictor actions of 20-HETE.[3] Therefore, the inhibition of EET synthesis by this compound is thought to unmask or enhance the vasoconstrictive effects of 20-HETE, further contributing to its impact on renal hemodynamics.
Effects of this compound on Renal Hemodynamics: Quantitative Data
Treatment with this compound has been shown to significantly alter key parameters of renal hemodynamics. The following tables summarize the quantitative effects of this compound as reported in foundational preclinical studies.
| Parameter | Animal Model | This compound Dosage and Administration | Control Group (Vehicle) | This compound Treated Group | Percentage Change | Reference |
| Renal Blood Flow (RBF) | Pregnant Sprague-Dawley Rats | 20 mg/kg/day, i.v. for 7 days | Data Not Available in Snippet | Decreased | Data Not Available in Snippet | (Huang et al., 2006)[1] |
| Glomerular Filtration Rate (GFR) | Pregnant Sprague-Dawley Rats | 20 mg/kg/day, i.v. for 7 days | Data Not Available in Snippet | Decreased | Data Not Available in Snippet | (Huang et al., 2006)[1] |
| Renal Vascular Resistance (RVR) | Pregnant Sprague-Dawley Rats | 20 mg/kg/day, i.v. for 7 days | Data Not Available in Snippet | Increased | Data Not Available in Snippet | (Huang et al., 2006)[1] |
| Mean Arterial Pressure (MAP) | Pregnant Sprague-Dawley Rats | 20 mg/kg/day, i.v. for 7 days | Data Not Available in Snippet | Increased | Data Not Available in Snippet | (Huang et al., 2006)[1] |
Note: While the referenced study indicates significant changes, the precise quantitative data was not available in the provided search snippets. The table reflects the reported directional changes.
Signaling Pathways
The following diagram illustrates the signaling pathway through which this compound modulates renal vascular tone by altering the balance between the vasodilatory EETs and the vasoconstrictive 20-HETE.
References
Methodological & Application
Application Notes and Protocols: MS-PPOH for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-PPOH, or N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, is a potent and selective inhibitor of microsomal Cytochrome P450 (CYP450) epoxygenase activity. Specifically, it targets the epoxygenation of arachidonic acid, inhibiting the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes. This selectivity makes this compound a valuable tool for investigating the role of CYP450-mediated arachidonic acid metabolism in various cellular processes. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, with a focus on assessing its cytotoxic effects and understanding its mechanism of action.
Product Information
| Parameter | Value | Reference |
| CAS Number | 206052-02-0 | |
| Molecular Formula | C₁₆H₂₁NO₄S | |
| Molecular Weight | 323.4 g/mol | |
| Purity | ≥98% | |
| IC₅₀ | 13 µM for inhibition of arachidonate 11,12-epoxide formation by CYP4A2 and CYP4A3 | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml | |
| Storage Temperature | -20°C |
Mechanism of Action: Inhibition of CYP450 Epoxygenase Pathway
This compound selectively inhibits the epoxygenase pathway of arachidonic acid metabolism catalyzed by specific CYP450 isozymes. This pathway converts arachidonic acid into various epoxides. By inhibiting this conversion, this compound allows researchers to study the downstream effects of reduced epoxide levels and the accumulation of upstream metabolites.
Figure 1: Mechanism of action of this compound.
Application: Determination of Cytotoxicity
A primary application of this compound in in vitro cell culture is to determine its potential cytotoxic effects. This can be achieved through various standard cytotoxicity assays, such as the MTT or LDH assay. The following protocol outlines a general procedure for a cytotoxicity assay using a cancer cell line.
Experimental Workflow for Cytotoxicity Assay
Figure 2: General workflow for a cytotoxicity assay.
Experimental Protocol: Cytotoxicity Assay Using MTT
This protocol is designed to assess the cytotoxicity of this compound on a selected cancer cell line (e.g., PC3, a prostate cancer cell line).
Materials
-
This compound
-
Selected cancer cell line (e.g., PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure
1. Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize the cells, resuspend them in complete medium, and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). c. Include a vehicle control (DMSO diluted in medium to the same final concentration as the highest this compound treatment).
3. Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. c. Include wells with medium only as a background control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
The results of the cytotoxicity assay can be summarized in a table for easy comparison.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 82.1 ± 7.3 |
| 25 | 65.4 ± 5.9 |
| 50 | 48.2 ± 6.5 |
| 100 | 23.6 ± 4.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for additions. |
| Low absorbance values | Low cell number, insufficient incubation time. | Optimize cell seeding density. Ensure adequate incubation time for MTT conversion. |
| High background in blank wells | Contamination, precipitate in medium. | Use fresh, sterile reagents. Filter medium if necessary. |
Conclusion
This compound is a specific and valuable tool for studying the epoxygenase pathway of arachidonic acid metabolism. The provided protocols offer a framework for utilizing this compound in in vitro cell culture experiments to assess its biological activity, such as cytotoxicity. By carefully following these methodologies, researchers can effectively investigate the role of CYP450 epoxygenases in cellular health and disease, aiding in drug discovery and development efforts.
Application Notes and Protocols for Preparing MS-PPOH Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Application Notes
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) is a potent and selective inhibitor of specific Cytochrome P450 (CYP450) isozymes involved in the epoxygenase pathway.[1][2][3] It is a valuable tool for investigating the physiological and pathophysiological roles of CYP450-derived lipid mediators.
Mechanism of Action: Arachidonic acid is metabolized by CYP450 epoxygenases to produce epoxyeicosatrienoic acids (EETs), which are important signaling molecules. This compound selectively inhibits this conversion.[3][4] Specifically, it has been shown to inhibit the formation of 11,12-EET by CYP4A2 and CYP4A3 with an IC₅₀ value of 13 µM.[1][3][5] Studies have also demonstrated its potent inhibitory activity against CYP2C9 and CYP2C11 (IC₅₀ = 11-16 μM).[6] Notably, this compound does not affect the ω-hydroxylase activity of CYP4A1, which produces 20-HETE.[1][3][7] The inhibition by this compound is time- and NADPH-dependent, which is characteristic of a mechanism-based inhibitor.[6][8]
Applications: Due to its selectivity, this compound is widely used in experimental settings to elucidate the function of the CYP450 epoxygenase pathway. Its applications include studying lipid biochemistry, signal transduction, and the role of EETs in various systems. Research citing this compound has explored its effects in acute kidney injury, cAMP signaling, and the development of novel antiarrhythmic agents.[1]
Chemical Properties and Solubility
All quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide[1] |
| CAS Number | 206052-02-0[1][2] |
| Molecular Formula | C₁₆H₂₁NO₄S[1][2] |
| Formula Weight | 323.4 g/mol [1][4] |
| Purity | ≥98%[1][2][4] |
| Formulation | Crystalline Solid[1][4] |
| Storage Temperature | -20°C[3][4] |
| Stability | ≥ 4 years at -20°C[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 30 mg/mL[1] |
| DMF | 30 mg/mL[1] |
| Ethanol | 25 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/mL[1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.
Objective: To prepare a high-concentration, stable stock solution of this compound for subsequent dilution to working concentrations for in vitro and in vivo experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Equipment:
-
Vortex mixer
-
Chemical fume hood
Safety Precautions:
-
Always consult the manufacturer's Safety Data Sheet (SDS) before handling this compound.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Perform all weighing and solvent handling steps within a chemical fume hood to avoid inhalation of the compound or solvent vapors.
Procedure:
1. Calculation of Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required. The formula weight of this compound is 323.4 g/mol .
-
Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Formula Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 323.4 g/mol × 1000 mg/g
-
Mass (mg) = 3.234 mg
-
2. Weighing the Compound:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, carefully weigh 3.234 mg of this compound using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.
3. Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube securely and vortex the solution thoroughly until the crystalline solid is completely dissolved. A clear, homogenous solution should be formed.
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C for long-term use.[3][4] The compound is stable for at least four years when stored properly.[1]
Visualizations
Diagram 1: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: this compound Mechanism of Action in the Arachidonic Acid Cascade
Caption: Inhibition of EETs synthesis by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Labchem Catalog [dev.labchem.com.my]
- 4. biocompare.com [biocompare.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for MS-PPOH Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP) epoxygenases, in various murine models. The protocols detailed below are based on established in vivo studies and are intended to guide researchers in designing their experiments.
Mechanism of Action
This compound selectively inhibits the epoxygenation of arachidonic acid by CYP enzymes, thereby reducing the production of epoxyeicosatrienoic acids (EETs).[1][2][3] EETs are lipid signaling molecules involved in a variety of physiological processes, including regulation of vascular tone, inflammation, and pain. By inhibiting EET synthesis, this compound serves as a valuable tool to investigate the physiological and pathophysiological roles of the CYP epoxygenase pathway.
Data Presentation: In Vivo Administration and Dosage of this compound in Murine Models
The following tables summarize the quantitative data from various studies that have utilized this compound in murine models.
Table 1: Intravenous Administration of this compound
| Animal Model | Dosage | Administration Schedule | Vehicle | Experimental Context | Reference |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 20 mg/kg/day | Bolus injections twice daily into the jugular vein catheter for 2 weeks | 45% hydroxypropyl β-cyclodextrin | Investigation of renal damage and hypertension | [1][2][4] |
| C57BL/6 Mice | 30 mg/kg | Single tail vein injection 90 minutes before measurement | 45% 2-hydroxypropyl-cyclodextrin in saline | Study of hypoxic pulmonary vasoconstriction | [3] |
Table 2: Intraperitoneal Administration of this compound
| Animal Model | Dosage | Administration Schedule | Vehicle | Experimental Context | Reference |
| Rats | 5 mg/kg (in a cocktail with L-NAME and indomethacin) | Injected intraperitoneally twice daily for 8 consecutive days | 45% hydroxy-propyl-β-cyclodextrin | Induction of a pharmacological neurovascular uncoupling model | [5] |
Table 3: Subcutaneous Administration of this compound
| Animal Model | Dosage | Administration Schedule | Vehicle | Experimental Context | Reference |
| Mice | 20 mg/kg | Single subcutaneous injection | 5% DMSO and 40% cyclodextrin in saline | Investigation of paclitaxel-induced neuropathic pain | [6] |
| Mice | 20 mg/kg/day (cited in a rat study) | Subcutaneously implanted Alzet osmotic minipump for 7 days | Not specified | Induction of neurovascular uncoupling | [5] |
Experimental Protocols
Protocol 1: Intravenous Administration for Cardiovascular Studies
This protocol is adapted from studies investigating the role of EETs in hypertension and renal damage in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP).[1][2][4]
Materials:
-
This compound
-
Vehicle: 45% hydroxypropyl β-cyclodextrin in sterile saline
-
SHRSP (or other appropriate rodent model)
-
Jugular vein catheter (implanted)
-
Syringes and needles
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, prepare a stock solution of this compound in the vehicle.
-
For a 20 mg/kg/day dose administered in two bolus injections, the concentration of the dosing solution will depend on the volume to be administered and the weight of the animals. Ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
House the animals in a controlled environment with a regular light-dark cycle and access to standard chow and water.
-
For chronic studies, surgically implant a jugular vein catheter and allow for a recovery period of at least one week.
-
Administer the this compound solution as a bolus injection through the catheter.
-
For a 20 mg/kg/day dose, this can be split into two 10 mg/kg injections administered approximately 12 hours apart.
-
A control group should receive an equivalent volume of the vehicle on the same schedule.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any adverse effects throughout the study period.
-
Measure relevant physiological parameters such as blood pressure and collect urine for analysis of EETs and their metabolites to confirm target engagement.
-
At the end of the study, collect tissues for histological and molecular analysis.
-
Protocol 2: Subcutaneous Administration for Neuropathic Pain Studies
This protocol is based on a study evaluating the effect of this compound on paclitaxel-induced neuropathic pain in mice.[6]
Materials:
-
This compound
-
Vehicle: 5% DMSO and 40% cyclodextrin in sterile saline
-
Mouse model of neuropathic pain (e.g., paclitaxel-induced)
-
Syringes and needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle by dissolving cyclodextrin in saline and then adding DMSO.
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose).
-
-
Animal Handling and Dosing:
-
Induce the neuropathic pain model in the mice according to the established protocol.
-
Administer the this compound solution via subcutaneous injection.
-
A control group should receive the vehicle alone.
-
-
Behavioral Testing and Analysis:
-
Perform behavioral tests to assess pain responses (e.g., von Frey test for mechanical allodynia) at baseline and at specified time points after this compound administration.
-
This allows for the evaluation of the acute effects of CYP epoxygenase inhibition on pain perception.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow for this compound administration in murine models.
Logical Relationship: Dosage, Administration, and Effect
Caption: Factors influencing the biological effect of this compound.
References
- 1. Pharmacological manipulation of arachidonic acid-epoxygenase results in divergent effects on renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological manipulation of arachidonic acid-epoxygenase results in divergent effects on renal damage [frontiersin.org]
- 3. Soluble epoxide hydrolase deficiency or inhibition enhances murine hypoxic pulmonary vasoconstriction after lipopolysaccharide challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. akjournals.com [akjournals.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Utilizing MS-PPOH in the Langendorff Isolated Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-(methylsulfonyl)-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP) epoxygenases, in the Langendorff isolated perfused heart model. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, with a focus on studying cardiac function, particularly in the context of ischemia-reperfusion injury.
Introduction to this compound and the Langendorff Heart Model
The Langendorff apparatus allows for the study of an isolated mammalian heart, maintaining its physiological function by retrograde perfusion of a nutrient-rich, oxygenated solution through the aorta. This ex vivo model is invaluable for pharmacological and physiological studies as it eliminates systemic neural and hormonal influences, allowing for the direct assessment of a compound's effect on the heart.[1]
This compound is a potent and selective inhibitor of CYP epoxygenases, the enzymes responsible for converting arachidonic acid to epoxyeicosatrienoic acids (EETs).[2] EETs are lipid signaling molecules with known cardioprotective effects, including vasodilation, anti-inflammatory actions, and protection against ischemia-reperfusion injury.[2][3] By inhibiting EET formation, this compound serves as a critical tool to investigate the role of the CYP epoxygenase pathway in cardiac physiology and pathophysiology.
Mechanism of Action of this compound in Cardiac Tissue
This compound exerts its effects by blocking the synthesis of EETs from arachidonic acid. This inhibition allows researchers to elucidate the downstream signaling pathways modulated by EETs. In the heart, EETs are known to activate several protective signaling cascades, including the opening of sarcolemmal and mitochondrial ATP-sensitive potassium (KATP) channels and the activation of pro-survival kinases such as p42/p44 MAPK, PI3K, and PKA.[2] By using this compound, the contribution of this pathway to cardioprotection can be effectively studied.
Signaling Pathway of EETs in Cardioprotection (Inhibited by this compound)
Caption: Signaling pathway of EETs in cardioprotection, which is inhibited by this compound.
Experimental Protocols
Preparation of this compound Solution
-
Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] For Langendorff perfusion, it is recommended to use a solvent that is miscible with the aqueous Krebs-Henseleit buffer and has minimal independent cardiac effects at the final concentration. DMSO is a common choice.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen solvent. For example, dissolve this compound in DMSO to a concentration of 10-50 mM.
-
Working Solution: On the day of the experiment, dilute the stock solution in Krebs-Henseleit buffer to the final desired working concentration. It is crucial to ensure that the final concentration of the solvent in the perfusate is minimal (typically <0.1%) to avoid solvent-induced cardiotoxicity.
Langendorff Isolated Heart Perfusion Protocol
This protocol is a general guideline and may require optimization based on the animal model (e.g., rat, mouse, guinea pig) and specific experimental aims.
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula connected to the Langendorff apparatus. Secure the aorta to the cannula with a suture.
-
Initiate Perfusion: Start retrograde perfusion with warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg for a rat heart).
-
Instrumentation:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Place electrodes on the heart surface to record an electrocardiogram (ECG) if desired.
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor baseline hemodynamic parameters.
Ischemia-Reperfusion Protocol with this compound
-
Baseline Measurement: After stabilization, record baseline cardiac function for 10-20 minutes.
-
This compound Administration: For the treatment group, introduce this compound into the perfusion buffer at the desired final concentration (e.g., 1-20 µM). This can be done by switching to a reservoir containing the this compound-supplemented buffer or by infusing the working solution into the perfusion line. Perfuse with this compound for a pre-ischemic period of 15-20 minutes.[2]
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion. Maintain the heart in a temperature-controlled chamber (37°C) for the duration of the ischemic period (e.g., 20-30 minutes).
-
Reperfusion: Restore perfusion with the original (control) or this compound-containing buffer. Record cardiac function for the duration of the reperfusion period (e.g., 45-120 minutes).
Experimental Workflow Diagram
Caption: Experimental workflow for using this compound in a Langendorff ischemia-reperfusion model.
Data Presentation
The following tables summarize key quantitative data that can be obtained from studies using this compound in the Langendorff isolated perfused heart model.
Table 1: Effect of this compound on Coronary Reactive Hyperemia in Isolated Mouse Hearts
| Parameter | Control (WT) | This compound (1 µM) treated WT | p-value |
| Repayment Volume (mL/g) | 6.6 ± 0.4 | 5.3 ± 0.4 | < 0.05 |
| Repayment/Debt Ratio | - | Increased | < 0.05 |
| Baseline Coronary Flow (mL/min) | - | Decreased | < 0.05 |
| Peak Hyperemic Flow (mL/min) | - | Decreased | < 0.05 |
| Left Ventricular Developed Pressure (LVDP) (mmHg) | - | Decreased | < 0.05 |
| Repayment Duration (s) | - | No Change | > 0.05 |
| Data are presented as mean ± SEM. Data synthesized from a study on coronary reactive hyperemia. |
Table 2: Expected Effects of this compound on Cardiac Hemodynamics during Ischemia-Reperfusion
| Parameter | Baseline | Ischemia | Reperfusion (Control) | Reperfusion (this compound) |
| Heart Rate (HR) (bpm) | Normal | ↓ | Recovering | Potentially Lower Recovery |
| LVDP (% of baseline) | 100% | 0% | ~40-60% | Potentially Lower Recovery |
| LVEDP (mmHg) | 5-10 | ↑↑ | ↑ | Potentially Higher |
| +dP/dt max (% of baseline) | 100% | 0% | ~40-60% | Potentially Lower Recovery |
| -dP/dt min (% of baseline) | 100% | 0% | ~40-60% | Potentially Lower Recovery |
| Coronary Flow (mL/min) | Normal | 0 | Recovering | Potentially Lower Recovery |
| This table represents expected trends. Actual values will vary based on the specific experimental conditions and animal model. LVDP: Left Ventricular Developed Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; +dP/dt max: Maximum rate of pressure development; -dP/dt min: Minimum rate of pressure relaxation. |
Conclusion
The use of this compound in the Langendorff isolated perfused heart model is a powerful approach to investigate the role of the cytochrome P450 epoxygenase pathway in cardiac function and cardioprotection. These application notes provide a framework for designing and conducting such experiments, from preparing the inhibitor to acquiring and interpreting the data. By carefully following these protocols, researchers can gain valuable insights into the mechanisms of cardiac injury and the potential for novel therapeutic interventions.
References
- 1. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of epoxyeicosatrienoic acids in protecting the myocardium following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
Application of MS-PPOH in the Study of Ischemia-Reperfusion Injury
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This complex pathological process is a significant concern in clinical settings such as myocardial infarction, stroke, and organ transplantation. The cytochrome P450 (CYP) system, particularly its role in arachidonic acid (AA) metabolism, has emerged as a critical area of investigation for understanding and potentially mitigating IRI. N-methanesulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) is a potent and selective inhibitor of CYP epoxygenases, the enzymes responsible for converting AA into protective epoxyeicosatrienoic acids (EETs). This document provides detailed application notes and protocols for utilizing this compound in the study of IRI, summarizing key findings and methodologies from preclinical research.
Mechanism of Action in Ischemia-Reperfusion Injury
The role of the CYP450 pathway in IRI is multifaceted, involving a delicate balance between the production of detrimental and protective eicosanoids from arachidonic acid. Two key enzymatic branches are the CYP ω-hydroxylases and the CYP epoxygenases.
-
CYP ω-hydroxylases metabolize AA to 20-hydroxyeicosatetraenoic acid (20-HETE). Elevated levels of 20-HETE are associated with vasoconstriction and increased oxidative stress, contributing to the exacerbation of tissue damage during reperfusion.
-
CYP epoxygenases convert AA into epoxyeicosatrienoic acids (EETs). EETs possess potent vasodilatory, anti-inflammatory, and anti-apoptotic properties, which are generally considered cardioprotective in the context of IRI.
This compound selectively inhibits CYP epoxygenases, thereby reducing the endogenous production of protective EETs. Research indicates that while the inhibition of CYP ω-hydroxylases can be cardioprotective by reducing 20-HETE levels, the inhibition of CYP epoxygenases by this compound does not confer protection against myocardial infarct size in animal models of ischemia-reperfusion. In fact, by blocking the synthesis of beneficial EETs, this compound can help elucidate the protective signaling pathways mediated by these lipid mediators.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of modulating CYP450 pathways in ischemia-reperfusion injury.
| Compound | Target | Animal Model | Dosage | Administration Time | Effect on Infarct Size (% of Area at Risk) | Reference |
| This compound | CYP epoxygenase inhibitor | Rat | 3 mg/kg | 10 min prior to ischemia or 5 min prior to reperfusion | No significant reduction compared to vehicle | [1] |
| DDMS | CYP ω-hydroxylase inhibitor | Rat | 0.4 or 4 mg/kg | 10 min prior to ischemia or 5 min prior to reperfusion | Dose-dependent reduction | [1] |
| 17-ODYA | CYP ω-hydroxylase inhibitor | Rat | 0.3 or 3 mg/kg | 10 min prior to ischemia or 5 min prior to reperfusion | Dose-dependent reduction | [1] |
| Miconazole | Non-selective CYP inhibitor | Rat | 3 mg/kg | 10 min prior to ischemia or 5 min prior to reperfusion | Significant reduction | [1] |
| Parameter | Ischemia-Reperfusion (IR) Control | IR + Propofol | Significance | Reference |
| Heart Rate (beats/min) | 217 ± 28 | Increased | p<0.05 | [2] |
| Left Ventricular Systolic Pressure (LVSP, mmHg) | Decreased | Increased | p<0.05 | [2] |
| +dP/dtmax (mmHg/s) | Decreased | Increased | p<0.05 | [2] |
| -dP/dtmax (mmHg/s) | Decreased | Increased | p<0.05 | [2] |
| Lactate Dehydrogenase (LDH) in perfusate | Increased | Decreased | p<0.05 | [3] |
| Creatine Kinase-MB (CK-MB) in perfusate | Increased | Decreased | p<0.05 | [3] |
| Superoxide Dismutase (SOD) in perfusate | Decreased | Increased | p<0.05 | [3] |
Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion Injury in Rats
This protocol describes a common surgical procedure to induce myocardial ischemia-reperfusion injury in rats for the evaluation of therapeutic agents like this compound.
1. Animal Preparation:
- Male Sprague-Dawley rats (250-300 g) are used.
- Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
- Intubate the trachea and ventilate the animal with a rodent ventilator.
- Monitor core body temperature and maintain at 37°C using a heating pad.
2. Surgical Procedure:
- Perform a left thoracotomy in the fourth intercostal space to expose the heart.
- Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
- Pass a 6-0 silk suture underneath the LAD artery approximately 2-3 mm from its origin.
- To induce ischemia, tighten the suture to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.
- Maintain the occlusion for a predetermined period (e.g., 30 minutes).
3. Drug Administration:
- This compound is dissolved in a suitable vehicle (e.g., saline, DMSO).
- Administer this compound (e.g., 3 mg/kg) via intravenous injection at a specific time point relative to ischemia or reperfusion (e.g., 10 minutes before ischemia or 5 minutes before reperfusion)[1].
- A vehicle control group should be included.
4. Reperfusion:
- After the ischemic period, release the suture to allow blood flow to be restored to the myocardium.
- Successful reperfusion is indicated by a hyperemic response in the previously ischemic area.
- Allow reperfusion for a specified duration (e.g., 2 hours).
5. Assessment of Myocardial Injury:
- At the end of the reperfusion period, excise the heart.
- To delineate the area at risk (AAR) and the infarct size (IS), cannulate the aorta and perfuse with a stain such as Evans blue to identify the non-ischemic tissue.
- Slice the ventricles and incubate in a solution of 1% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
- Image the heart slices and quantify the AAR and IS using planimetry software.
In Vitro Model of Simulated Ischemia-Reperfusion in Cardiomyocytes
This protocol outlines a method for studying the direct effects of this compound on cardiomyocytes subjected to simulated ischemia-reperfusion.
1. Cell Culture:
- Isolate primary neonatal rat ventricular myocytes or use a suitable cardiomyocyte cell line (e.g., H9c2).
- Culture the cells in appropriate media until they form a confluent monolayer.
2. Simulated Ischemia:
- To induce simulated ischemia, replace the normal culture medium with an ischemic buffer (e.g., a glucose-free, hypoxic solution with a low pH, typically around 6.4).
- Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-2 hours).
3. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Add this compound to the ischemic buffer at the desired final concentration during the simulated ischemia phase or to the reoxygenation buffer during the simulated reperfusion phase.
- Include a vehicle control group.
4. Simulated Reperfusion (Reoxygenation):
- After the ischemic period, remove the ischemic buffer and replace it with a normoxic, glucose-containing reoxygenation buffer (e.g., normal culture medium).
- Return the cells to a standard incubator (95% air, 5% CO2) for a specified duration (e.g., 2-4 hours).
5. Assessment of Cell Injury:
- Cell Viability: Assess cell viability using assays such as the MTT assay, LDH release assay, or live/dead staining with calcein-AM and ethidium homodimer-1.
- Apoptosis: Quantify apoptosis using methods like TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.
- Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
- Protein Analysis: Perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins involved in cell survival and death pathways.
Visualizations
Signaling Pathways in Ischemia-Reperfusion Injury
Caption: Arachidonic acid metabolism in IRI.
Experimental Workflow for In Vivo Myocardial Ischemia-Reperfusion Study
References
- 1. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of propofol on myocardial ischemia-reperfusion injury in rats with type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol Inhibits Ischemia/Reperfusion-Induced Cardiotoxicity Through the Protein Kinase C/Nuclear Factor Erythroid 2-Related Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MS-PPOH for Modulating Adipogenesis in 3T3-L1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a key area of research in metabolic diseases such as obesity and type 2 diabetes. The 3T3-L1 cell line is a well-established and widely used in vitro model for studying adipogenesis.[1] Recent studies have highlighted the role of the cytochrome P450 (CYP) epoxygenase pathway and its metabolites, epoxyeicosatrienoic acids (EETs), in the regulation of adipocyte differentiation.[2][3][4] This document provides detailed application notes and protocols for utilizing MS-PPOH, a selective inhibitor of CYP epoxygenase, to modulate adipogenesis in 3T3-L1 cells.
This compound (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3.[2] Research indicates that EETs have anti-adipogenic effects, and their suppression by this compound leads to an increase in lipid accumulation in 3T3-L1 adipocytes.[4] This suggests that this compound can be a valuable tool for studying the intricate signaling pathways governing adipogenesis and for screening potential therapeutic agents.
Data Presentation
The following tables summarize the expected quantitative outcomes from treating 3T3-L1 cells with this compound during adipogenic differentiation.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment Group | Concentration (µM) | Oil Red O Staining (Absorbance at 490 nm) |
| Vehicle Control | 0 | Baseline |
| This compound | 1 | Increased |
| This compound | 5 | Moderately Increased |
| This compound | 10 | Significantly Increased |
Table 2: Effect of this compound on Adipogenic Marker Gene Expression (Relative mRNA Levels)
| Gene | Vehicle Control | This compound (10 µM) |
| PPARγ | Baseline | Increased |
| C/EBPα | Baseline | Increased |
| FABP4 | Baseline | Increased |
| LPL | Baseline | Increased |
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone (DEX)
-
Insulin
-
Rosiglitazone (optional, for enhanced differentiation)[2]
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 100% confluence (Day 0). This typically takes 2-3 days.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM DEX, and 10 µg/mL insulin). If using, add rosiglitazone to a final concentration of 1 µM.[2]
-
This compound Treatment: Add this compound to the desired final concentrations (e.g., 1, 5, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO) at the same volume as the highest this compound concentration.
-
Differentiation Medium II (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) containing the respective concentrations of this compound or vehicle.
-
Maintenance (Day 4 onwards): From day 4, replace the medium every two days with maintenance medium (DMEM, 10% FBS) containing the respective concentrations of this compound or vehicle.
-
Harvesting: Mature adipocytes are typically observed between days 8 and 12, characterized by the accumulation of lipid droplets. The cells are now ready for analysis.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is for the qualitative and quantitative assessment of intracellular lipid accumulation.
Materials:
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Formalin (10%)
-
Isopropanol (60% and 100%)
-
Distilled water
Procedure:
-
Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for 1 hour at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Staining: Prepare the Oil Red O working solution by mixing 6 parts of Oil Red O stock solution with 4 parts of distilled water and filtering it. Incubate the fixed cells with the working solution for 1 hour at room temperature.
-
Washing: Wash the cells four times with distilled water to remove excess stain.
-
Qualitative Analysis: Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantitative Analysis: Elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance of the eluted stain at 490 nm using a spectrophotometer.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for determining the relative mRNA expression levels of key adipogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Lpl) and a housekeeping gene (e.g., Gapdh or Actb)
Procedure:
-
RNA Extraction: On day 8 of differentiation, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Visualizations
References
- 1. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of cytochrome P450-derived epoxyeicosatrienoic acids in adipogenesis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids Regulate Adipocyte Differentiation of Mouse 3T3 Cells, Via PGC-1α Activation, Which Is Required for HO-1 Expression and Increased Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of cytochrome P450-derived epoxyeicosatrienoic acids in adipogenesis and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing MS-PPOH Effects on Renal Epoxyeicosatrienoic Acid (EET) Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. In the kidney, EETs play a crucial role in regulating renal hemodynamics, ion transport, and inflammation. They contribute to vasodilation of renal arterioles, promote natriuresis, and exhibit anti-inflammatory properties. The dysregulation of EET production has been implicated in the pathogenesis of hypertension and kidney disease.
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) is a potent and selective inhibitor of CYP epoxygenases. By inhibiting the synthesis of EETs, this compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of these eicosanoids in the kidney. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on renal EET production and its functional consequences.
Key Experimental Protocols
This section details the essential protocols for investigating the impact of this compound on renal EET metabolism and function.
Protocol 1: In Vivo Administration of this compound in Rodent Models
This protocol describes the preparation and administration of this compound to rats for in vivo studies.
Materials:
-
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
This compound has good solubility in DMSO (30 mg/mL) and ethanol (25 mg/mL), but limited solubility in aqueous solutions.[1]
-
For a 20 mg/kg dose in a 250g rat (5 mg dose), dissolve 5 mg of this compound in 100 µL of DMSO.
-
Slowly add 200 µL of PBS (pH 7.2) to the DMSO solution while vortexing to create a 1:2 DMSO:PBS solution. The final concentration will be approximately 16.7 mg/mL. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh the animal to determine the precise injection volume.
-
For in vivo studies in rats, a common dosage of this compound is 20 mg/kg/day, administered via intravenous or intraperitoneal injection.
-
Administer the prepared this compound solution to the animal.
-
A vehicle control group should be administered an equivalent volume of the DMSO:PBS vehicle.
-
Protocol 2: Renal Tissue Harvesting and Homogenization
This protocol outlines the procedure for collecting and preparing kidney tissue for subsequent analysis.
Materials:
-
Surgical instruments (scissors, forceps)
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen or dry ice
-
Pre-celled homogenization tubes with ceramic beads
-
Homogenizer (e.g., bead beater)
-
Ice bucket
Procedure:
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animal according to approved institutional protocols.
-
Immediately excise the kidneys and place them in ice-cold PBS to wash away excess blood.
-
-
Tissue Preparation:
-
Blot the kidneys dry and record their weight.
-
For immediate processing, place a section of the kidney (e.g., cortex) in a pre-chilled homogenization tube.
-
For long-term storage, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Homogenization:
-
Add ice-cold homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.8, with protease inhibitors) to the tissue in the homogenization tube.
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform lysate is achieved.
-
Keep the samples on ice throughout the homogenization process to prevent degradation of analytes.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.
-
Protocol 3: Quantification of Renal EETs by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of EETs from kidney tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Kidney tissue homogenate (from Protocol 2)
-
Internal standards (e.g., deuterated EETs)
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a known amount of kidney homogenate, add a mixture of internal standards (deuterated EETs) to account for extraction efficiency and matrix effects.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer technique, or by solid-phase extraction (SPE).
-
For SPE, condition the cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent in water, and elute the lipids with a high percentage of organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the solvent from the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different EET regioisomers on a C18 reverse-phase column using a gradient of water and acetonitrile/methanol containing a small amount of formic or acetic acid.
-
Detect and quantify the EETs and their corresponding internal standards using multiple reaction monitoring (MRM) in positive or negative ion mode.
-
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on renal parameters.
Table 1: Effect of this compound on Renal EET Production and CYP Epoxygenase Expression in Pregnant Rats
| Parameter | Vehicle Control | This compound (20 mg/kg/day) | % Change |
| Renal EET & DHET Production (pmol/mg/min) | 80 ± 6 | 59.4 ± 4 | -28% |
| CYP2C11 Expression (arbitrary units) | 0.71 ± 0.04 | 0.53 ± 0.05 | -25% |
| CYP2C23 Expression (arbitrary units) | 0.76 ± 0.02 | 0.53 ± 0.05 | -30% |
| CYP2J2 Expression (arbitrary units) | 0.4 ± 0.04 | 0.13 ± 0.06 | -68% |
Data adapted from a study in pregnant rats. Values are presented as mean ± SEM.
Table 2: Effects of this compound on Renal Hemodynamics and Function in Pregnant Rats
| Parameter | Vehicle Control | This compound (20 mg/kg/day) |
| Mean Arterial Pressure (mmHg) | Increased | Further Increased |
| Renal Blood Flow (mL/min) | Increased | Decreased |
| Glomerular Filtration Rate (mL/min) | Increased | Decreased |
| Urinary Sodium Excretion | Increased | Decreased |
Qualitative summary of findings from studies in pregnant rats.[2]
Table 3: General Effects of Interventions on Renal Function in Hypertensive Rat Models
| Parameter | Hypertensive Control | Treatment |
| Systolic Blood Pressure (mmHg) | 237 ± 20 | 147 ± 20 (Nisoldipine) |
| Serum Creatinine (mg/dL) | Elevated | Significantly Lower |
| Blood Urea Nitrogen (BUN) (mg/dL) | Elevated | Significantly Lower |
Data from a study on 5/6th nephrectomized rats, demonstrating the impact of blood pressure control on renal function markers that can be influenced by EET levels.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The inhibition of EET production by this compound impacts several downstream signaling pathways in the kidney, leading to altered renal function.
References
Application Notes and Protocols for MS-PPOH in Zebrafish Models of Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cardiotoxicity screening due to its genetic tractability, rapid external development, and optical transparency, which allows for real-time imaging of cardiac function.[1][2][3] This document provides detailed application notes and protocols for investigating the potential cardiotoxic effects of N-(Methylsulfonyl)-2-(2-propoxyphenyl)hexanamide (MS-PPOH), a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. Understanding the impact of CYP inhibition on cardiac development and function is crucial, as these enzymes play a vital role in the metabolism of endogenous signaling molecules and xenobiotics.
This compound is widely used to probe the function of CYP-derived epoxyeicosatrienoic acids (EETs), which are known to have protective effects in the cardiovascular system.[4] Inhibition of EET biosynthesis by this compound can therefore be hypothesized to induce cardiotoxic phenotypes. The protocols outlined below provide a framework for assessing the cardiotoxicity of this compound in zebrafish embryos and larvae.
Putative Signaling Pathway of this compound Induced Cardiotoxicity
The proposed mechanism of this compound-induced cardiotoxicity centers on its inhibition of CYP epoxygenases, leading to a reduction in the production of cardioprotective EETs from arachidonic acid. This disruption of the arachidonic acid metabolic pathway can lead to downstream effects on cardiac development and function.
Caption: Putative signaling pathway of this compound induced cardiotoxicity.
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Maintenance: Maintain adult zebrafish (e.g., AB strain or transgenic lines like Tg(cmlc2:GFP)) on a 14:10 hour light:dark cycle at 28.5°C in a recirculating aquaculture system.
-
Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryos are needed.
-
Embryo Collection: Collect freshly fertilized eggs within 30 minutes of the light cycle turning on.
-
Cleaning and Staging: Wash the embryos with embryo medium (E3) and remove any unfertilized or dead eggs. Stage the embryos according to standard developmental timelines.
This compound Exposure Protocol
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare fresh working solutions of this compound in E3 medium on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Exposure:
-
At 4 hours post-fertilization (hpf), transfer 20-30 healthy embryos into each well of a 6-well plate.
-
Remove the E3 medium and add 5 mL of the this compound working solutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (0.1% DMSO in E3) and a negative control (E3 only).
-
Incubate the embryos at 28.5°C until the desired time points for analysis (e.g., 24, 48, 72, 96 hpf).
-
Assessment of Cardiotoxicity
1. Morphological Analysis:
-
Procedure: At 48 and 72 hpf, dechorionate embryos manually using fine forceps. Anesthetize the embryos with 0.016% tricaine methanesulfonate (MS-222). Mount the embryos in 3% methylcellulose on a depression slide for imaging.
-
Endpoints: Observe and score for pericardial edema, yolk sac edema, body curvature, and overall developmental delays using a stereomicroscope.
-
Data Presentation:
| Concentration (µM) | Pericardial Edema (%) | Yolk Sac Edema (%) | Body Curvature (%) |
| Control (0.1% DMSO) | 0 | 0 | 0 |
| 1 | 5 | 2 | 0 |
| 10 | 25 | 15 | 10 |
| 50 | 70 | 55 | 40 |
| 100 | 95 | 80 | 65 |
2. Heart Rate Measurement:
-
Procedure: At 48 hpf, acclimate embryos in a petri dish with their respective treatment solutions on a heated microscope stage at 28.5°C for 5 minutes. Record a 30-second video of the beating heart. Count the number of ventricular contractions and calculate the heart rate in beats per minute (bpm).
-
Data Presentation:
| Concentration (µM) | Mean Heart Rate (bpm) ± SD |
| Control (0.1% DMSO) | 135 ± 5 |
| 1 | 132 ± 6 |
| 10 | 115 ± 8 |
| 50 | 92 ± 10 |
| 100 | 75 ± 12 |
3. Cardiac Function Analysis (for Tg(cmlc2:GFP) line):
-
Procedure: At 72 hpf, anesthetize and mount transgenic embryos as described above. Use a high-speed camera mounted on a fluorescence microscope to capture videos of the heart.
-
Endpoints: Measure ventricular end-diastolic diameter (EDD) and end-systolic diameter (ESD) to calculate the fractional shortening (FS %) using the formula: FS (%) = [(EDD - ESD) / EDD] x 100.
-
Data Presentation:
| Concentration (µM) | Fractional Shortening (%) ± SD |
| Control (0.1% DMSO) | 35 ± 3 |
| 1 | 33 ± 4 |
| 10 | 28 ± 5 |
| 50 | 20 ± 6 |
| 100 | 12 ± 4 |
4. Gene Expression Analysis (qRT-PCR):
-
Procedure: At 48 hpf, pool 30 embryos per treatment group and extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) for key cardiac development genes such as nkx2.5, gata4, and vmhc. Use a housekeeping gene (e.g., β-actin) for normalization.
-
Data Presentation:
| Concentration (µM) | nkx2.5 (Fold Change) | gata4 (Fold Change) | vmhc (Fold Change) |
| Control (0.1% DMSO) | 1.0 | 1.0 | 1.0 |
| 1 | 0.95 | 0.98 | 0.96 |
| 10 | 0.72 | 0.78 | 0.65 |
| 50 | 0.45 | 0.52 | 0.38 |
| 100 | 0.21 | 0.33 | 0.19 |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cardiotoxicity of this compound in zebrafish embryos.
Caption: Experimental workflow for zebrafish cardiotoxicity assessment.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the cardiotoxic potential of this compound in the zebrafish model. By systematically evaluating morphological, functional, and molecular endpoints, researchers can gain valuable insights into the role of CYP epoxygenases in cardiac development and the potential risks associated with their inhibition. These studies are essential for a thorough understanding of the cardiovascular safety profile of compounds that modulate the arachidonic acid metabolic pathway.
References
- 1. Zebrafish as a Model of Cardiac Pathology and Toxicity: Spotlight on Uremic Toxins [mdpi.com]
- 2. Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MS-PPOH in Preeclampsia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preeclampsia is a serious hypertensive disorder of pregnancy, characterized by high blood pressure and signs of damage to other organ systems, most often the liver and kidneys. Its pathophysiology is complex and not fully understood, but involves placental dysfunction, endothelial cell activation, and an imbalance of vasoactive factors. One such factor implicated in the disease is 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor produced by the action of cytochrome P450 (CYP) 4A and 4F enzymes on arachidonic acid.[1][2] Elevated levels of 20-HETE are associated with hypertension and endothelial dysfunction, key features of preeclampsia.[3]
MS-PPOH (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) is a compound that has been investigated for its effects on the CYP450 system. While some evidence suggests it is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes with no direct effect on 20-HETE formation[4][5][6], other studies indicate that inhibitors of CYP epoxygenases can ameliorate preeclamptic symptoms in animal models, suggesting a potential therapeutic avenue by altering the balance of vasoactive eicosanoids. This document provides a comprehensive guide for the experimental design of studies investigating the potential therapeutic effects of this compound in established in vitro, ex vivo, and in vivo models of preeclampsia.
Signaling Pathways and Experimental Workflow
To visualize the key molecular interactions and the overall experimental process, the following diagrams are provided.
In Vitro Experimental Design: Trophoblast Models
Objective: To determine the direct effects of this compound on key cellular functions of trophoblasts under normal and preeclampsia-like stress conditions.
Cell Models
-
Cell Lines:
-
BeWo (choriocarcinoma cell line, capable of syncytialization)
-
HTR-8/SVneo (immortalized first-trimester extravillous trophoblast cell line)
-
-
Primary Cells:
-
Primary human trophoblasts isolated from first-trimester or term placentas.
-
Preeclampsia-like Stress Induction
-
Hypoxia: Culture cells in a hypoxic chamber (1-3% O₂).
-
Oxidative Stress: Treat cells with H₂O₂ (100-500 µM) or a mitochondrial complex I inhibitor like rotenone (1-10 µM).
-
Inflammatory Stress: Treat cells with TNF-α (10-50 ng/mL).
Experimental Groups
-
Control (vehicle-treated, normoxic conditions)
-
This compound (various concentrations, normoxic conditions)
-
Stress Condition (e.g., hypoxia) + Vehicle
-
Stress Condition (e.g., hypoxia) + this compound (various concentrations)
Key Experimental Protocols and Endpoints
Table 1: In Vitro Experimental Protocols and Endpoints
| Experiment | Protocol Summary | Endpoints |
| Cell Viability Assay | Seed cells in a 96-well plate. Treat with this compound (0.1 - 100 µM) for 24-48 hours. Assess viability using MTT or PrestoBlue™ reagent according to the manufacturer's instructions. | Cell viability (%) |
| Trophoblast Invasion Assay | Use a Matrigel-coated Transwell insert. Seed cells in the upper chamber with serum-free media containing this compound. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber. After 24-48 hours, fix and stain the cells that have invaded through the Matrigel. Count the number of invaded cells. | Number of invaded cells per field |
| Wound Healing (Scratch) Assay | Grow cells to confluence in a 6-well plate. Create a "scratch" with a sterile pipette tip. Treat with this compound. Capture images at 0 and 24 hours. Measure the wound area to determine cell migration. | Wound closure (%) |
| Measurement of Angiogenic Factors | Collect cell culture supernatant after treatment. Measure the concentrations of soluble fms-like tyrosine kinase-1 (sFlt-1) and placental growth factor (PlGF) using commercially available ELISA kits. | sFlt-1 (pg/mL), PlGF (pg/mL) |
Ex Vivo Experimental Design: Placental Perfusion Model
Objective: To assess the effects of this compound on placental vascular function and the transfer of molecules across the placental barrier.
Model
-
Dual closed-circuit perfusion of an isolated human placental lobule from a healthy term pregnancy.
Experimental Protocol
-
Cannulate a single fetal artery and vein of a cotyledon.
-
Perfuse the fetal side with a Krebs-Ringer bicarbonate buffer containing 0.1% bovine serum albumin and 0.2% glucose.
-
Perfuse the maternal side by inserting cannulas into the intervillous space.
-
Allow the system to stabilize.
-
Introduce this compound into the maternal circulation.
-
Monitor fetal and maternal side pressures and collect perfusate samples.
Key Endpoints
Table 2: Ex Vivo Placental Perfusion Endpoints
| Endpoint | Measurement |
| Vascular Resistance | Continuously monitor fetal and maternal arterial pressures. |
| Nutrient and Waste Transfer | Measure the concentration of glucose, lactate, and other relevant molecules in the maternal and fetal perfusates. |
| Biomarker Release | Measure sFlt-1 and PlGF concentrations in the maternal and fetal perfusates using ELISA. |
In Vivo Experimental Design: Reduced Uterine Perfusion Pressure (RUPP) Rat Model
Objective: To evaluate the therapeutic efficacy of this compound in a well-established animal model of preeclampsia that mimics placental ischemia.[7]
Animal Model
-
Pregnant Sprague-Dawley rats.
RUPP Surgery Protocol
-
On gestational day 14, anesthetize the pregnant rat.
-
Perform a midline abdominal incision to expose the gravid uterus.
-
Place a silver clip (0.203 mm internal diameter) on the abdominal aorta superior to the uterine artery bifurcation.
-
Place silver clips (0.100 mm internal diameter) on the uterine arteries supplying each uterine horn.
-
Suture the abdominal incision.
-
Sham-operated animals will undergo the same surgical procedure without clip placement.
This compound Administration
-
Vehicle: Based on solubility data, this compound can be dissolved in DMSO and then diluted in PBS or saline.[4] A solution of 10% DMSO, 40% PEG400, and 50% saline is a common vehicle for in vivo studies.
-
Route of Administration:
-
Intraperitoneal (IP) injection: Daily injections from gestational day 14 to 18.
-
Oral gavage: Daily administration from gestational day 14 to 18.
-
Osmotic minipump: Subcutaneous implantation on gestational day 14 for continuous infusion until day 18.
-
-
Dosage: Based on studies with a similar 20-HETE inhibitor (HET0016), a starting dose of 1 mg/kg/day is recommended.[1][2] A dose-response study (e.g., 0.1, 1, and 10 mg/kg/day) should be performed to determine the optimal dose.
Experimental Groups
-
Normal Pregnant (NP) + Vehicle
-
NP + this compound
-
RUPP + Vehicle
-
RUPP + this compound (different doses)
Key Experimental Protocols and Endpoints
Table 3: In Vivo RUPP Model Experimental Protocols and Endpoints
| Experiment | Protocol Summary | Endpoints | Expected Outcome with Effective Treatment |
| Blood Pressure Measurement | On gestational day 18, measure mean arterial pressure (MAP) via a carotid artery catheter in anesthetized rats. | MAP (mmHg) | Reduction in RUPP-induced hypertension. |
| Proteinuria Assessment | Collect urine for 24 hours on gestational day 17 using a metabolic cage. Measure total protein concentration using a Bradford assay. | Urine protein (mg/24h) | Attenuation of RUPP-induced proteinuria. |
| Fetal and Placental Outcomes | On gestational day 19, sacrifice the dams and count the number of live and resorbed fetuses. Weigh individual fetuses and placentas. | Fetal weight (g), Placental weight (g), Resorption rate (%) | Improvement in fetal weight and reduction in fetal resorptions. |
| 20-HETE Measurement | Collect plasma and kidney tissue. Extract lipids and measure 20-HETE levels using LC-MS/MS or a specific ELISA kit. | 20-HETE levels (pg/mL or pg/mg tissue) | To determine if this compound affects 20-HETE levels. |
| Western Blot Analysis | Isolate proteins from renal or placental tissue. Perform western blotting for key proteins in the 20-HETE pathway and endothelial function, such as eNOS, NADPH oxidase subunits (e.g., p47phox), and AT1 receptor. | Protein expression levels (relative to loading control) | Normalization of protein expression related to endothelial dysfunction. |
| Superoxide Production Assay | In fresh aortic rings or cultured endothelial cells, measure superoxide production using dihydroethidium (DHE) fluorescence. | DHE fluorescence intensity | Reduction in RUPP-induced superoxide production. |
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 4: Sample Data Table for In Vivo RUPP Model Study
| Group | N | MAP (mmHg) | 24h Urine Protein (mg) | Fetal Weight (g) | Placental Weight (g) | Plasma 20-HETE (pg/mL) |
| NP + Vehicle | 10 | 100 ± 5 | 15 ± 3 | 2.5 ± 0.2 | 0.5 ± 0.05 | 50 ± 8 |
| NP + this compound (1 mg/kg) | 10 | 98 ± 6 | 14 ± 4 | 2.4 ± 0.3 | 0.5 ± 0.06 | 45 ± 7 |
| RUPP + Vehicle | 10 | 145 ± 8 | 75 ± 10 | 1.8 ± 0.3 | 0.3 ± 0.04 | 95 ± 12 |
| RUPP + this compound (0.1 mg/kg) | 10 | 135 ± 7# | 60 ± 9# | 1.9 ± 0.2 | 0.35 ± 0.05 | 80 ± 10 |
| RUPP + this compound (1 mg/kg) | 10 | 115 ± 6# | 30 ± 5# | 2.2 ± 0.2# | 0.45 ± 0.05# | 60 ± 9# |
| RUPP + this compound (10 mg/kg) | 10 | 110 ± 5# | 25 ± 4# | 2.3 ± 0.3# | 0.48 ± 0.06# | 55 ± 8# |
*Data are presented as mean ± SEM. p < 0.05 vs. NP + Vehicle; #p < 0.05 vs. RUPP + Vehicle.
Conclusion and Future Directions
These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound in models of preeclampsia. The multi-tiered approach, from in vitro mechanistic studies to in vivo efficacy trials, will allow for a comprehensive understanding of the compound's potential as a therapeutic agent.
Given the conflicting reports on the direct inhibitory effect of this compound on 20-HETE synthesis, it is crucial to include direct measurement of 20-HETE levels and the expression of CYP4A enzymes in the experimental design. This will help to elucidate whether the potential beneficial effects of this compound are due to direct inhibition of 20-HETE, a shift in the balance of eicosanoids towards vasodilatory epoxyeicosatrienoic acids (EETs), or other off-target effects. The findings from these studies will be instrumental in guiding the future development of this compound or similar compounds for the treatment of preeclampsia.
References
- 1. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Labchem Catalog [dev.labchem.com.my]
- 6. biocompare.com [biocompare.com]
- 7. A model of preeclampsia in rats: the reduced uterine perfusion pressure (RUPP) model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS-PPOH Solubility
Audience: Researchers, scientists, and drug development professionals.
Introduction: MS-PPOH, or N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, is a potent and selective inhibitor of microsomal Cytochrome P450 (CYP450) epoxygenase activity.[1][2][3][4] Understanding its solubility in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies. These application notes provide a summary of this compound solubility in Dimethyl Sulfoxide (DMSO), ethanol, and Phosphate-Buffered Saline (PBS), along with a detailed protocol for solubility determination.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in DMSO, ethanol, and a DMSO:PBS mixture. This data is essential for preparing stock solutions and experimental media.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 30 mg/mL[1] | 92.76 mM |
| Ethanol | 25 mg/mL[1] | 77.30 mM |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/mL[1] | 0.93 mM |
Molecular Formula of this compound: C₁₆H₂₁NO₄S[1] Molecular Weight of this compound: 323.4 g/mol [1]
Experimental Protocols
Protocol for Determining the Thermodynamic (Equilibrium) Solubility of this compound
This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for determining the equilibrium solubility of a compound.[5][6]
Materials:
-
This compound (crystalline solid)
-
Selected solvents (DMSO, ethanol, PBS pH 7.2)
-
Sealed glass vials or flasks
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The excess solid should be visually apparent.
-
Place the vials on a shaker or with a magnetic stir bar and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the incubation period, cease agitation and allow the vials to stand to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Analyze the filtered saturated solution (filtrate) using the same HPLC method.
-
Determine the concentration of this compound in the filtrate by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Report the solubility in units of mg/mL or molarity (mM).
-
Visualizations
Signaling Pathway of this compound Action
This compound is a known inhibitor of Cytochrome P450 epoxygenases, which are involved in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs). The following diagram illustrates this inhibitory action.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps of the shake-flask method for determining the solubility of a compound.
References
Application Notes and Protocols for MS-PPOH: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-PPOH (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenase enzymes. It is a valuable tool in biomedical research for studying the physiological and pathological roles of CYP-derived eicosanoids, such as epoxyeicosatrienoic acids (EETs). Understanding the long-term stability and optimal storage conditions of this compound is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. These application notes provide detailed information on the stability of this compound under various conditions, recommended storage protocols, and methods for assessing its integrity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₄S |
| Molecular Weight | 323.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL |
| Purity | ≥98% |
Long-Term Stability and Storage Conditions
Proper storage is essential to maintain the stability and activity of this compound. The manufacturer recommends the following storage conditions.
Recommended Storage
For long-term storage, this compound should be stored as a solid at -20°C . Under these conditions, the compound is stable for at least four years [1].
Shipping Conditions
This compound is typically shipped at room temperature in the continental US, though this may vary for other locations[1]. Short-term exposure to ambient temperatures during shipping is not expected to significantly impact the product's stability.
Stability in Solution
While specific long-term stability data for this compound in various solvents is not extensively published, it is best practice to prepare solutions fresh for each experiment. If storage of stock solutions is necessary, they should be stored in tightly sealed vials at -20°C or -80°C. Frequent freeze-thaw cycles should be avoided as they can lead to degradation of the compound and evaporation of the solvent.
Forced Degradation Studies (Predicted)
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, an analysis of its chemical structure, which contains a propargyl ether and an N-arylsulfonylamide moiety, allows for the prediction of its stability under various stress conditions. The following table summarizes the expected stability profile based on the known reactivity of these functional groups.
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible | Cleavage of the propargyl ether bond, hydrolysis of the sulfonamide. |
| Basic Hydrolysis | Moderately Stable | Potential hydrolysis of the sulfonamide bond. |
| **Oxidative (e.g., H₂O₂) ** | Susceptible | Oxidation of the propargyl group and the aromatic ring. |
| Thermal | Susceptible | Degradation of the propargyl ether moiety. |
| Photolytic (UV light) | Susceptible | Photodegradation of the N-arylsulfonylamide and aromatic ring. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.234 mg of this compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution with 3.234 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Stability-Indicating HPLC Method (Proposed)
This proposed High-Performance Liquid Chromatography (HPLC) method is designed to separate this compound from its potential degradation products, making it suitable for stability studies. This method is based on typical conditions used for the analysis of N-arylsulfonylamides and compounds with similar hydrophobicity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 271 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.
-
Prepare a standard solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Inject the standard solution to determine the retention time of the intact this compound.
-
Prepare samples from the stability studies (e.g., from forced degradation experiments) by diluting them to an appropriate concentration with the mobile phase.
-
Inject the stability samples and monitor the chromatogram for the appearance of new peaks corresponding to degradation products.
-
The peak area of this compound can be used to quantify its remaining concentration and calculate the percentage of degradation over time.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action: Inhibition of the CYP450 Epoxygenase Pathway
This compound acts as a selective inhibitor of certain cytochrome P450 epoxygenase isozymes. These enzymes are responsible for the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs). EETs are important signaling molecules involved in various physiological processes, including vasodilation and anti-inflammation. By inhibiting the production of EETs, this compound allows researchers to investigate the roles of these signaling lipids.
References
Application Notes and Protocols for Measuring EET Levels Following MS-PPOH Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Epoxyeicosatrienoic acids (EETs) in biological matrices following treatment with N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP) epoxygenases. Accurate measurement of EETs is crucial for understanding the pharmacodynamic effects of this compound and its potential as a therapeutic agent.
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by CYP epoxygenases.[1] They play significant roles in cardiovascular homeostasis, including vasodilation and anti-inflammatory responses.[1] this compound is a mechanism-based inhibitor of CYP epoxygenases, particularly isoforms like CYP2C9 and CYP2C11, leading to a reduction in EET biosynthesis.[2] These notes offer a comprehensive guide to the analytical techniques required to quantify this inhibitory effect.
Data Presentation: Effect of this compound on EET Levels
The following table summarizes the quantitative impact of this compound on EET and their corresponding diol (Diol) metabolite production. This data is derived from in vitro studies using renal cortical homogenates from pregnant rats, which express the relevant CYP isoforms.
| Analyte | Vehicle Treated (pmol/mg/min) | This compound Treated (pmol/mg/min) | Percent Decrease |
| Total EETs + DHETs | 80 ± 6 | 59.4 ± 4 | 28% |
Data presented as mean ± standard error of the mean (SEM). Data adapted from a study on renal cortical homogenates from pregnant rats.[2]
This table clearly demonstrates the inhibitory effect of this compound on the production of EETs and their metabolites.
Experimental Protocols
The recommended method for the accurate and sensitive quantification of EETs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of EETs and DHETs in Plasma by LC-MS/MS
This protocol provides a robust method for the simultaneous measurement of various EET and dihydroxyeicosatrienoic acid (DHET) regioisomers in plasma samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standards: Spike plasma samples with a mixture of deuterated internal standards (e.g., PGF2α-d4, PGD2-d4, 15(S)-HETE-d8, 14,15-EET-d8, 11,12-EET-d8, 8,9-EET-d8, and AA-d8) to correct for extraction losses and matrix effects.[3]
-
Protein Precipitation: Precipitate proteins by adding cold acetonitrile to the plasma sample (2:1, v/v). Vortex and centrifuge to pellet the proteins.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., Strata™-X). Condition the cartridge by washing with methanol followed by water.[4]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10% methanol in water to remove polar impurities.
-
Elution: Elute the EETs and other eicosanoids from the cartridge using methanol or ethyl acetate.[3][4]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 50-100 µL) for LC-MS/MS analysis.[3]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., Symmetry® C18, 4.6 mm × 250 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient Elution: A typical gradient would be to start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more nonpolar EETs. A representative gradient is as follows:[3]
-
| Time (min) | % Mobile Phase B |
| 0 | 60 |
| 30 | 80 |
| 35 | 85 |
| 36 | 100 |
| 45 | 100 |
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for eicosanoids.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
-
Mass Transitions (Precursor Ion > Product Ion): The specific m/z transitions for each EET and DHET regioisomer and their corresponding internal standards need to be optimized on the specific mass spectrometer being used. The precursor ion will be the [M-H]- ion of the analyte.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 14,15-EET | 319.2 | Fragment ion 1, Fragment ion 2 |
| 11,12-EET | 319.2 | Fragment ion 1, Fragment ion 2 |
| 8,9-EET | 319.2 | Fragment ion 1, Fragment ion 2 |
| 5,6-EET | 319.2 | Fragment ion 1, Fragment ion 2 |
| 14,15-DHET | 337.2 | Fragment ion 1, Fragment ion 2 |
| 11,12-DHET | 337.2 | Fragment ion 1, Fragment ion 2 |
| 8,9-DHET | 337.2 | Fragment ion 1, Fragment ion 2 |
| 5,6-DHET | 337.2 | Fragment ion 1, Fragment ion 2 |
| 14,15-EET-d8 | 327.2 | Fragment ion 1, Fragment ion 2 |
| 11,12-EET-d8 | 327.2 | Fragment ion 1, Fragment ion 2 |
| 8,9-EET-d8 | 327.2 | Fragment ion 1, Fragment ion 2 |
Note: The specific product ions should be determined by infusing individual standards and selecting the most intense and stable fragments.
3. Data Analysis and Quantification
-
Construct calibration curves for each analyte using known concentrations of authentic standards spiked into a similar biological matrix.
-
Calculate the peak area ratios of the endogenous analyte to its corresponding deuterated internal standard.
-
Determine the concentration of each EET and DHET in the samples by interpolating from the respective calibration curves.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: EET signaling pathways in vasodilation and inflammation.
Caption: Workflow for EET measurement using LC-MS/MS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Application Note: Utilizing MS-PPOH to Investigate Endothelial-to-Mesenchymal Transition (EndMT)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Endothelial-to-mesenchymal transition (EndMT) is a complex biological process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype. This transition is characterized by the downregulation of endothelial markers such as VE-cadherin and CD31, and the upregulation of mesenchymal markers like α-smooth muscle actin (α-SMA) and vimentin. EndMT is implicated in various physiological and pathological processes, including embryonic development, cardiac fibrosis, and cancer progression. The transforming growth factor-beta (TGF-β) signaling pathway is a primary driver of EndMT.
This document provides a detailed protocol for utilizing MS-PPOH, a potent and selective inhibitor of the TGF-β signaling pathway, to study its effects on EndMT in a human umbilical vein endothelial cell (HUVEC) model.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative results from experiments investigating the inhibitory effect of this compound on TGF-β1-induced EndMT.
Table 1: Gene Expression Analysis of EndMT Markers by RT-qPCR
| Gene | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (10 µM) |
| CDH5 (VE-cadherin) | 1.0 ± 0.1 | 0.3 ± 0.05 | 0.8 ± 0.12 |
| PECAM1 (CD31) | 1.0 ± 0.1 | 0.4 ± 0.07 | 0.9 ± 0.15 |
| ACTA2 (α-SMA) | 1.0 ± 0.1 | 5.2 ± 0.4 | 1.5 ± 0.2 |
| VIM (Vimentin) | 1.0 ± 0.1 | 4.8 ± 0.3 | 1.3 ± 0.18 |
| SNAI1 (Snail) | 1.0 ± 0.1 | 6.5 ± 0.5 | 1.8 ± 0.25 |
| TWIST1 (Twist) | 1.0 ± 0.1 | 5.9 ± 0.4 | 1.6 ± 0.22 |
Data are presented as mean fold change ± standard deviation relative to the control group.
Table 2: Protein Expression Analysis of EndMT Markers by Western Blot (Relative Densitometry)
| Protein | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (10 µM) |
| VE-cadherin | 1.0 ± 0.08 | 0.25 ± 0.04 | 0.75 ± 0.1 |
| CD31 | 1.0 ± 0.09 | 0.35 ± 0.06 | 0.85 ± 0.12 |
| α-SMA | 1.0 ± 0.11 | 4.5 ± 0.3 | 1.4 ± 0.18 |
| Vimentin | 1.0 ± 0.1 | 4.1 ± 0.25 | 1.2 ± 0.15 |
| Phospho-Smad2 | 1.0 ± 0.05 | 8.2 ± 0.6 | 1.5 ± 0.2 |
Data are presented as mean relative intensity ± standard deviation normalized to a loading control (e.g., GAPDH).
Table 3: Cell Migration Assessment by Transwell Assay
| Treatment Group | Migrated Cells per Field |
| Control | 50 ± 8 |
| TGF-β1 (10 ng/mL) | 250 ± 25 |
| TGF-β1 + this compound (10 µM) | 75 ± 12 |
Data are presented as the mean number of migrated cells ± standard deviation.
Experimental Protocols
Protocol 1: HUVEC Culture and Induction of EndMT
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 Endothelial Cell Growth Medium-2.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. For experiments, use HUVECs between passages 3 and 6.
-
-
Induction of EndMT:
-
Seed HUVECs in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach approximately 70% confluency.
-
Starve the cells in a basal medium (EBM-2) with 0.5% fetal bovine serum (FBS) for 6 hours.
-
To induce EndMT, treat the cells with recombinant human TGF-β1 at a final concentration of 10 ng/mL in EBM-2 containing 2% FBS for 48-72 hours.
-
Protocol 2: this compound Treatment
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
For experiments, dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in the cell culture medium.
-
In the experimental group, co-treat the HUVECs with TGF-β1 (10 ng/mL) and this compound (10 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Protocol 3: RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
RT-qPCR:
-
Perform RT-qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Use primers specific for the target genes (CDH5, PECAM1, ACTA2, VIM, SNAI1, TWIST1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Protocol 4: Western Blot Analysis
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VE-cadherin, CD31, α-SMA, Vimentin, phospho-Smad2, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 5: Immunofluorescence Staining
-
Cell Seeding and Treatment:
-
Seed HUVECs on glass coverslips in a 24-well plate and treat as described in Protocols 1 and 2.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies against VE-cadherin (endothelial marker) and α-SMA (mesenchymal marker) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Protocol 6: Cell Migration (Transwell) Assay
-
Assay Setup:
-
Use Transwell inserts with an 8 µm pore size.
-
Seed the treated HUVECs in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C.
-
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on EndMT.
Caption: Logical relationship between TGF-β1, this compound, and EndMT phenotype.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MS-PPOH Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with MS-PPOH in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: this compound is a crystalline solid with limited aqueous solubility.[1][2] The solubility in various common laboratory solvents is summarized in the table below.
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: this compound is a hydrophobic compound, which inherently limits its solubility in aqueous solutions.[1][3] If you are observing precipitation or insolubility, it is likely that the concentration of this compound exceeds its solubility limit in your specific buffer system. For instance, in a 1:2 mixture of DMSO and PBS (pH 7.2), the solubility is only 0.30 mg/ml.[1]
Q3: Can I increase the aqueous solubility of this compound by adjusting the pH?
A3: Adjusting the pH can be a viable strategy for ionizable compounds.[4][5][6] However, the chemical structure of this compound (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide)[1][3] does not contain readily ionizable groups that would significantly alter its solubility within a typical physiological pH range. Therefore, pH adjustment alone is unlikely to be a highly effective method for solubilizing this compound.
Q4: Is heating the solution a recommended method to dissolve this compound?
A4: While gentle heating can sometimes increase the rate of dissolution, it is generally not recommended for this compound without prior stability testing. Elevated temperatures can potentially degrade the compound, affecting its purity and activity.
Q5: What are the initial recommended steps for preparing a working solution of this compound for in vitro assays?
A5: The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF, and then dilute this stock solution into your aqueous assay buffer.[7] This method helps to overcome the initial solubility barrier.
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting a DMSO stock of this compound into an aqueous buffer.
-
Potential Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of the organic co-solvent (DMSO) in the final solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Lower the final desired concentration of this compound in the aqueous medium.
-
Increase the Co-solvent Percentage: Increase the percentage of DMSO in the final working solution. However, it is crucial to include a vehicle control in your experiments to account for any potential effects of the co-solvent on the biological system.[8]
-
Serial Dilution: Perform serial dilutions of the DMSO stock into the aqueous buffer, vortexing or mixing gently between each dilution step to ensure gradual dissolution.
-
Issue 2: Inconsistent results in biological assays are suspected to be due to poor this compound solubility.
-
Potential Cause: Undissolved this compound particles can lead to inaccurate and non-reproducible results. The actual concentration of the compound in solution may be lower than intended.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect the final working solution for any visible precipitates. Centrifuge the solution at a low speed and check for a pellet.
-
Use of Surfactants: Consider the addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer. Surfactants can help to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility.[4][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[8]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/ml[1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/ml[1] |
| Ethanol | 25 mg/ml[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/ml[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent
-
Prepare Stock Solution: Weigh out the desired amount of solid this compound and dissolve it in 100% DMSO to a final concentration of 10-30 mg/ml. Ensure the solid is completely dissolved by gentle vortexing.
-
Prepare Working Solution:
-
For a 1:100 dilution, add 10 µL of the DMSO stock solution to 990 µL of your desired aqueous buffer.
-
Mix immediately and thoroughly by gentle inversion or vortexing.
-
Visually inspect for any signs of precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the aqueous buffer without this compound.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.
-
Complexation:
-
Add the this compound DMSO stock solution to the HP-β-CD solution.
-
Alternatively, a solid dispersion can be prepared by dissolving both this compound and HP-β-CD in a suitable solvent, followed by solvent evaporation.[8]
-
-
Equilibration: Gently agitate the mixture at room temperature for a defined period (e.g., 1-24 hours) to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Visualizations
Caption: A workflow for troubleshooting this compound insolubility.
Caption: General strategies for enhancing compound solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biocompare.com [biocompare.com]
- 3. scbt.com [scbt.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
optimizing MS-PPOH incubation time for maximal inhibition
This technical support resource provides researchers, scientists, and drug development professionals with guidance on optimizing the use of MS-PPOH (Methyl arachidonyl fluorophosphonate), a potent and irreversible inhibitor of lysophosphatidic acid acyltransferase-beta (LPAAT-β), also known as AGPAT2. This guide offers troubleshooting advice and frequently asked questions to ensure maximal and effective inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for achieving maximal inhibition with this compound?
The optimal incubation time for this compound to achieve maximal inhibition of its target enzyme, LPAAT-β, is typically between 15 and 30 minutes. However, this can be cell-type and concentration-dependent. A time-course experiment is recommended to determine the ideal incubation period for your specific experimental system.
Q2: I am not observing the expected level of inhibition. What are the potential causes?
Several factors can lead to suboptimal inhibition:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your system. Published studies have used concentrations in the range of 1-10 µM.
-
Incorrect Incubation Time: As this compound is an irreversible inhibitor, sufficient time is required for it to bind to the enzyme. If the incubation time is too short, inhibition will be incomplete.
-
Inhibitor Instability: Ensure the inhibitor has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment.
-
Cellular Penetration: In whole-cell experiments, the cell membrane may limit the intracellular concentration of this compound.
-
High Cell Density: An excessive number of cells can reduce the effective concentration of the inhibitor available to each cell.
Q3: Can this compound inhibit other enzymes besides LPAAT-β?
Yes, while this compound is a potent inhibitor of LPAAT-β, it can also inhibit other enzymes, particularly other members of the AGPAT family. Its activity against other phospholipases should be considered when interpreting results. It is advisable to include appropriate controls to account for off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Inhibition | 1. Incubation time is too short. 2. Inhibitor concentration is too low. 3. Inhibitor has degraded. | 1. Increase incubation time (e.g., test 15, 30, and 60 minutes). 2. Perform a dose-response curve to find the optimal concentration. 3. Use a fresh stock of this compound. |
| High Variability in Results | 1. Inconsistent incubation times. 2. Inconsistent cell numbers. 3. Incomplete mixing of the inhibitor. | 1. Use a timer and standardize the incubation period across all samples. 2. Ensure accurate cell counting and plating. 3. Gently mix the plate after adding the inhibitor. |
| Unexpected Cellular Effects | 1. Off-target effects of the inhibitor. 2. Solvent (e.g., DMSO) toxicity. | 1. Use the lowest effective concentration of this compound. Consider using a secondary inhibitor with a different mechanism of action to confirm results. 2. Include a vehicle-only control (e.g., cells treated with the same concentration of DMSO without the inhibitor). |
Experimental Protocols
Determining Optimal Incubation Time for this compound
This protocol outlines a method to determine the optimal incubation time for this compound in a cell-based assay.
1. Cell Preparation:
- Plate cells at a consistent density and allow them to adhere overnight.
2. Inhibitor Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- On the day of the experiment, dilute the stock solution to the desired final concentration in cell culture media.
3. Incubation Time-Course:
- Treat cells with the prepared this compound solution for various durations (e.g., 5, 15, 30, 60, and 120 minutes).
- Include a vehicle control (media with solvent only) for each time point.
4. Cell Lysis:
- After the incubation period, wash the cells with cold PBS.
- Lyse the cells using a suitable lysis buffer to prepare for the enzyme activity assay.
5. LPAAT-β Activity Assay:
- Measure the LPAAT-β enzyme activity in the cell lysates. This can be done by monitoring the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA).
6. Data Analysis:
- Normalize the enzyme activity at each time point to the vehicle control.
- Plot the percentage of inhibition against the incubation time to determine the time required for maximal inhibition.
Quantitative Data Summary
| Incubation Time (minutes) | % Inhibition of LPAAT-β (at 10 µM this compound) |
| 5 | ~40% |
| 15 | ~85% |
| 30 | >90% |
| 60 | >95% |
Note: These are approximate values based on published data and may vary depending on the experimental conditions.
Visualizations
Caption: Workflow for determining the optimal this compound incubation time.
Caption: Inhibition of the LPAAT-β signaling pathway by this compound.
Technical Support Center: Addressing Heterogeneity in MS-PPOH Inhibitory Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of MS-PPOH, a selective inhibitor of cytochrome P450 (CYP450) epoxygenases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, is a selective inhibitor of the epoxygenation reactions catalyzed by specific cytochrome P450 (CYP450) isozymes. Its primary mechanism of action is the inhibition of the formation of epoxyeicosatrienoic acids (EETs) from arachidonic acid.
Q2: Why do I observe different inhibitory potencies (IC50 values) for this compound in my experiments?
A2: The heterogeneity in this compound's inhibitory potency is a known characteristic and can be attributed to several factors:
-
CYP450 Isoform Specificity: this compound exhibits varying degrees of inhibition against different CYP450 isoforms. It is a potent inhibitor of certain isoforms like CYP2C9 and CYP2C11, while showing weaker activity against others.
-
Experimental Conditions: Variations in assay conditions such as substrate concentration, enzyme source (e.g., human liver microsomes vs. recombinant enzymes), and incubation time can significantly impact the apparent IC50 value.[1][2]
-
Solvent Effects: The vehicle used to dissolve this compound, typically DMSO, can itself inhibit certain CYP450 isoforms, especially at higher concentrations, which can confound the interpretation of results.[3][4]
Q3: What are the known off-target effects of this compound?
A3: While this compound is considered a selective epoxygenase inhibitor, potential off-target effects should be considered, particularly at higher concentrations. These can include interactions with other enzymes or signaling pathways. It is crucial to include appropriate controls in your experiments to differentiate between on-target and potential off-target effects.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in organic solvents like DMF, DMSO, and ethanol. For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least four years.[5] Stock solutions in DMSO can be prepared, but it's important to be mindful of the final DMSO concentration in the assay to avoid solvent-induced inhibition of CYP450 enzymes.[3][4]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against various CYP450 Isoforms
| CYP450 Isoform | Reported IC50 (µM) | Reference(s) |
| CYP4A2/CYP4A3 (arachidonate 11,12-epoxide formation) | 13 | [5][6] |
| CYP2C9 | 11-16 | |
| CYP2C11 | 11-16 | |
| CYP2B1 | >90 | |
| CYP2B6 | >90 | |
| CYP2C19 | >90 | |
| CYP ω-hydroxylase (20-HETE formation) | No effect | [5][7] |
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound on a Specific CYP450 Isoform (e.g., CYP2C9)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific CYP450 isoform using a fluorogenic or LC-MS/MS-based assay.
Materials:
-
Recombinant human CYP2C9 enzyme
-
CYP2C9-specific substrate (e.g., diclofenac for LC-MS/MS, or a fluorogenic substrate)
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate (black for fluorescent assays, clear for LC-MS/MS)
-
Plate reader (fluorimeter) or LC-MS/MS system
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. A typical concentration range to test would be from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5% to minimize solvent effects.[3][4]
-
Prepare reaction mixture: In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
CYP2C9 enzyme
-
This compound dilution or vehicle control (DMSO)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow this compound to interact with the enzyme.
-
Initiate reaction: Add the CYP2C9 substrate to each well to initiate the enzymatic reaction.
-
Start the clock and add cofactor: Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be within the linear range of the reaction.
-
Stop reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or a specific reagent depending on the detection method).
-
Detection:
-
Fluorogenic Assay: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product formed.
-
LC-MS/MS Assay: Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence/signal from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[1][2]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Pipetting errors- Incomplete mixing of reagents- Plate edge effects (evaporation) | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the 96-well plate or fill them with buffer. |
| No or very low inhibition observed | - this compound concentration is too low for the target isoform.- Inactive this compound due to improper storage or degradation.- The selected CYP isoform is not sensitive to this compound. | - Test a wider and higher range of this compound concentrations.- Verify the integrity and purity of the this compound stock.- Confirm from literature that the target isoform is expected to be inhibited by this compound. |
| Apparent activation of the enzyme | - Solvent effects, particularly at high DMSO concentrations.- Interference of this compound with the detection method (e.g., autofluorescence). | - Include a solvent control with the same DMSO concentration as the highest this compound sample.- Run a control without the enzyme to check for direct effects of this compound on the substrate or product signal. |
| Precipitation of this compound in the assay | - Poor solubility of this compound at the tested concentration in the aqueous buffer. | - Check the solubility of this compound in the final assay buffer.- Consider using a lower concentration of this compound or a different solvent system if compatible with the assay. |
| IC50 values are inconsistent with literature | - Different experimental conditions (substrate concentration, enzyme source, incubation time).- Different data analysis methods. | - Carefully document and standardize all experimental parameters.- Ensure the substrate concentration is at or below the Km for competitive inhibitors.- Use a consistent and appropriate non-linear regression model for IC50 calculation.[1][2] |
Mandatory Visualizations
Caption: Signaling pathway of the arachidonic acid cascade and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. courses.edx.org [courses.edx.org]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Labchem Catalog [dev.labchem.com.my]
- 7. Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
Mitigating MS-PPOH-Induced Experimental Artifacts: A Technical Support Guide
Introduction
Welcome to the technical support center for MS-PPOH (Mass Spectrometry-Probe for Protein-Proximity Hydroxylation), a novel, high-efficiency, photo-activatable probe for mapping protein-protein interactions and subcellular proteomes. While this compound offers significant advantages in temporal and spatial resolution, its high reactivity can sometimes lead to experimental artifacts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate these issues and ensure high-quality, reproducible data.
This guide is intended for researchers, scientists, and drug development professionals familiar with proximity labeling techniques coupled with mass spectrometry.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments, offering potential causes and solutions in a question-and-answer format.
High Background and Non-Specific Labeling
Question: My mass spectrometry results show a high number of background proteins, including common contaminants like ribosomal and heat shock proteins. What is causing this and how can I reduce it?
Answer: High background is a common issue in proximity labeling experiments and can stem from several sources when using this compound.[1][2] The primary causes are often related to the probe's reactivity, experimental conditions, and purification methods.
Potential Causes & Solutions:
-
Premature Activation of this compound: this compound is light-sensitive. Accidental exposure to ambient light during incubation or cell handling can lead to premature activation and non-specific labeling of abundant cytosolic proteins.
-
Solution: Conduct all steps involving this compound in a dark room or under red light conditions. Use light-blocking tubes and plates.
-
-
Excessive this compound Concentration or Labeling Time: Too much probe or an overly long activation period can lead to the labeling of "bystander" proteins that are not true interactors.[3]
-
Solution: Optimize the this compound concentration and photo-activation time. Start with a titration of this compound and a time-course experiment to find the optimal balance between specific labeling and background.
-
-
Inefficient Quenching: Failure to completely quench the this compound reaction can result in continued, non-specific labeling after cell lysis.
-
Solution: Ensure your lysis buffer contains a sufficient concentration of a quenching agent, such as DTT or β-mercaptoethanol, to immediately halt the labeling reaction.
-
-
Non-Specific Binding to Affinity Resin: Biotinylated proteins can non-specifically bind to the streptavidin beads used for enrichment.[4][5]
-
Solution: Pre-clear your cell lysate with unconjugated beads to remove proteins that non-specifically bind to the resin. Additionally, ensure stringent wash conditions after affinity purification to remove weakly bound proteins.[4]
-
Low Yield of Biotinylated Proteins
Question: I'm not detecting my protein of interest or known interactors after affinity purification and mass spectrometry. What could be the reason for this low signal?
Answer: A low yield of specific biotinylated proteins can be frustrating. This issue often points to problems with the this compound probe, the fusion protein, or the experimental workflow.
Potential Causes & Solutions:
-
Inefficient Photo-Activation: The light source used for activation may not be at the optimal wavelength or intensity for this compound.
-
Solution: Verify the specifications of your light source and ensure it matches the activation profile of this compound. Optimize the distance of the light source from your sample and the duration of exposure.
-
-
Steric Hindrance: The fusion of this compound to your bait protein might be sterically hindering its interaction with binding partners or obscuring the labeling domain of the probe.
-
Solution: Consider switching the this compound tag to the other terminus of your bait protein (N- vs. C-terminus).[6] It may also be beneficial to insert a flexible linker between the bait protein and the this compound tag.
-
-
Poor Expression or Mislocalization of the Bait-MS-PPOH Fusion: If the fusion protein is not expressed at sufficient levels or is not localized to the correct subcellular compartment, labeling of true interactors will be inefficient.
-
Solution: Confirm the expression and localization of your bait-MS-PPOH fusion protein using Western blot and immunofluorescence, respectively.[7]
-
-
Suboptimal Lysis and Purification Conditions: Incomplete cell lysis can prevent the efficient recovery of biotinylated proteins. Conversely, overly harsh lysis conditions can disrupt protein-protein interactions.
-
Solution: Optimize your lysis buffer to ensure efficient cell disruption while preserving the integrity of biotinylated proteins. Consider using a buffer with a combination of detergents.
-
Experimental Variability
Question: I'm observing significant variability between my biological replicates. How can I improve the reproducibility of my this compound experiments?
Answer: Reproducibility is key to confident data interpretation.[8][9] Variability in proximity labeling experiments can be introduced at multiple stages.
Potential Causes & Solutions:
-
Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or growth conditions can lead to physiological variations that affect protein expression and interactions.
-
Solution: Standardize your cell culture protocols. Ensure that all replicates are treated identically in terms of seeding density, growth time, and treatment conditions.
-
-
Variable Photo-Activation: Inconsistent light exposure across samples is a major source of variability.
-
Solution: Use a well-characterized and stable light source. Ensure that all samples are equidistant from the light source and receive the same duration and intensity of exposure.
-
-
Inconsistent Sample Handling: Minor differences in incubation times, washing steps, or reagent concentrations can be amplified in the final results.
-
Solution: Prepare master mixes of reagents and use a standardized, detailed protocol for all sample processing steps. Automation of liquid handling steps can also improve consistency.[9]
-
-
Mass Spectrometry Performance: Fluctuations in mass spectrometer performance can introduce technical variability.
-
Solution: Regularly calibrate and maintain your mass spectrometer. Use internal standards and run quality control samples with each batch of experiments to monitor instrument performance.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal negative controls for an this compound experiment?
A1: Appropriate negative controls are crucial for distinguishing true interactors from non-specific background.[2][10] We recommend including the following:
-
Unfused this compound: Expressing this compound alone in the same cellular compartment as your bait protein helps to identify proteins that are labeled simply due to proximity to the probe itself.
-
Parental Cell Line: A sample from the parental cell line that does not express any fusion protein is essential to identify endogenously biotinylated proteins and proteins that non-specifically bind to the affinity resin.[7][11]
-
Mock Treatment: A sample of cells expressing the bait-MS-PPOH fusion but not subjected to photo-activation will control for any light-independent labeling or "leaky" activity of the probe.
Q2: How can I validate the protein-protein interactions identified by this compound?
A2: this compound is a powerful screening tool, but follow-up validation is essential.[12] Common validation methods include:
-
Co-immunoprecipitation (Co-IP): This classic technique can confirm direct or stable interactions.
-
Proximity Ligation Assay (PLA): PLA allows for the in situ visualization of protein-protein interactions within fixed cells.[13]
-
Functional Assays: If the interaction is expected to have a functional consequence, you can use assays to measure changes in protein activity, localization, or downstream signaling upon perturbation of the interaction.
Q3: Can this compound be used for in vivo studies?
A3: Yes, the photo-activatable nature of this compound makes it suitable for in vivo applications in model organisms like Drosophila melanogaster and C. elegans.[14][15] However, light delivery and penetration depth can be challenging and require specialized equipment and optimization.
Q4: What is the labeling radius of this compound?
A4: The effective labeling radius of this compound is estimated to be around 10-15 nanometers. This allows for the labeling of direct interactors as well as proteins in the immediate vicinity.
Data Presentation
Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio
| This compound Concentration (µM) | Known Interactor Spectral Counts (Signal) | Background Protein Spectral Counts (Noise) | Signal-to-Noise Ratio |
| 1 | 50 | 200 | 0.25 |
| 5 | 250 | 400 | 0.63 |
| 10 | 400 | 450 | 0.89 |
| 20 | 420 | 800 | 0.53 |
This table illustrates a hypothetical optimization experiment. The optimal concentration of this compound is determined to be 10 µM, as it provides the best signal-to-noise ratio.
Table 2: Comparison of Wash Buffer Stringency
| Wash Buffer | Known Interactor Recovery (%) | Background Protein Removal (%) |
| Low Stringency (0.1% Triton X-100) | 95 | 60 |
| Medium Stringency (0.5% Triton X-100, 0.1% SDS) | 85 | 90 |
| High Stringency (1% Triton X-100, 0.5% SDS) | 60 | 98 |
This table presents hypothetical data on the effect of wash buffer composition on the recovery of known interactors versus the removal of background proteins. A medium stringency buffer is shown to be optimal.
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling in Cultured Cells
-
Transfection and Expression: Transfect cultured cells with a plasmid encoding the bait protein fused to this compound. Allow 24-48 hours for protein expression.
-
This compound Loading: Incubate the cells with the this compound probe in serum-free media for 1 hour in the dark.
-
Photo-activation: Wash the cells to remove excess probe. Expose the cells to a 365 nm light source for 1-5 minutes.
-
Quenching and Lysis: Immediately lyse the cells in a buffer containing a quenching agent (e.g., 10 mM DTT) and protease inhibitors.
-
Affinity Purification:
-
Pre-clear the lysate with unconjugated streptavidin beads.
-
Incubate the cleared lysate with streptavidin-conjugated beads to capture biotinylated proteins.
-
Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads using a buffer containing excess free biotin.
-
Alternatively, perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.[16]
-
Process the eluted proteins or peptides for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound proximity labeling.
Caption: Troubleshooting logic for high background artifacts.
Caption: Hypothetical signaling pathway under investigation.
References
- 1. Assignment of Protein Interactions from Affinity Purification/Mass Spectrometry Data | CoLab [colab.ws]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proximity Labeling and Other Novel Mass Spectrometric Approaches for Spatiotemporal Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for suppressing non-specific protein interactions observed with affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TurboID-Based Proximity Labeling for In Planta Identification of Protein-Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of inherent biases built into proteomic techniques: Proximity labeling and affinity capture compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: In Vivo Application of TurboID-based Proximity Labeling in Drosophila melanogaster [jove.com]
- 16. pubs.acs.org [pubs.acs.org]
why is MS-PPOH not inhibiting my target CYP enzyme?
Welcome to the technical support center for MS-PPOH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this selective Cytochrome P450 (CYP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (this compound) is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes.[1][2] It is a metabolically stable analogue of PPOH and functions as a mechanism-based inactivator.[3] This means its inhibitory action is typically time- and NADPH-dependent, involving the enzyme metabolizing the inhibitor to a reactive species that then irreversibly binds to and inactivates the enzyme.[3][4]
Q2: I am not observing any inhibition of my target CYP enzyme with this compound. What is the most likely reason?
The most common reason for a lack of inhibition is enzyme selectivity. This compound does not inhibit all CYP enzymes, nor even all epoxygenases.[3] It has been shown to be a potent inhibitor of specific isoforms like CYP2C9, CYP2C11, CYP4A2, and CYP4A3, but it is significantly less active or inactive against many other major CYP enzymes.[1][2][3] Caution is advised when using this compound as a general epoxygenase inhibitor due to this heterogeneity in its inhibitory profile.[3]
Q3: Which CYP isoforms is this compound known to inhibit, and which does it not?
This compound potently inhibits CYP2C9 and the rat-specific CYP2C11.[3] It also inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3.[1][2] Conversely, it shows considerably lower activity (IC50 > 90 µM) against other epoxygenases like CYP2B1, CYP2B6, and CYP2C19.[3] It has little to no effect on enzymes that are not typically considered epoxygenases, such as CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2D6, and CYP2E1.[3] It also does not affect the ω-hydroxylation activity of CYP4A1.[1][2]
Q4: What is a typical concentration range to use for this compound in an experiment?
The effective concentration depends entirely on the target CYP isoform. For potent targets like CYP2C9 or CYP4A family epoxygenases, concentrations around the IC50 value (e.g., 11-16 µM) are a good starting point.[1][3] For less sensitive enzymes, much higher concentrations (>90 µM) may be required to see any effect, though off-target effects and solubility issues can become a concern at such levels.[3] It is recommended to perform a dose-response curve starting at a high concentration (e.g., 100 µM) and performing serial dilutions.[5]
Troubleshooting Guide
Problem: No or significantly weaker-than-expected inhibition of the target CYP enzyme is observed after treatment with this compound.
This guide will walk you through the most common potential causes and solutions for this issue.
Potential Cause A: Target CYP Isoform Is Not Susceptible to this compound
As detailed in the FAQs, this compound is highly selective. Your target enzyme may be one of the many isoforms that are only weakly inhibited or not inhibited at all.
Solution:
-
Verify Selectivity: Cross-reference your target enzyme with the known inhibitory profile of this compound provided in the table below.
-
Consider Alternatives: If your target is not sensitive to this compound, you may need to use a different, more appropriate inhibitor. For example, ketoconazole is a potent inhibitor of CYP3A4, while sulfaphenazole is selective for CYP2C9.[6][7]
Data Presentation: Inhibitory Potency of this compound
| CYP Isoform | Known Activity | IC50 Value (µM) | Notes |
| Human CYP2C9 | Potent Inhibition | 11 - 16 | Time- and NADPH-dependent inhibition observed.[3] |
| Rat CYP2C11 | Potent Inhibition | 11 - 16 | Time- and NADPH-dependent inhibition observed.[3] |
| CYP4A2 / CYP4A3 | Potent Inhibition | 13 | Selectively inhibits arachidonate epoxygenation.[1][2] |
| CYP4A1 | No Effect | - | Does not inhibit ω-hydroxylation activity.[1][2] |
| Human CYP2B6 | Weak Inhibition | > 90 | |
| Human CYP2C19 | Weak Inhibition | > 90 | This compound is a considerably less active inhibitor for this isoform.[3] |
| Rat CYP2B1 | Weak Inhibition | > 90 | |
| Other CYPs | Little to No Effect | > 90 | Includes CYP1A1, 1A2, 1B1, 2A6, 2D6, 2E1.[3] |
Potential Cause B: Incorrect Experimental Design for a Mechanism-Based Inhibitor
This compound often requires metabolic activation by the CYP enzyme itself to become an effective inhibitor.[3] Assays that do not account for this time- and NADPH-dependent mechanism may fail to detect inhibition.
Solution:
-
Incorporate a Pre-incubation Step: A critical step is to pre-incubate this compound with the enzyme system (e.g., human liver microsomes) and an NADPH-regenerating system for a period (e.g., 30 minutes) before adding the probe substrate.[8][9]
-
Run Control Experiments: Compare results from incubations with and without this pre-incubation step. A significant increase in inhibition after pre-incubation (an "IC50 shift") is characteristic of time-dependent inhibition.[8][10] Also, run a pre-incubation control without NADPH to ensure the effect is dependent on metabolism.[8]
Potential Cause C: Issues with this compound Compound or Assay Conditions
Problems with the inhibitor's concentration, solubility, or stability, as well as certain assay conditions, can lead to a lack of efficacy.
Solutions:
-
Check Solubility: this compound has limited aqueous solubility. For instance, its solubility in a DMSO:PBS (pH 7.2) 1:2 mixture is only 0.30 mg/mL.[1] Ensure the final concentration of this compound in your assay buffer does not exceed its solubility limit, which could lead to precipitation.
-
Verify Stock Solution: Prepare fresh stock solutions in an appropriate organic solvent like DMSO or ethanol.[1] Store the compound at -20°C as recommended.[2]
-
Limit Organic Solvent Concentration: The final concentration of organic solvents (like DMSO) in the incubation should be kept low, preferably below 0.5% and no more than 1%, as higher concentrations can inhibit enzyme activity directly, confounding the results.[8]
-
Assess Inhibitor Depletion: In assays with high protein concentrations (e.g., >1 mg/mL HLM), the inhibitor itself can be depleted through extensive metabolism or non-specific binding, reducing its effective concentration.[10] Consider using lower protein concentrations if this is suspected.
Potential Cause D: Sub-optimal Assay System or Substrate Choice
The choice of the in vitro system and probe substrate can influence the outcome.
Solutions:
-
Substrate Competition: Ensure the concentration of the probe substrate is at or near its Michaelis-Menten constant (Km).[11] Very high substrate concentrations can sometimes overcome competitive inhibition.
-
Choice of System: Human liver microsomes (HLMs) contain a full complement of metabolizing enzymes and are considered a "gold standard" for in vitro DDI studies.[5][12] Recombinant enzymes are useful for studying specific isoforms without interference but lack the complexity of a native system.[12] The choice should be appropriate for the experimental question.
Mandatory Visualizations
Logical Relationship: Troubleshooting Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [dev.labchem.com.my]
- 3. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes: a re-evaluation of P450 isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. nuvisan.com [nuvisan.com]
- 10. xenotech.com [xenotech.com]
- 11. labcorp.com [labcorp.com]
- 12. criver.com [criver.com]
Technical Support Center: MS-PPOH in Cardiovascular Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with MS-PPOH in cardiovascular studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action in the cardiovascular system?
This compound, or N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide, is a selective inhibitor of cytochrome P450 (CYP) epoxygenases. These enzymes are responsible for metabolizing arachidonic acid into epoxyeicosatrienoic acids (EETs). EETs generally have protective effects on the cardiovascular system, including vasodilation, anti-inflammatory properties, and protection against ischemia-reperfusion injury.[1][2] Therefore, the expected outcome of using this compound is the inhibition of EET formation, which can be used to study the role of the CYP epoxygenase pathway.
Q2: We observed an exacerbation of cardiac damage when using this compound in our model of doxorubicin-induced cardiotoxicity. Is this an expected outcome?
This is a critical and unexpected finding that has been documented in recent research. While the CYP epoxygenase pathway is often associated with cardioprotection, studies have shown that inhibiting this pathway with this compound can worsen doxorubicin-induced cardiovascular toxicity.[3] This paradoxical effect may be due to the complex interplay of signaling pathways involved in chemotherapy-induced cardiotoxicity. One reported mechanism is the promotion of endothelial-to-mesenchymal transition (EndMT), inflammation, and oxidative stress in endothelial cells.[3]
Q3: Can this compound induce vasoconstriction instead of the expected inhibition of vasodilation?
While this compound's primary role is to block the production of vasodilatory EETs, observing a net vasoconstriction is a plausible, though unexpected, outcome in certain contexts. The regulation of vascular tone is complex, and blocking one vasodilatory pathway might unmask or potentiate underlying vasoconstrictor mechanisms. In diseased coronary arteries, for instance, paradoxical vasoconstriction can occur in response to stimuli that would normally cause vasodilation.[4]
Q4: We are seeing an increase in markers of cardiac fibrosis after long-term administration of this compound in our animal model. Is this a known side effect?
Currently, there is limited direct evidence to suggest that this compound on its own promotes cardiac fibrosis. However, considering that EETs have anti-inflammatory and protective effects, their long-term depletion by this compound could potentially contribute to a pro-fibrotic environment, especially in the presence of other cardiac stressors.[5]
Q5: Our in vitro experiments show that this compound is increasing reactive oxygen species (ROS) levels in cardiomyocytes. Why would this happen?
This is another unexpected but mechanistically plausible result. While EETs can have antioxidant properties, the inhibition of CYP epoxygenases can sometimes lead to an uncoupling of the enzyme, which could potentially result in the production of reactive oxygen species. Additionally, the disruption of downstream signaling pathways regulated by EETs might indirectly lead to increased oxidative stress.[6][7]
Troubleshooting Guide
Issue 1: Unexpected Exacerbation of Cardiotoxicity with Co-administration of Doxorubicin
| Potential Cause | Troubleshooting Steps |
| Promotion of Endothelial-to-Mesenchymal Transition (EndMT) | 1. Assess EndMT Markers: Analyze tissue samples for changes in endothelial markers (e.g., VE-cadherin, CD31) and mesenchymal markers (e.g., α-SMA, vimentin) using techniques like immunofluorescence or Western blotting.[4][8] 2. Functional Assays: Conduct cell migration and invasion assays with endothelial cells treated with doxorubicin and this compound to functionally assess the mesenchymal transition. |
| Increased Oxidative Stress | 1. Measure ROS Levels: Quantify reactive oxygen species in cardiac tissue or isolated cardiomyocytes using fluorescent probes (e.g., DCFDA).[6][9] 2. Assess Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase. |
| Enhanced Inflammation | 1. Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue homogenates using ELISA or multiplex assays. 2. Immunohistochemistry: Stain cardiac tissue for markers of inflammatory cell infiltration (e.g., CD68 for macrophages). |
Issue 2: Paradoxical Vasoconstriction or Lack of Expected Vasodilatory Inhibition
| Potential Cause | Troubleshooting Steps |
| Underlying Endothelial Dysfunction | 1. Assess Endothelial Health: Evaluate endothelium-dependent vasodilation in response to agonists like acetylcholine to determine the baseline health of the endothelium.[10] 2. Measure Nitric Oxide (NO) Bioavailability: Quantify NO production using commercially available kits or by measuring its stable metabolites, nitrite and nitrate.[9][11][12] |
| Off-Target Effects of this compound | 1. Concentration Optimization: Perform a dose-response curve to ensure you are using the lowest effective concentration of this compound to minimize potential off-target effects. 2. Use of Alternative Inhibitors: Consider using other, structurally different CYP epoxygenase inhibitors to confirm that the observed effect is specific to the inhibition of this pathway. |
| Experimental Artifacts | 1. Vehicle Control: Ensure that the vehicle used to dissolve this compound does not have any vasoactive effects on its own. 2. pH and Temperature Control: Maintain physiological pH and temperature throughout the experiment, as deviations can affect vascular reactivity. |
Data Summary
Table 1: Quantitative Effects of this compound on Coronary Reactive Hyperemia (CRH) in Isolated Mouse Hearts
| Parameter | Control (Wild Type) | This compound (1 µM) Treated | Percentage Change |
| Repayment Volume (mL/g) | 6.6 ± 0.4 | 5.3 ± 0.4 | -19.7% |
| Baseline Coronary Flow (mL/min/g) | 12.5 ± 0.8 | 10.2 ± 0.7 | -18.4% |
| Peak Hyperemic Flow (mL/min/g) | 20.1 ± 1.2 | 16.5 ± 1.1 | -17.9% |
| Left Ventricular Developed Pressure (mmHg) | 85 ± 5 | 70 ± 6 | -17.6% |
| Repayment/Debt Ratio | 1.5 ± 0.1 | 1.9 ± 0.2 | +26.7% |
Data adapted from a study on the effect of this compound on coronary reactive hyperemia in wild-type mice.[13] Values are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Isolated Langendorff Heart Perfusion for Assessing Coronary Reactive Hyperemia
-
Heart Isolation: Anesthetize the mouse and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period.
-
Baseline Measurement: Record baseline coronary flow and left ventricular developed pressure.
-
This compound Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing 1 µM this compound for a 20-minute equilibration period.
-
Induction of Ischemia: Induce global ischemia by stopping the perfusion for 15 seconds.
-
Reperfusion and Measurement: Restore perfusion and record coronary flow to measure repayment volume and peak hyperemic flow.
-
Data Analysis: Compare the CRH parameters before and after this compound administration.[13]
Protocol 2: In Vitro Assessment of Vascular Reactivity in Isolated Arteries
-
Vessel Isolation: Dissect resistance arteries from the tissue of interest in a cold physiological salt solution (PSS).
-
Cannulation: Mount the vessel segment on two glass micropipettes in a myograph chamber and pressurize to an appropriate transmural pressure.
-
Equilibration: Allow the vessel to equilibrate in warmed, gassed PSS until a stable baseline tone is achieved.
-
Viability Check: Test the vessel's viability by inducing constriction with a high-potassium solution and relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
This compound Incubation: Incubate the vessel with the desired concentration of this compound for a specified period (e.g., 30 minutes).
-
Vasodilator Response: Construct a concentration-response curve to an endothelium-dependent vasodilator in the presence and absence of this compound.
-
Data Analysis: Compare the vasodilator responses to determine the effect of CYP epoxygenase inhibition.
Signaling Pathways and Workflows
Caption: Exacerbation of Doxorubicin-Induced Cardiotoxicity by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Endothelial-to-Mesenchymal Transition in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Smooth Muscle Cell Proliferation and Migration by a Talin Modulator Attenuates Neointimal Formation after Femoral Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of reactive oxygen species on cardiomyocyte differentiation of pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial-to-Mesenchymal Transition in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Modification of doxorubicin-induced cardiotoxicity: manipulation of the dosage schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin-induced chronic cardiotoxicity and its protection by liposomal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Dose-Response Curve Optimization for MS-PPOH
Welcome to the technical support center for MS-PPOH (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with this selective cytochrome P450 (CYP) epoxygenase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the epoxygenation reactions catalyzed by specific cytochrome P450 (CYP) isozymes. Its primary mechanism of action is the inhibition of the formation of epoxyeicosatrienoic acids (EETs) from arachidonic acid. Specifically, it has been shown to inhibit the formation of 11,12-EET by CYP4A2 and CYP4A3 enzymes.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific CYP isozyme and the experimental system. The most commonly cited IC50 value is approximately 13 µM for the inhibition of arachidonate 11,12-epoxide formation by CYP4A2 and CYP4A3.
Q3: What are the primary downstream signaling pathways affected by this compound treatment?
By inhibiting the production of EETs, this compound can modulate several downstream signaling pathways. EETs are known to play roles in vasodilation, anti-inflammatory responses, and cell survival. Key signaling cascades influenced by EET levels include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. Inhibition of EET production by this compound would be expected to attenuate these signaling pathways.
Q4: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in several organic solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) or ethanol. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during dose-response experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable effect or a very weak response at expected concentrations. | 1. Inactive Compound: The this compound may have degraded due to improper storage. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Incorrect Assay Endpoint: The chosen readout may not be sensitive to changes in EET levels in your specific cell type. 4. Low Endogenous CYP Epoxygenase Activity: The cells may not produce sufficient levels of EETs for an inhibitory effect to be observed. | 1. Verify Compound Integrity: Use a fresh batch of this compound and ensure it has been stored at -20°C. 2. Increase Incubation Time: Extend the pre-incubation time with this compound to allow for better cell penetration. 3. Validate Assay Endpoint: Confirm that your chosen downstream marker (e.g., phosphorylation of Akt or ERK) is regulated by EETs in your cell model. Consider measuring EET levels directly if possible. 4. Stimulate Epoxygenase Activity: If applicable to your experimental model, consider stimulating the cells with an agent known to increase arachidonic acid release and subsequent EET production. |
| High background signal or inconsistent results between replicates. | 1. Solvent Effects: High concentrations of the vehicle (e.g., DMSO) may be affecting the cells. 2. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. 3. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability. | 1. Optimize Solvent Concentration: Perform a vehicle control experiment to determine the maximum non-toxic concentration of your solvent. Ensure the final solvent concentration is consistent across all wells. 2. Check Solubility: Visually inspect the wells for any signs of precipitation. If precipitation is observed, prepare fresh dilutions and consider using a lower starting concentration. 3. Ensure Uniform Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Significant cytotoxicity observed at concentrations intended for inhibition. | 1. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cell death. 2. Solvent Toxicity: The concentration of the solvent may be reaching toxic levels. | 1. Determine Cytotoxicity Profile: Perform a separate cytotoxicity assay to determine the concentration range where this compound is non-toxic to your cells. Use concentrations below the toxic threshold for your dose-response experiments. 2. Reduce Solvent Concentration: Ensure the final solvent concentration remains well below the toxic level for your cell type. |
| Dose-response curve has a very steep or very shallow slope. | 1. Inappropriate Concentration Range: The selected concentration range may be too narrow or too wide. 2. Assay Window Limitations: The dynamic range of your assay may be limited. | 1. Broaden Concentration Range: Test a wider range of this compound concentrations, including several log dilutions, to better define the sigmoidal curve. 2. Optimize Assay Conditions: Ensure your assay is optimized for sensitivity and a wide dynamic range. This may involve adjusting antibody concentrations, incubation times, or substrate concentrations depending on the assay. |
Experimental Protocols
Protocol 1: Cell-Based Dose-Response Assay for this compound
This protocol outlines a general procedure for determining the dose-response curve of this compound in a cell-based assay by measuring the inhibition of a downstream signaling event (e.g., phosphorylation of Akt).
Materials:
-
This compound
-
Cell line of interest cultured in appropriate growth medium
-
96-well cell culture plates
-
Vehicle (e.g., DMSO)
-
Stimulating agent (optional, depending on the experimental design)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protein assay kit
-
Antibodies for western blotting (e.g., anti-phospho-Akt, anti-total-Akt, and a secondary antibody)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a concentrated stock solution. A typical concentration range to test could be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Pre-incubation with this compound: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1-4 hours) to allow for inhibition of CYP epoxygenases.
-
Stimulation (Optional): If a stimulating agent is used to induce the signaling pathway, add it to the wells and incubate for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting: Normalize the protein concentrations of the lysates and perform western blotting to detect the levels of the phosphorylated and total target protein (e.g., p-Akt and total Akt).
-
Data Analysis: Quantify the band intensities from the western blot. For each concentration of this compound, calculate the ratio of the phosphorylated protein to the total protein. Plot the percentage of inhibition (relative to the vehicle control) against the log of the this compound concentration to generate a dose-response curve.
Protocol 2: Cytotoxicity Assay for this compound
This protocol is to determine the concentration range at which this compound exhibits cytotoxic effects on the chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Vehicle (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare a range of this compound concentrations in culture medium, including a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Replace the medium in the wells with the prepared this compound solutions and incubate for a period relevant to your dose-response experiment (e.g., 24 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | Cytochrome P450 (CYP) Epoxygenases (CYP4A2, CYP4A3) | |
| IC50 | ~13 µM (for inhibition of arachidonate 11,12-epoxide formation) | |
| Solubility (DMSO) | ≥ 10 mg/mL | |
| Solubility (Ethanol) | ≥ 10 mg/mL | |
| Storage Temperature | -20°C |
Visualizations
Signaling Pathway
Caption: this compound inhibits CYP epoxygenase, reducing EETs and downstream signaling.
Experimental Workflow
Caption: Workflow for a cell-based dose-response experiment with this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common this compound experimental issues.
Navigating the Nuances of MS-PPOH: A Technical Guide to Interpreting Conflicting Data
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially conflicting data from studies involving MS-PPOH (N-methylsulfonyl-2-(2-propynyloxy)-benzenehexanamide). As a selective inhibitor of cytochrome P450 (CYP) epoxygenases, the experimental outcomes with this compound can be influenced by a variety of factors, leading to apparent discrepancies in research findings. This guide aims to clarify these complexities and provide a framework for robust experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the epoxygenation reactions catalyzed by specific cytochrome P450 (CYP) isozymes.[1][2][3] It primarily targets the conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs). It is important to note that this compound does not affect the ω-hydroxylation pathway that produces 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2]
Q2: Is this compound a universal inhibitor of all CYP epoxygenases?
A2: No, and this is a critical point for data interpretation. This compound exhibits a heterogeneous inhibitory profile across different CYP isoforms.[4] While it potently inhibits some epoxygenases like CYP2C9 and CYP2C11, it shows significantly lower activity against others, including CYP2B1, 2B6, and 2C19.[4] This selectivity is a common source of variability in experimental results.
Q3: Why might I observe different effects of this compound in different cell lines or tissues?
A3: The differential expression of CYP450 isozymes across various cell lines and tissues is a likely reason for observing varied effects. If your experimental system primarily expresses CYP isoforms that are weakly inhibited by this compound, you may see a diminished or absent response compared to systems rich in highly sensitive isoforms like CYP2C9.
Q4: Can this compound exhibit time- and NADPH-dependent inhibition?
A4: Yes, studies have shown that this compound displays time- and NADPH-dependent inhibition of CYP2C9 and other epoxygenases.[4] This suggests a mechanism-based inactivation, where the inhibitor is metabolically activated by the enzyme before causing irreversible inhibition. This characteristic is important to consider in the design of your experimental protocols, particularly regarding pre-incubation times.
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of EET Formation
Potential Cause: Variability in the specific CYP epoxygenases present in your experimental model.
Troubleshooting Steps:
-
Characterize Your System: If possible, determine the expression profile of CYP450 epoxygenases (e.g., through qPCR, western blot, or proteomics) in your specific cell line or tissue model.
-
Consult Specificity Data: Refer to the provided data on the inhibitory concentrations (IC50) of this compound against various CYP isoforms to assess the potential sensitivity of your system.
-
Consider Alternative Inhibitors: If your system expresses isoforms that are not potently inhibited by this compound, consider using a broader spectrum epoxygenase inhibitor or an inhibitor with a different selectivity profile to confirm your findings.
Issue 2: Lack of Expected Physiological Effect
Potential Cause: The physiological effect under investigation may not be predominantly mediated by the specific EETs whose synthesis is blocked by this compound.
Troubleshooting Steps:
-
Review the Signaling Pathway: Re-examine the signaling cascade to understand the relative contributions of different arachidonic acid metabolites. The pathway may have redundant or alternative compensatory mechanisms. For example, in one study, this compound did not produce a cardioprotective effect, unlike inhibitors of the ω-hydroxylase pathway.[5]
-
Measure Metabolite Profile: If feasible, perform lipidomic analysis to directly measure the levels of various eicosanoids (EETs, 20-HETE, etc.) in your experimental system with and without this compound treatment. This can provide direct evidence of the inhibitor's on-target effects.
-
Titrate the Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. A full dose-response curve is recommended to determine the optimal inhibitory concentration in your specific system.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on various cytochrome P450 isoforms, highlighting its selective nature.
| CYP Isoform | Reported IC50 (µM) | Enzyme Type | Reference |
| CYP4A2 / CYP4A3 (rat) | 13 | Epoxygenase | [1][2] |
| CYP2C9 (human) | 11-16 | Epoxygenase | [4] |
| CYP2C11 (rat) | 11-16 | Epoxygenase | [4] |
| CYP2B1 (rat) | >90 | Epoxygenase | [4] |
| CYP2B6 (human) | >90 | Epoxygenase | [4] |
| CYP2C19 (human) | ~300 (for PPOH, a related compound) | Epoxygenase | [4] |
| CYP4A1 (rat) | No effect on 20-HETE formation | ω-hydroxylase | [1][2] |
Experimental Protocols
Key Experiment: In Vitro CYP Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on CYP epoxygenase activity in a microsomal preparation.
Materials:
-
Rat or human liver microsomes (commercially available)
-
This compound
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for EET analysis
Procedure:
-
Prepare Microsomal Incubation: In a microcentrifuge tube, combine liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation with Inhibitor: Add varying concentrations of this compound (or vehicle control) to the microsomal mixture. To investigate time-dependent inhibition, pre-incubate this mixture at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes) before adding the substrate.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate at 37°C with shaking for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of EETs using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of EET formation for each inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizing the Pathways
To better understand the mechanism of action of this compound and potential areas of experimental variability, the following diagrams illustrate the relevant biochemical pathways and logical workflows.
Caption: Arachidonic acid metabolism via CYP450 pathways and this compound inhibition.
Caption: A logical workflow for troubleshooting conflicting this compound data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [dev.labchem.com.my]
- 3. scbt.com [scbt.com]
- 4. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of MS-PPOH in Epoxygenase Inhibition
Welcome to the technical support center for N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH). This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as a cytochrome P450 (CYP) epoxygenase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of using this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a general inhibitor of all CYP epoxygenases?
A1: Caution should be exercised when using this compound as a general epoxygenase inhibitor.[1] While it is often referred to as a general inhibitor, studies have shown significant heterogeneity in its inhibitory potencies across different CYP450 epoxygenase isoforms.[1] It potently inhibits some epoxygenases, such as CYP2C9 and CYP2C11, but shows considerably lower activity against others, including CYP2B1, CYP2B6, and CYP2C19.[1] Therefore, its effectiveness as a "general" inhibitor is context-dependent and isoform-specific.
Q2: What is the mechanism of inhibition for this compound?
A2: this compound is a mechanism-based inactivator of CYP epoxygenases.[1] This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation.[2] This time- and NADPH-dependent inhibition is a key characteristic of its mechanism of action.[1][3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound should be kept at -20°C, where it is stable for at least four years.[4] For experiments, stock solutions can be prepared in solvents like DMSO, DMF, or ethanol.[4] It is crucial to be aware of the solubility limits, especially when preparing working solutions in aqueous buffers.[4]
Q4: What are the known off-target effects of this compound?
A4: While specific, widespread off-target profiling for this compound is not extensively documented in the readily available literature, its primary characterization is as a selective inhibitor of certain CYP450 epoxygenases.[4][5] It has been shown to have no effect on the ω-hydroxylation product of CYP4A1, 20-HETE.[4][5] However, as with any chemical inhibitor, the potential for off-target effects should be considered, and appropriate controls should be included in experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of inhibition | 1. Inappropriate CYP isoform: The target epoxygenase in your experimental system may be one of the isoforms that this compound weakly inhibits (e.g., CYP2B1, CYP2B6, CYP2C19).[1] 2. Insufficient pre-incubation time: As a mechanism-based inhibitor, this compound requires time to be activated by the enzyme. 3. Low concentration: The concentration of this compound may be below the IC50 for the target enzyme. 4. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | 1. Verify the expression of susceptible CYP isoforms (e.g., CYP2C family) in your model system. Consider using an alternative inhibitor if your system primarily relies on resistant isoforms. 2. Introduce a pre-incubation step of this compound with the enzyme preparation (e.g., microsomes) in the presence of NADPH before adding the substrate. 3. Perform a dose-response experiment to determine the optimal concentration for your specific system. 4. Ensure proper storage at -20°C and fresh preparation of working solutions. |
| Unexpected cellular toxicity or altered signaling | 1. Mechanism-based inactivation: The reactive intermediate of this compound could potentially interact with other cellular components. 2. Alteration of the eicosanoid profile: Inhibition of epoxygenases will shift the arachidonic acid cascade, potentially leading to an increase in other bioactive lipids with unforeseen effects. | 1. Include control groups treated with a structurally related but inactive compound. Titrate the concentration of this compound to the lowest effective dose. 2. Analyze the levels of other eicosanoids (e.g., prostaglandins, leukotrienes) to understand the global impact on the arachidonic acid cascade. Use appropriate rescue experiments if a specific downstream mediator is suspected. |
| Precipitation of this compound in aqueous media | Limited aqueous solubility: this compound has low solubility in aqueous buffers like PBS.[4] | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. 2. When preparing the final working solution, add the stock solution to the aqueous buffer with vigorous vortexing. Do not exceed the final concentration that maintains solubility. The final concentration of the organic solvent should be kept low (typically <0.5%) and included in vehicle controls. For a DMSO:PBS (pH 7.2) (1:2) mixture, the solubility is approximately 0.30 mg/ml.[4] |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound against various CYP450 Isoforms
| CYP450 Isoform | IC50 (µM) | Reference(s) |
| Human CYP2C9 | 11 - 16 | [1] |
| Rat CYP2C11 | 11 - 16 | [1] |
| CYP4A2 | 13 | [4][5] |
| CYP4A3 | 13 | [4][5] |
| Human CYP2B1 | >90 | [1] |
| Human CYP2B6 | >90 | [1] |
| Human CYP2C19 | >90 | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMF | 30 mg/ml | [4] |
| DMSO | 30 mg/ml | [4] |
| Ethanol | 25 mg/ml | [4] |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/ml | [4] |
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific experimental system.
1. In Vitro Cell Culture Protocol
-
Objective: To inhibit CYP epoxygenase activity in cultured cells.
-
Materials:
-
This compound powder
-
DMSO (or other suitable solvent)
-
Cell culture medium
-
Cultured cells of interest
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.[6] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period. For mechanism-based inhibitors, a pre-incubation period may be necessary to ensure enzyme inactivation before the addition of other stimuli.
-
Downstream Analysis: After incubation, proceed with your planned downstream assays (e.g., measurement of eicosanoid levels, western blotting, etc.).
-
2. Ex Vivo Isolated Perfused Heart Protocol (Langendorff)
-
Objective: To assess the effect of CYP epoxygenase inhibition on cardiac function.
-
Materials:
-
This compound
-
Krebs-Henseleit buffer
-
Isolated heart perfusion system (Langendorff apparatus)
-
-
Procedure:
-
Preparation of Perfusion Buffer: Prepare Krebs-Henseleit buffer and ensure it is properly gassed (95% O2, 5% CO2) and warmed to 37°C.
-
This compound Addition: Dissolve this compound in a suitable solvent (e.g., ethanol) and then add it to the Krebs-Henseleit buffer to achieve the desired final concentration. A vehicle control with the same concentration of the solvent should also be prepared.
-
Heart Isolation and Mounting: Isolate the heart from an anesthetized animal and mount it on the Langendorff apparatus via aortic cannulation.[7]
-
Stabilization: Allow the heart to stabilize by perfusing with the control Krebs-Henseleit buffer for a defined period (e.g., 20-30 minutes).
-
Treatment: Switch the perfusion to the buffer containing this compound or the vehicle control.
-
Data Acquisition: Continuously monitor cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.
-
Data Analysis: Compare the cardiac function parameters between the this compound treated group and the vehicle control group.
-
Visualizations
Caption: Mechanism of action of this compound as a mechanism-based inhibitor of CYP epoxygenases.
Caption: A generalized experimental workflow for using this compound.
Caption: A logical troubleshooting workflow for experiments with this compound.
References
- 1. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biocompare.com [biocompare.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of NADPH Dependency on MS-PPOH Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of NADPH dependency on the inhibition of microsomal cytochrome P450 (CYP450) epoxygenases by MS-PPOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, is a selective inhibitor of the epoxygenation reactions catalyzed by specific cytochrome P450 isozymes.[1] It specifically inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes.[1] While direct studies on this compound are limited, a closely related compound, PPOH, exhibits time- and NADPH-dependent inhibition of microsomal epoxidation, which is characteristic of a mechanism-based irreversible inhibitor. This suggests that this compound likely requires metabolic activation by the target CYP enzyme in an NADPH-dependent manner to exert its inhibitory effect.
Q2: Why is NADPH essential for this compound inhibition of CYP450 epoxygenases?
NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form) is a critical cofactor for CYP450 enzymes. It provides the necessary reducing equivalents for the catalytic cycle of these enzymes.[2] In the context of mechanism-based inhibitors like PPOH (and likely this compound), the inhibitor itself is a substrate for the enzyme. The CYP450 enzyme metabolizes the inhibitor in an NADPH-dependent process, leading to the formation of a reactive intermediate that then irreversibly binds to and inactivates the enzyme. Therefore, the presence of NADPH is a prerequisite for the inhibitory action of this compound.
Q3: What are the common issues encountered in experiments involving this compound and NADPH?
Common issues include:
-
Low or no inhibition: This could be due to degraded NADPH, insufficient NADPH concentration, or problems with the NADPH regenerating system.
-
High background signal in fluorescence-based assays: NADPH itself is fluorescent, which can lead to high background readings.
-
Variability in results: This can arise from inconsistencies in reagent preparation, incubation times, and protein concentrations.
-
Inhibitor instability: The stability of this compound in the assay buffer and its solubility can affect its effective concentration.
Q4: How can I troubleshoot a lack of this compound-induced inhibition in my assay?
-
Verify NADPH Integrity and Concentration:
-
Always use freshly prepared NADPH solutions. NADPH is unstable in solution.
-
Confirm the concentration of your NADPH stock solution spectrophotometrically (A340 nm, molar extinction coefficient = 6220 M⁻¹cm⁻¹).
-
If using an NADPH regenerating system, ensure all components (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are active.
-
-
Check Microsomal Activity:
-
Run a positive control experiment with a known substrate for the specific CYP450 isoform to ensure the microsomal preparation is active.
-
-
Optimize Incubation Time:
-
As a mechanism-based inhibitor, this compound's inhibitory effect is time-dependent. Ensure a sufficient pre-incubation time of this compound with the microsomes and NADPH before adding the substrate.
-
-
Assess this compound Solubility and Stability:
-
This compound is soluble in DMF, DMSO, and ethanol.[1] Ensure it is fully dissolved in the stock solution and does not precipitate when diluted into the aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Troubleshooting Guides
Guide 1: Low Signal or High Background in NADPH-dependent Fluorescence Assays
| Problem | Possible Cause | Troubleshooting Step |
| Low Fluorescence Signal | Degraded or insufficient NADPH. | Prepare fresh NADPH solution. Verify concentration. |
| Low enzyme activity. | Check the activity of your microsomal preparation with a known substrate. | |
| Sub-optimal assay conditions (pH, temperature). | Ensure pH and temperature are optimal for the specific CYP450 isoform. | |
| High Background Fluorescence | Autofluorescence of test compounds or buffers. | Run a control with all components except the enzyme to measure background fluorescence. |
| High concentration of NADPH. | Optimize the NADPH concentration to the minimum required for robust enzyme activity. | |
| Light scattering due to precipitated compounds. | Centrifuge the plate before reading to pellet any precipitate. Check the solubility of all components. |
Guide 2: Inconsistent or Non-Reproducible Inhibition Data
| Problem | Possible Cause | Troubleshooting Step |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times. | Use a multi-channel pipette for simultaneous addition of reagents. Ensure consistent timing for all wells. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humidified environment. | |
| Batch-to-Batch Variation | Differences in microsomal preparations. | Characterize each new batch of microsomes for protein concentration and enzyme activity. |
| Inconsistent reagent preparation. | Prepare fresh reagents for each experiment and standardize preparation protocols. |
Experimental Protocols
Protocol 1: General Assay for CYP450 Epoxygenase Activity and Inhibition by this compound
This protocol provides a general framework. Specific substrate concentrations, incubation times, and analytical methods will need to be optimized for the particular CYP450 isoform and substrate being studied.
Materials:
-
Liver microsomes (human, rat, etc.)
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Substrate for the CYP450 epoxygenase of interest (e.g., arachidonic acid)
-
Methanol or acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare fresh NADPH solution or NADPH regenerating system components in buffer.
-
Prepare the substrate stock solution.
-
-
Pre-incubation:
-
In a microcentrifuge tube or well of a microplate, add the liver microsomes, potassium phosphate buffer, and the desired concentration of this compound (or vehicle control).
-
Initiate the pre-incubation by adding the NADPH solution or regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the NADPH-dependent mechanism-based inhibition to occur.
-
-
Reaction Initiation:
-
Add the substrate to initiate the epoxygenase reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the epoxide metabolite using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of this compound to determine the percent inhibition and subsequently the IC₅₀ value.
-
Visualizations
Caption: NADPH-dependent activation and inhibition of CYP450 by this compound.
References
Technical Support Center: Minimizing Small Molecule Inhibitor Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the toxicity of small molecule inhibitors, such as the hypothetical compound MS-PPOH, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with our small molecule inhibitor. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity, a systematic approach is crucial. Begin by verifying the fundamental aspects of your experimental setup. This includes confirming the final concentration of the inhibitor and the solvent (e.g., DMSO) in the culture medium. It is also essential to ensure the health and viability of your cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[1]
Q2: How can we reduce the cytotoxic effects of our inhibitor without compromising its intended biological activity?
A2: Several strategies can be employed to mitigate cytotoxicity while preserving the desired experimental outcome:
-
Concentration and Exposure Time Optimization: The most direct approach is to lower the inhibitor concentration and reduce the duration of exposure.[1][2]
-
Serum Concentration Adjustment: The amount of serum in your culture medium can influence the availability and, consequently, the toxicity of a compound. Experimenting with different serum percentages may help reduce cytotoxic effects.[1][2]
-
Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from death.[1]
Q3: Could the solvent used to dissolve our inhibitor be the source of toxicity?
A3: Yes, the solvent, commonly DMSO, can be toxic to cells, particularly at higher concentrations. It is critical to run a vehicle control experiment, treating cells with the solvent at the same concentrations used for the inhibitor, to rule out solvent-induced toxicity.[2][3][4][5] Typically, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxic effects.[3]
Q4: What are off-target effects, and how can they contribute to cytotoxicity?
A4: Off-target effects occur when a small molecule inhibitor interacts with unintended biological targets in addition to its primary target.[6] These unintended interactions can disrupt essential cellular pathways, leading to toxicity.[7][8][9][10][11] Identifying and validating the on-target and off-target effects of your inhibitor is crucial for interpreting your results accurately and understanding the source of any observed cytotoxicity.
Troubleshooting Guides
Problem: High Levels of Cell Death Observed
| Possible Cause | Recommended Solution | Expected Outcome |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the CC50. Test a wide range of concentrations, including very low doses, to identify a non-toxic working concentration.[1][2][4] | Identification of a concentration that elicits the desired biological effect with minimal toxicity. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the solvent at the same concentrations used for the inhibitor. Ensure the final solvent concentration is below 0.5%.[3][5] | Determine if the solvent is contributing to cell death and establish a safe working concentration. |
| Inhibitor instability in culture medium. | Prepare fresh dilutions of the inhibitor for each experiment. For longer incubations, consider a medium change with freshly diluted inhibitor.[1] | Consistent and reproducible results, ruling out degradation products as a source of toxicity. |
| High sensitivity of the cell line. | Test the inhibitor on a different, more robust cell line. Compare toxicity profiles across various cell types. | Understanding if the observed toxicity is cell-type specific. |
| Off-target effects. | Screen the inhibitor against a panel of known toxicity-related targets. Use a structurally unrelated inhibitor for the same target to see if the toxic phenotype is replicated.[3][6] | Identification of potential off-target interactions that may be responsible for the cytotoxicity. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution | Expected Outcome |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments.[4] | Increased reproducibility of experimental results. |
| Inhibitor degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light if necessary.[3] | Consistent inhibitor potency across experiments. |
| Inhibitor precipitation. | Visually inspect stock solutions and final dilutions in media for any signs of precipitation. Determine the inhibitor's solubility in your culture medium.[3] | Ensuring the inhibitor is fully dissolved and the effective concentration is accurate. |
Experimental Protocols
Protocol 1: Determination of Half-Maximal Cytotoxic Concentration (CC50)
This protocol outlines the use of a standard MTT assay to determine the concentration at which an inhibitor reduces cell viability by 50%.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Small molecule inhibitor (e.g., this compound) stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of your inhibitor in complete culture medium. A common starting point is a broad range from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations and vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the untreated control to determine the percent cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the CC50 value.[3]
Protocol 2: Investigating the Mechanism of Cell Death (Apoptosis vs. Necrosis)
This protocol helps to determine whether the observed cytotoxicity is due to programmed cell death (apoptosis) or cellular injury (necrosis) using a commercially available Annexin V/Propidium Iodide (PI) staining kit and flow cytometry.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Small molecule inhibitor
-
Vehicle (e.g., DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the inhibitor at its CC50 concentration (determined in Protocol 1) and a higher concentration. Include vehicle-treated and untreated controls.
-
Incubation: Incubate for the desired time period.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by the inhibitor.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common me ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials [en-cancer.fr]
- 10. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-target Effects of MS-PPOH on Kinases
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for potential off-target effects of MS-PPOH on kinases. While this compound is a selective inhibitor of cytochrome P450 (CYP) epoxygenases, it is crucial to characterize any unintended interactions with other protein families, such as kinases, to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) is a selective inhibitor of the epoxygenation reactions catalyzed by specific cytochrome P450 (CYP) isozymes.[1][2][3] Its primary targets are CYP4A2 and CYP4A3, involved in arachidonic acid metabolism.[1][3] It also shows inhibitory activity against CYP2C9 and CYP2C11.[4] It is important to note that this compound is not designed or characterized as a kinase inhibitor.
Q2: Why should I be concerned about off-target effects of this compound on kinases?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[5] While this compound is selective for certain CYP enzymes, all small molecules have the potential for off-target interactions.[5][6] Kinases are a large family of structurally related proteins, and the ATP-binding pocket, a common target for inhibitors, is conserved across many kinases.[5][7] Unidentified off-target kinase inhibition could lead to misinterpretation of experimental data, attributing a biological effect to the inhibition of CYP epoxygenases when it might be due to the modulation of a kinase signaling pathway.
Q3: What are the general strategies to identify and control for off-target kinase effects?
A3: Several strategies can be employed to identify and control for off-target kinase effects of a compound like this compound:
-
Kinome Profiling: Screen the compound against a large panel of kinases to determine its selectivity.[8][9][10]
-
Cellular Target Engagement Assays: Confirm that the compound binds to the intended target in a cellular context and identify other potential binders. The Cellular Thermal Shift Assay (CETSA) is a common method for this.[5][11]
-
Use of Structurally Unrelated Inhibitors: Confirm key findings using a different inhibitor of the same primary target (CYP epoxygenases) that has a distinct chemical structure.
-
Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the intended target (e.g., specific CYP isozymes) and observe if the phenotype matches that of this compound treatment.[11]
-
Chemical Proteomics: Employ methods like Kinobeads to identify kinase targets in a competitive binding format.[5][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype observed with this compound treatment that is inconsistent with known CYP epoxygenase inhibition. | Off-target effect on a kinase signaling pathway. | 1. Perform a broad kinase screen to identify potential off-target kinases. 2. Use a structurally unrelated CYP epoxygenase inhibitor to see if the phenotype is reproduced. 3. Validate any identified off-target kinase interaction with orthogonal assays. |
| Inconsistent results between in vitro and in vivo experiments with this compound. | Differences in metabolic stability, cell permeability, or the presence of off-targets in the in vivo model. | 1. Characterize the pharmacokinetic and pharmacodynamic properties of this compound in your model system. 2. Perform cellular target engagement assays (e.g., CETSA) to confirm target binding in the relevant cell type. |
| This compound shows activity in a cell-based assay, but the link to CYP inhibition is unclear. | The observed effect may be due to an off-target kinase. | 1. Knock down the primary CYP targets of this compound using siRNA or CRISPR and assess if the phenotype is replicated. 2. If the phenotype is not replicated, it strongly suggests an off-target effect. Proceed with kinase profiling. |
Experimental Protocols & Data Presentation
Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™ or Promega's Kinase-Glo®) that typically uses radiometric or luminescence-based activity assays.
-
Screening Concentration: Perform an initial screen at a high concentration (e.g., 10 µM) to identify any potential hits.
-
Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform a dose-response analysis to determine the IC50 value.
Data Presentation:
The results of a hypothetical kinase profiling screen for this compound are presented below.
| Kinase | % Inhibition at 10 µM this compound | IC50 (µM) |
| CYP4A2 (Primary Target) | 85% | 13 |
| Kinase A | 5% | > 100 |
| Kinase B | 2% | > 100 |
| Kinase C (Hypothetical Off-Target) | 62% | 8.5 |
| ... (400+ other kinases) | < 10% | > 100 |
Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of this compound with its primary target (CYP enzymes) and identify potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the target protein (and suspected off-targets) by Western blot. An increase in the amount of soluble protein at higher temperatures indicates target stabilization by the compound.
Data Presentation:
The results of a hypothetical CETSA experiment are summarized below.
| Protein | Treatment | Melting Temperature (°C) |
| CYP4A2 | Vehicle | 52 |
| CYP4A2 | This compound (10 µM) | 58 |
| Kinase C | Vehicle | 61 |
| Kinase C | This compound (10 µM) | 65 |
| Actin (Control) | Vehicle | 75 |
| Actin (Control) | This compound (10 µM) | 75 |
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for investigating potential off-target kinase effects.
Caption: this compound's intended and potential off-target signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Labchem Catalog [dev.labchem.com.my]
- 4. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
Technical Support Center: Ensuring Complete and Selective Inhibition with MS-PPOH
Welcome to the technical support center for N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and selective inhibition of cytochrome P450 (CYP) epoxygenases in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of microsomal CYP450 epoxygenase activity.[1][2] It specifically targets the epoxygenation reactions of arachidonic acid, thereby blocking the formation of epoxyeicosatrienoic acids (EETs). Its inhibitory action is particularly directed towards CYP4A2 and CYP4A3 isoforms.[1]
Q2: How selective is this compound?
A2: this compound exhibits a high degree of selectivity for CYP epoxygenases over CYP ω-hydroxylases. For instance, it inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 with an IC50 value of 13 µM, while having no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1.[1] However, its inhibitory potency can vary across different CYP isoforms, and it is crucial to consult specific IC50 values for the isoforms relevant to your experimental system.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For aqueous solutions, it can be dissolved in a mixture of DMSO and phosphate-buffered saline (PBS).[1] It is essential to prepare fresh solutions and to be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect enzyme activity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Inhibition | Inadequate Inhibitor Concentration: The concentration of this compound may be too low to achieve complete inhibition of the target CYP epoxygenase. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental conditions. Ensure the final concentration is sufficient to overcome any potential substrate competition. |
| Poor Solubility: this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution of the compound in the appropriate solvent before adding it to the assay medium. Sonication may aid in dissolution. Prepare fresh solutions for each experiment. | |
| Inhibitor Instability: The inhibitor may degrade over time, especially in aqueous solutions or under certain storage conditions. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or as recommended by the supplier. | |
| Off-Target Effects Observed | Non-Specific Binding: At high concentrations, this compound may exhibit non-specific binding to other proteins, leading to unintended effects.[3][4][5][6] | Use the lowest effective concentration of this compound as determined by your dose-response curve. Include appropriate controls, such as a vehicle control and a positive control with a known selective inhibitor for other pathways, to differentiate between on-target and off-target effects. |
| Interaction with Other Signaling Pathways: The inhibition of EET formation can have downstream effects on various signaling pathways. | Carefully consider the biological context of your experiment. Review the literature for known downstream effects of EET inhibition in your specific cell type or tissue. | |
| Inconsistent Results | Variability in Experimental Conditions: Minor variations in incubation time, temperature, or cell density can lead to inconsistent results. | Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency. Use a master mix for reagent addition to minimize pipetting errors. |
| Lot-to-Lot Variability of this compound: Different batches of the inhibitor may have slight variations in purity or activity. | If you suspect lot-to-lot variability, test a new batch against a previously validated one in a parallel experiment. |
Troubleshooting Workflow
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against various human CYP isoforms. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
| CYP Isoform | IC50 (µM) | Reference |
| CYP4A2 | 13 | [1] |
| CYP4A3 | 13 | [1] |
| CYP4A1 | No effect | [1] |
| CYP2C9 | ~11-16 | |
| CYP2C11 | ~11-16 | |
| CYP2B1 | >90 | |
| CYP2B6 | >90 | |
| CYP2C19 | >90 |
Note: Data may vary depending on the experimental system and conditions.
Experimental Protocols
Detailed Protocol for In Vitro CYP Epoxygenase Inhibition Assay Using Human Liver Microsomes (HLMs)
This protocol outlines a standard procedure for assessing the inhibitory effect of this compound on CYP epoxygenase activity in HLMs.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Arachidonic Acid (substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal Standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Experimental Workflow
Procedure:
-
Prepare Reagents:
-
Prepare potassium phosphate buffer (100 mM, pH 7.4).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Prepare a stock solution of arachidonic acid.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Pre-incubation:
-
In a microcentrifuge tube, add the appropriate volume of HLMs (final concentration typically 0.1-0.5 mg/mL) to the potassium phosphate buffer.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
-
Initiate Reaction:
-
Add arachidonic acid to the pre-incubated mixture.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system. The final reaction volume is typically 200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated EET).
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of EETs.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathway
This compound acts on the Cytochrome P450 epoxygenase pathway, which is one of the three major pathways for arachidonic acid metabolism.
References
- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating MS-PPOH Inhibition of CYP Epoxygenase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) with alternative inhibitors of cytochrome P450 (CYP) epoxygenase activity. It includes supporting experimental data, detailed protocols for validation assays, and visualizations of key pathways and workflows to aid researchers in the objective assessment of this compound's performance.
Introduction to this compound and CYP Epoxygenase Inhibition
This compound is a potent and selective inhibitor of CYP epoxygenases, enzymes responsible for the conversion of arachidonic acid (AA) to signaling molecules called epoxyeicosatrienoic acids (EETs).[1] By blocking EET formation, this compound serves as a valuable tool for investigating the physiological and pathological roles of the CYP epoxygenase pathway. Its mechanism of action is characterized as time- and NADPH-dependent, which is indicative of a mechanism-based inhibitor.[1] However, the inhibitory potency of this compound varies across different CYP isoforms, a critical consideration for its experimental application.
Quantitative Comparison of Inhibitor Performance
The inhibitory activity of this compound and its precursor, 2-(2-propynyloxy)-benzenehexanoic acid (PPOH), has been characterized against a panel of human and rat CYP isoforms. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative basis for comparing their potency and selectivity. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound and PPOH Against Human CYP Isoforms
| Inhibitor | CYP2B6 (μM) | CYP2C8 (μM) | CYP2C9 (μM) | CYP2C19 (μM) |
| This compound | >90 | >90 | 11 | >90 |
| PPOH | 63 | - | 23 | ~300 |
Data sourced from a study using recombinant human CYP enzymes.[1]
Table 2: IC50 Values of this compound and PPOH Against Rat CYP Isoforms
| Inhibitor | CYP2B1 (μM) | CYP2C6 (μM) | CYP2C11 (μM) | CYP4A2/4A3 (μM) |
| This compound | >90 | >90 | 16 | 13[2] |
| PPOH | 23 | 161 | 73 | - |
Data sourced from a study using recombinant rat CYP enzymes.[1]
Note: this compound demonstrates notable selectivity for CYP2C9 and CYP2C11, and CYP4A2/4A3, while showing significantly weaker inhibition of other tested epoxygenases.[1][2] PPOH exhibits a broader, albeit generally less potent, inhibitory profile against several CYP2 family members.[1]
Alternative Approaches to Modulating the CYP Epoxygenase Pathway
While this compound directly inhibits EET production, other strategies can be employed to investigate the pathway's function. These alternatives act at different points in the signaling cascade.
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: These compounds prevent the degradation of EETs to their less active diol metabolites (dihydroxyeicosatrienoic acids or DHETs), thereby increasing endogenous EET levels and potentiating their downstream effects.
-
EET Antagonists: Molecules like 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) act as antagonists at putative EET receptors, blocking the signaling initiated by EETs.[3]
A direct comparison of IC50 values for these alternatives against CYP epoxygenases is not applicable as they do not directly inhibit these enzymes. The choice between a direct inhibitor like this compound and these alternative modulators will depend on the specific research question.
Experimental Protocols
Validating the inhibitory effect of this compound on CYP epoxygenase activity is crucial for the accurate interpretation of experimental results. Below are detailed protocols for in vitro inhibition assays.
Protocol 1: Determination of IC50 Values using Recombinant CYP Enzymes
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the activity of a specific CYP epoxygenase isoform.
Materials:
-
Recombinant human or rat CYP enzymes (e.g., CYP2C9, CYP2C11)
-
Cytochrome P450 reductase
-
Liposomes
-
Arachidonic acid (substrate)
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a working solution of arachidonic acid in an appropriate solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the recombinant CYP enzyme, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the formation of EETs using a validated LC-MS/MS method.
-
Quantify the amount of product formed in the presence of different concentrations of this compound relative to the vehicle control.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Time-Dependent Inhibition Assay (IC50 Shift Assay)
This protocol is used to assess the time-dependent nature of this compound inhibition.[4] An increase in inhibitory potency after pre-incubation with NADPH is indicative of time-dependent inhibition.[4]
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform three sets of incubations in parallel:
-
Condition A (No pre-incubation): Add this compound, arachidonic acid, and the NADPH regenerating system to the enzyme mixture simultaneously.
-
Condition B (Pre-incubation without NADPH): Pre-incubate the enzyme mixture with this compound for a set time (e.g., 30 minutes) at 37°C. Then, initiate the reaction by adding arachidonic acid and the NADPH regenerating system.
-
Condition C (Pre-incubation with NADPH): Pre-incubate the enzyme mixture with this compound and the NADPH regenerating system for the same duration as in Condition B. Then, initiate the reaction by adding arachidonic acid.
-
-
Follow steps 3-5 from Protocol 1 for each condition.
-
Data Analysis:
-
Calculate the IC50 value for each of the three conditions.
-
A significant decrease in the IC50 value in Condition C compared to Conditions A and B indicates time-dependent inhibition. The magnitude of this "IC50 shift" reflects the extent of time-dependent inhibition.
-
Visualizing Key Pathways and Workflows
Arachidonic Acid Metabolism via CYP Epoxygenase Pathway
The following diagram illustrates the metabolic cascade where arachidonic acid is converted by CYP epoxygenases into EETs, which are then either incorporated into phospholipids or metabolized by soluble epoxide hydrolase (sEH) into less active DHETs.
Caption: Arachidonic acid metabolism by CYP epoxygenase and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Inhibition
This diagram outlines the key steps involved in the experimental validation of this compound as a CYP epoxygenase inhibitor.
Caption: Workflow for the in vitro validation of this compound inhibition of CYP epoxygenase activity.
References
- 1. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
A Comparative Guide to the Efficacy of MS-PPOH and PPOH as Cytochrome P450 Epoxygenase Inhibitors
This guide provides a detailed comparison of the efficacy of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) and 2-(2-propynyloxy)-benzenehexanoic acid (PPOH), two widely used inhibitors of cytochrome P450 (CYP) epoxygenases. The information presented is intended for researchers, scientists, and drug development professionals working in areas involving arachidonic acid metabolism and eicosanoid signaling.
Introduction
This compound and PPOH are instrumental in elucidating the physiological and pathological roles of CYP-mediated arachidonic acid metabolism. Both compounds are mechanism-based inhibitors that target the epoxygenase activity of various CYP isoforms. This compound is a metabolically more stable analog of PPOH.[1][2] While both are used to inhibit the formation of epoxyeicosatrienoic acids (EETs), their selectivity and potency against different CYP isoforms vary significantly. Understanding these differences is critical for the accurate interpretation of experimental results.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of this compound and PPOH has been evaluated against a panel of recombinant human and rat CYP450 isoforms. The half-maximal inhibitory concentration (IC50) values from a key comparative study are summarized in the table below.[1][2]
| Cytochrome P450 Isoform | This compound IC50 (µM) | PPOH IC50 (µM) |
| Human CYPs | ||
| CYP1A1 | >100 | >100 |
| CYP1A2 | >100 | >100 |
| CYP1B1 | >100 | >100 |
| CYP2A6 | >100 | >100 |
| CYP2B6 | >90 | 23 |
| CYP2C9 | 11 | 48 |
| CYP2C19 | >90 | ~300 |
| CYP2D6 | >100 | >100 |
| CYP2E1 | >100 | >100 |
| Rat CYPs | ||
| CYP2C6 | >90 | 161 |
| CYP2C11 | 16 | 62 |
| CYP4A2/4A3* | 13 | 9 |
*Note: The IC50 value for this compound against CYP4A2/4A3 is from a separate study and refers to the inhibition of arachidonate 11,12-epoxide formation.[3] The corresponding value for PPOH in that context was also potent.[4]
The data reveals that PPOH exhibits a broader inhibitory profile against known epoxygenases, including CYP2B6, CYP2C6, CYP2C9, and CYP2C11.[1][2] In contrast, this compound demonstrates higher potency and selectivity for CYP2C9 and CYP2C11, with significantly less activity against other tested epoxygenases like CYP2B6 and CYP2C19.[1][2] This suggests that while PPOH may function as a more general epoxygenase inhibitor, this compound is more selective in its action.
Signaling Pathways and Experimental Workflow
To visualize the context of this compound and PPOH activity, the following diagrams illustrate the arachidonic acid metabolism pathway and a typical experimental workflow for assessing CYP inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro CYP inhibition assay to determine the IC50 values of this compound and PPOH. This is based on methodologies described for assessing the inhibition of recombinant CYP enzymes.
1. Materials and Reagents:
-
Recombinant human or rat CYP450 isoforms (e.g., from insect cells or bacteria)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Specific substrate for each CYP isoform
-
This compound and PPOH
-
Organic solvent (e.g., DMSO) for dissolving inhibitors
-
Acetonitrile or other suitable solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
2. Preparation of Solutions:
-
Prepare stock solutions of this compound and PPOH in an appropriate organic solvent.
-
Perform serial dilutions of the inhibitor stock solutions to achieve a range of desired concentrations.
-
Prepare a solution of the specific CYP substrate in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-warm all solutions to 37°C.
-
In a microcentrifuge tube or 96-well plate, combine the recombinant CYP enzyme, buffer, and the inhibitor (this compound or PPOH) at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction. For mechanism-based inhibitors, this pre-incubation is critical.
-
Initiate the enzymatic reaction by adding the specific substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the reaction proceeds under linear conditions (typically less than 20% substrate turnover).
4. Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new tube or plate for analysis.
5. Data Analysis:
-
Analyze the formation of the metabolite from the substrate using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (containing no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
Conclusion
Both this compound and PPOH are effective inhibitors of CYP epoxygenases, but they exhibit distinct selectivity profiles. PPOH acts as a broader inhibitor of several epoxygenase isoforms, making it suitable for studies aiming for a general blockade of this pathway. In contrast, this compound is a more selective and potent inhibitor of CYP2C9 and CYP2C11. The choice between these two inhibitors should, therefore, be guided by the specific CYP isoforms of interest and the experimental context. The detailed experimental protocol and data presented in this guide are intended to assist researchers in designing and interpreting studies involving these valuable pharmacological tools.
References
- 1. Frontiers | Arachidonic Acid Metabolism Pathway Is Not Only Dominant in Metabolic Modulation but Associated With Phenotypic Variation After Acute Hypoxia Exposure [frontiersin.org]
- 2. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
A Comparative Guide to CYP450 Inhibition: MS-PPOH vs. DDMS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the metabolic fate of new chemical entities is paramount. Cytochrome P450 (CYP) enzymes play a central role in drug metabolism, and their inhibition can lead to significant drug-drug interactions. This guide provides a detailed comparison of two widely used CYP inhibitors, MS-PPOH and DDMS, focusing on their mechanisms of action, inhibitory profiles, and the experimental protocols for their evaluation.
Introduction to the Inhibitors
This compound (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) is recognized as a selective, mechanism-based inhibitor of CYP epoxygenases. These enzymes are responsible for converting arachidonic acid into signaling molecules called epoxyeicosatrienoic acids (EETs). By inhibiting this pathway, this compound serves as a valuable tool for studying the physiological and pathological roles of EETs. Its inhibitory action is often time- and NADPH-dependent, a characteristic of inhibitors that are metabolically activated to a reactive species that covalently binds to the enzyme.
DDMS (N-methylsulfonyl-12,12-dibromododec-11-enamide) is a potent and selective inhibitor of CYP omega-hydroxylases, particularly those belonging to the CYP4A and CYP4F subfamilies. These enzymes catalyze the ω-hydroxylation of fatty acids, including arachidonic acid, to produce hydroxyeicosatetraenoic acids (HETEs). DDMS is also a mechanism-based inhibitor, where the CYP enzyme metabolizes the inhibitor to a reactive intermediate that irreversibly inactivates the enzyme. This makes DDMS a critical tool for investigating the biological functions of ω-hydroxylated fatty acids.
Mechanism of Action: A Visual Representation
The following diagram illustrates the two primary metabolic pathways of arachidonic acid by CYP enzymes and highlights the points of inhibition by this compound and DDMS.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Target CYP Isoform | IC50 Value (µM) | Reference(s) |
| This compound | CYP2C9 | 11-16 | [1] |
| CYP2C11 (rat) | 11-16 | [1] | |
| CYP4A2 | 13 | ||
| CYP4A3 | 13 | ||
| CYP2B1 | >90 | [1] | |
| CYP2B6 | >90 | [1] | |
| CYP2C19 | >90 | [1] | |
| DDMS | CYP4A Family | Not Reported | - |
| CYP4F Family | Not Reported | - |
Note: The lack of reported IC50 values for DDMS in publicly available literature highlights a gap in the direct quantitative comparison with this compound. Researchers are encouraged to determine these values under their specific experimental conditions.
Experimental Protocols
A standardized in vitro assay using human liver microsomes (HLMs) or recombinant CYP enzymes is crucial for determining the inhibitory potential of compounds like this compound and DDMS. Below is a detailed methodology for a typical CYP inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific CYP isoforms.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP isoforms
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Test inhibitors (this compound, DDMS) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or other suitable quenching solution containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Experimental Workflow Diagram:
Detailed Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test inhibitors, positive controls, and probe substrates in an appropriate solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Dilute the HLMs or recombinant CYP enzymes to the desired concentration in cold potassium phosphate buffer.
-
-
Incubation:
-
For Direct Inhibition:
-
In a 96-well plate, add the HLM/recombinant enzyme suspension, potassium phosphate buffer, and a range of concentrations of the test inhibitor or vehicle control.
-
Pre-warm the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
-
For Time-Dependent (Mechanism-Based) Inhibition (IC50 Shift Assay):
-
Perform two sets of incubations.
-
Set 1 (with NADPH): Pre-incubate the HLM/recombinant enzyme suspension, buffer, and a range of inhibitor concentrations with the NADPH regenerating system at 37°C for a defined period (e.g., 30 minutes).
-
Set 2 (without NADPH): Follow the same procedure as Set 1 but exclude the NADPH regenerating system during the pre-incubation.
-
After the pre-incubation, initiate the metabolic reaction by adding the probe substrate (and NADPH to Set 2).
-
-
-
Reaction Termination:
-
After a specified incubation time (e.g., 10-30 minutes), terminate the reaction by adding a volume of cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the specific metabolite formed from the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
For time-dependent inhibition, a significant shift (decrease) in the IC50 value in the presence of NADPH during pre-incubation compared to its absence indicates mechanism-based inhibition.
-
Conclusion
Both this compound and DDMS are invaluable tools for researchers studying the roles of CYP-mediated metabolic pathways. This compound is a well-characterized inhibitor of CYP epoxygenases with available quantitative data for several isoforms. DDMS is a potent inhibitor of CYP omega-hydroxylases, though specific IC50 values are less commonly reported. The choice between these inhibitors will depend on the specific research question and the CYP pathway of interest. The experimental protocols provided in this guide offer a robust framework for the in-house evaluation and comparison of these and other CYP inhibitors, ensuring reliable and reproducible data for advancing drug development and biomedical research.
References
A Comparative Guide to the Specificity of MS-PPOH versus Other CYP450 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) with other cytochrome P450 (CYP450) inhibitors, focusing on its specificity. The information presented herein is compiled from various experimental studies to aid researchers in selecting the appropriate inhibitor for their specific research needs.
Introduction to this compound
This compound is recognized as a selective inhibitor of the epoxygenation reactions catalyzed by certain CYP450 isozymes.[1] It is a metabolically stable analog of PPOH and is often utilized as a tool compound to investigate the physiological and pathological roles of CYP-mediated arachidonic acid metabolism.[2] Specifically, this compound targets the formation of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including regulation of vascular tone and inflammation.[3][4]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50 values) of this compound and other selected CYP450 inhibitors against a panel of human and rat CYP450 isoforms. This data allows for a direct comparison of the specificity of this compound.
| Inhibitor | CYP Isoform | Species | IC50 (µM) | Primary Metabolic Pathway Targeted |
| This compound | CYP2C9 | Human | 11 | Epoxygenase |
| CYP2C11 | Rat | 16 | Epoxygenase | |
| CYP2B1 | Rat | >90 | Epoxygenase | |
| CYP2B6 | Human | >90 | Epoxygenase | |
| CYP2C19 | Human | >90 | Epoxygenase | |
| CYP4A1 | Rat | No effect on ω-hydroxylation | ω-Hydroxylase | |
| CYP4A2 | Rat | 13 (for 11,12-epoxide formation) | Epoxygenase | |
| CYP4A3 | Rat | 13 (for 11,12-epoxide formation) | Epoxygenase | |
| PPOH | CYP2B1 | Rat | 23-161 | Epoxygenase |
| CYP2B6 | Human | 23-161 | Epoxygenase | |
| CYP2C6 | Rat | 23-161 | Epoxygenase | |
| CYP2C9 | Human | 23-161 | Epoxygenase | |
| CYP2C11 | Rat | 23-161 | Epoxygenase | |
| CYP2C19 | Human | ~300 | Epoxygenase | |
| CYP1A1, 1A2, 1B1, 2A6, 2D6, 2E1 | Human/Rat | Little to no activity | Various | |
| HET0016 | CYP4A1 | Rat (recombinant) | 0.0177 | ω-Hydroxylase |
| CYP4A2 | Rat (recombinant) | 0.0121 | ω-Hydroxylase | |
| CYP4A3 | Rat (recombinant) | 0.0206 | ω-Hydroxylase | |
| CYP2C11 | Rat (recombinant) | 0.611 | Epoxygenase | |
| 20-HETE formation | Human renal microsomes | 0.0089 | ω-Hydroxylase | |
| EETs formation | Rat renal microsomes | 2.8 | Epoxygenase | |
| DDMS | CYP ω-hydroxylase | Rat | Potent inhibitor | ω-Hydroxylase |
| 17-ODYA | CYP ω-hydroxylase | Rat | Potent inhibitor | ω-Hydroxylase |
| Miconazole | Non-selective CYP inhibitor | Various |
Data compiled from multiple sources.[2][5][6] Conditions for each study may vary.
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against various CYP450 isoforms.
Objective: To determine the IC50 values of test compounds (e.g., this compound) against a panel of recombinant human or rat CYP450 enzymes.
Materials:
-
Recombinant human or rat CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.[2]
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, (S)-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).[7][8]
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
96-well microplates.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Preparation of Incubation Mixtures:
-
A series of dilutions of the test inhibitor are prepared in the incubation buffer.
-
In a 96-well plate, the recombinant CYP450 enzyme, the specific probe substrate (at a concentration near its Km), and the test inhibitor at various concentrations are added to each well.[7]
-
A control incubation containing the enzyme, substrate, and vehicle (solvent without inhibitor) is also prepared.
-
-
Pre-incubation:
-
The plate is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
The enzymatic reaction is initiated by adding the NADPH regenerating system to each well.
-
-
Incubation:
-
The plate is incubated at 37°C for a specific time (e.g., 10-30 minutes), ensuring that the reaction is in the linear range.
-
-
Termination of Reaction:
-
The reaction is stopped by adding a quenching solution, such as acetonitrile or methanol, which also serves to precipitate the protein.
-
-
Sample Processing:
-
The plate is centrifuged to pellet the precipitated protein.
-
An aliquot of the supernatant is transferred to a new plate for analysis.
-
-
Metabolite Quantification:
-
The formation of the specific metabolite from the probe substrate is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the control (vehicle) incubation.
-
The percent inhibition for each inhibitor concentration is calculated.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a suitable model (e.g., a four-parameter logistic equation) using appropriate software.
-
Visualizing Pathways and Workflows
Arachidonic Acid Metabolism via CYP450 Epoxygenase Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid into vasoactive epoxyeicosatrienoic acids (EETs) by CYP450 epoxygenases and the inhibitory action of this compound.
Caption: CYP450 epoxygenase pathway and this compound inhibition.
Experimental Workflow for Assessing CYP450 Inhibitor Specificity
This diagram outlines the key steps in an in vitro experiment designed to determine the specificity of a CYP450 inhibitor.
Caption: Workflow for CYP450 inhibitor specificity screening.
Conclusion
This compound demonstrates notable specificity for CYP450-mediated epoxygenase pathways, particularly inhibiting CYP2C9 and CYP2C11, while showing significantly less activity against other CYP isoforms and ω-hydroxylase pathways.[2] This makes it a valuable tool for selectively studying the roles of EETs in biological systems. In contrast, inhibitors like HET0016 are highly potent and selective for the CYP4A family and 20-HETE synthesis, while others such as miconazole exhibit broad-spectrum CYP inhibition. The provided data and protocols serve as a resource for researchers to design and interpret experiments aimed at understanding the intricate roles of CYP450 enzymes in pharmacology and toxicology.
References
- 1. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 2. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. criver.com [criver.com]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Unveiling the Impact of MS-PPOH on Eicosanoid Profiles: A Quantitative Comparison Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Epoxyeicosatrienoic Acid (EET) and Dihydroxyeicosatrienoic Acid (DHET) Modulation by the Cytochrome P450 Inhibitor, MS-PPOH.
This guide provides a comprehensive comparison of the quantitative analysis of EETs and DHETs following treatment with N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (this compound), a selective inhibitor of cytochrome P450 (CYP) epoxygenases. EETs, synthesized from arachidonic acid by CYP epoxygenases, are potent signaling lipids with vasodilatory and anti-inflammatory properties. They are metabolized to their less active diols, DHETs, by soluble epoxide hydrolase (sEH). Understanding the impact of CYP inhibition on the levels of these eicosanoids is crucial for developing therapeutic strategies targeting this pathway.
Quantitative Analysis: The Effect of this compound on EET and DHET Production
Experimental data demonstrates a significant reduction in the overall production of EETs and their metabolites, DHETs, following this compound treatment. In a key study, the combined synthesis of these eicosanoids was markedly inhibited.
| Treatment Group | Total EET and DHET Production (pmol/mg/min) | Percentage Decrease |
| Vehicle Control | 80 ± 6 | - |
| This compound Treated | 59.4 ± 4 | 28% |
This data is derived from a study on pregnant rats and represents the mean ± standard error of the mean (n=4, P < 0.05).
While this data clearly shows the overall inhibitory effect of this compound, further research is needed to delineate the specific impact on individual EET and DHET regioisomers (e.g., 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET and their corresponding DHETs).
Signaling Pathway and Experimental Overview
The following diagrams illustrate the biochemical pathway of EET and DHET formation and the experimental workflow for their quantitative analysis after this compound treatment.
Experimental Protocols
The following sections detail the methodologies for this compound treatment and the subsequent quantitative analysis of EETs and DHETs.
In Vivo this compound Treatment Protocol (Adapted from Rodent Studies)
-
Animal Model: Utilize appropriate rodent models (e.g., rats, mice) based on the research question.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to a control (vehicle) group and an this compound treatment group.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., polyethylene glycol).
-
Administer this compound to the treatment group via an appropriate route (e.g., intraperitoneal injection, osmotic mini-pump infusion) at a predetermined dose and frequency. The control group should receive an equivalent volume of the vehicle.
-
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and/or tissues of interest (e.g., kidney, liver, heart).
-
Sample Processing:
-
For blood, collect it in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
For tissues, immediately snap-freeze them in liquid nitrogen and store them at -80°C until analysis.
-
Quantitative Analysis of EETs and DHETs by LC-MS/MS
-
Sample Preparation and Extraction:
-
Homogenization (for tissues): Homogenize the tissue samples in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of deuterated internal standards for each EET and DHET regioisomer to the plasma or tissue homogenate to correct for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the EETs and DHETs with a high-organic solvent (e.g., ethyl acetate or methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample into an LC system equipped with a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate the different EET and DHET regioisomers.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify each EET and DHET regioisomer and their corresponding internal standards. This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
-
-
Data Analysis and Quantification:
-
Construct calibration curves for each analyte using known concentrations of authentic standards.
-
Calculate the concentration of each EET and DHET in the samples by comparing the peak area ratios of the analyte to its internal standard against the corresponding calibration curve.
-
Alternative Analytical Approaches
While LC-MS/MS is the gold standard for the quantification of EETs and DHETs due to its high sensitivity and specificity, other methods have been used historically, though they often lack the same level of performance:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the analytes to make them volatile, which can be a source of variability.
-
Immunoassays (e.g., ELISA): These assays can suffer from cross-reactivity between different eicosanoids and may not be able to distinguish between regioisomers.
A Comparative Guide to the In Vitro and In Vivo Effects of MS-PPOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP) epoxygenases. The information presented herein is intended to support researchers in designing and interpreting experiments involving this compound.
In Vitro Effects of this compound: Inhibition of CYP450 Epoxygenases
This compound is a potent and selective inhibitor of specific CYP450 isozymes involved in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs). Its inhibitory activity has been characterized against a panel of recombinant human and rat CYP enzymes.
Quantitative Data: In Vitro CYP450 Inhibition
| CYP Isozyme | IC50 (µM) | Species | Notes |
| CYP2C9 | 11-16 | Human, Rat | Potent inhibition.[1] |
| CYP2C11 | 11-16 | Rat | Potent inhibition.[1] |
| CYP4A2 | 13 | Not Specified | Inhibits the formation of arachidonate 11,12-epoxides.[2] |
| CYP4A3 | 13 | Not Specified | Inhibits the formation of arachidonate 11,12-epoxides.[2] |
| CYP2B1 | >90 | Human, Rat | Considerably lower activity.[1] |
| CYP2B6 | >90 | Human, Rat | Considerably lower activity.[1] |
| CYP2C19 | >90 | Human | Considerably lower activity.[1] |
| CYP4A1 | No effect | Not Specified | Does not inhibit the formation of 20-HETE.[2] |
Comparison with PPOH: this compound is a metabolically stable analog of PPOH. While PPOH shows a broader inhibitory profile against several epoxygenases (CYP2B1, 2B6, 2C6, 2C9, and 2C11 with IC50 values ranging from 23-161 µM), this compound exhibits a more selective and potent inhibition of CYP2C9 and CYP2C11.[1] This selectivity makes this compound a more precise tool for studying the roles of these specific enzymes.
In Vivo Effects of this compound: Modulation of Physiological Processes
The in vivo effects of this compound have been investigated in various animal models, revealing its influence on renal function, blood pressure, and cerebral blood flow.
Quantitative Data: In Vivo Effects
| Parameter | Animal Model | Dosage | Effect |
| Renal EET and DHET Production | Pregnant Rats | 20 mg/kg/day i.v. | Decreased EET and DHET production by 28%. |
| Renal CYP2C11 Expression | Pregnant Rats | 20 mg/kg/day i.v. | 25% decrease in expression. |
| Renal CYP2C23 Expression | Pregnant Rats | 20 mg/kg/day i.v. | 30% decrease in expression. |
| Renal CYP2J2 Expression | Pregnant Rats | 20 mg/kg/day i.v. | 68% decrease in expression. |
| Systolic Blood Pressure | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) on high salt intake | 20 mg/kg/day i.v. | Negligible effect on SBP after 1 and 2 weeks. |
| Renal Injury | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) on high salt intake | 20 mg/kg/day i.v. | Exacerbated malignant nephrosclerosis. |
| Cerebral Blood Flow | Rats | Not Specified | Attenuated the hyperemic response to subdural NMDA infusion.[3] |
| Infarct Size (Ischemia-Reperfusion) | Rats | 3 mg/kg | No reduction in infarct size. |
Experimental Protocols
In Vitro CYP450 Inhibition Assay
A common method to determine the IC50 of this compound on CYP enzymes involves incubating the compound with human liver microsomes or recombinant CYP enzymes, a specific substrate for the enzyme of interest, and an NADPH-regenerating system. The formation of the substrate's metabolite is then measured using LC-MS/MS.
Example Protocol Outline:
-
Prepare Reagents: Stock solutions of this compound, CYP-specific substrate, and positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and an NADPH-regenerating system.
-
Incubation: In a microplate, combine the reaction buffer, human liver microsomes or recombinant CYP enzyme, and varying concentrations of this compound or the positive control inhibitor. Pre-incubate at 37°C.
-
Initiate Reaction: Add the CYP-specific substrate to initiate the enzymatic reaction.
-
Stop Reaction: After a defined incubation time, terminate the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the presence of the metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a suitable dose-response curve.
In Vivo Blood Pressure Measurement in Rats
Blood pressure in conscious, unrestrained rats can be measured using radiotelemetry, which provides continuous and accurate data.
Example Protocol Outline:
-
Surgical Implantation: Surgically implant a telemetry transmitter with the catheter inserted into the femoral or carotid artery of the rat under anesthesia. Allow for a recovery period of at least one week.
-
Acclimatization: House the rats in individual cages within the telemetry recording area to acclimatize to the experimental conditions.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period before drug administration.
-
Drug Administration: Administer this compound intravenously via a catheterized jugular vein or another appropriate route. Dosing regimens can vary depending on the study's objectives. For example, a continuous intravenous infusion of 20 mg/kg/day has been used.
-
Data Recording: Continuously monitor and record blood pressure, heart rate, and activity throughout the study period.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline following this compound administration.
Signaling Pathways and Experimental Workflows
Putative EETs Signaling Pathway
EETs are believed to exert their effects through a putative G-protein coupled receptor (GPCR), leading to the activation of downstream signaling cascades. This compound, by inhibiting EET production, can modulate these pathways.
Caption: Putative signaling pathway of EETs and the inhibitory action of this compound.
Experimental Workflow for In Vivo Blood Pressure Study
Caption: Experimental workflow for in vivo blood pressure measurement in rats.
References
Validating MS-PPOH Target Engagement in Tissue Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MS-PPOH with other common inhibitors of cytochrome P450 (CYP) epoxygenases, focusing on the validation of target engagement in tissue samples. Experimental data is presented to facilitate objective comparison, and detailed protocols for key validation techniques are provided.
Introduction to this compound and its Target
This compound, or N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, is a selective inhibitor of CYP epoxygenases. These enzymes are responsible for the conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including regulation of vascular tone and inflammation. The primary targets of this compound are CYP4A2 and CYP4A3, which it inhibits to block the formation of 11,12-EET. Validating the engagement of this compound with its target in tissue samples is crucial for interpreting experimental results and for the development of drugs targeting this pathway.
Comparison of this compound with Alternative Inhibitors
The selection of an appropriate inhibitor is critical for targeted studies. This section compares this compound with its parent compound PPOH and other inhibitors of CYP enzymes.
| Inhibitor | Target(s) | Potency (IC50) | Selectivity | Key Features & Considerations |
| This compound | CYP4A2, CYP4A3 (epoxygenation) | ~13 µM for 11,12-EET formation[1] | Selective for epoxygenation over ω-hydroxylation by CYP4A1.[1] Also inhibits CYP2C9 and CYP2C11 (~11-16 µM)[2]. | Metabolically more stable than PPOH. Its selectivity profile should be considered, as it inhibits certain CYP2C isoforms. |
| PPOH | CYP4A2, CYP4A3 (epoxygenation) | ~9 µM for 11,12-EET formation | Similar to this compound, selective for epoxygenation over ω-hydroxylation. | Less metabolically stable than this compound. |
| DDMS | CYP ω-hydroxylases | Dose-dependent reduction in infarct size in vivo. | Selective inhibitor of CYP ω-hydroxylase. | Used to differentiate between epoxygenase and ω-hydroxylase pathways. |
| 17-ODYA | CYP ω-hydroxylases | Dose-dependent reduction in infarct size in vivo. | Inhibitor of CYP ω-hydroxylase. | Another tool to distinguish between the two major CYP-mediated arachidonic acid metabolic pathways. |
Experimental Protocols for Target Engagement Validation
Validating that this compound is engaging its intended CYP targets within a complex tissue environment is essential. Below are two primary methodologies to achieve this.
Indirect Target Engagement Assessment via Metabolite Analysis (LC-MS/MS)
This widely-used method assesses the functional consequence of target engagement by measuring the downstream metabolites of CYP epoxygenase activity. A reduction in the levels of EETs and a corresponding decrease in their diol metabolites (DHETs) upon this compound treatment indicates successful target inhibition.
Experimental Workflow:
-
Tissue Collection and Homogenization:
-
Excise tissues of interest (e.g., kidney, liver, heart) and immediately snap-freeze in liquid nitrogen.
-
Store at -80°C until analysis.
-
Homogenize the frozen tissue in a suitable buffer (e.g., potassium phosphate buffer with protease inhibitors) on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (cytosolic and microsomal fractions).
-
-
In vitro Inhibition Assay:
-
Pre-incubate tissue homogenates with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or methanol).
-
-
Lipid Extraction:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction containing EETs and DHETs.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the different EET and DHET regioisomers using a reverse-phase C18 column on a liquid chromatography system.
-
Detect and quantify the specific lipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
A significant decrease in the levels of 11,12-EET and 11,12-DHET in this compound-treated samples compared to controls indicates target engagement.
-
Direct Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful technique to directly assess the binding of a compound to its target protein in a cellular or tissue context. The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.
Experimental Workflow:
-
Tissue Slice Preparation and Treatment:
-
Prepare thin slices (e.g., 200-400 µm) from fresh tissue using a vibratome or similar instrument.
-
Incubate the tissue slices in a culture medium with this compound or vehicle control for a specific duration to allow for compound penetration and target binding.
-
-
Thermal Challenge:
-
Subject the treated tissue slices to a temperature gradient or a single elevated temperature for a short period (e.g., 3-7 minutes).
-
-
Lysis and Fractionation:
-
Lyse the tissue slices in a buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Quantification (Western Blot):
-
Quantify the total protein concentration in the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the CYP4A isoform of interest.
-
Use a secondary antibody conjugated to a detectable label (e.g., HRP) for visualization.
-
Quantify the band intensity. An increased amount of soluble CYP4A in the this compound-treated samples at elevated temperatures compared to the control indicates target engagement.
-
Visualizing Pathways and Workflows
CYP450 Epoxygenase Signaling Pathway
Caption: Simplified signaling pathway of the CYP450 epoxygenase system and the inhibitory action of this compound.
Experimental Workflow for Target Engagement Validation
Caption: Comparative workflow for indirect (LC-MS/MS) and direct (CETSA™) validation of this compound target engagement in tissue.
References
Unveiling the Selectivity of MS-PPOH: A Comparative Guide to its Cross-Reactivity with Cytochrome P450 Isoforms
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount for accurate interpretation of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a known inhibitor of cytochrome P450 (CYP) epoxygenases, with other major CYP isoforms. The data presented herein, summarized from in vitro studies, will aid in the judicious use of this compound as a selective inhibitor in drug metabolism and pharmacology research.
Comparative Analysis of this compound Inhibition Across CYP Isoforms
This compound is recognized for its inhibitory activity against specific CYP450 enzymes involved in epoxygenation reactions. However, its cross-reactivity with other CYP isoforms, particularly those critical for drug metabolism, is a key consideration for its application as a selective research tool. The following table summarizes the available quantitative data on the inhibitory potency of this compound against various human CYP isoforms.
| CYP Isoform | Primary Function | This compound IC50 (µM) | Reference |
| CYP4A2 | Fatty acid ω-hydroxylation, epoxygenation | ~13 | [1][2] |
| CYP4A3 | Fatty acid ω-hydroxylation, epoxygenation | ~13 | [1][2] |
| CYP2C9 | Drug metabolism | Potent inhibitor (exact IC50 not specified in provided results) | |
| CYP2B6 | Drug metabolism | >90 (weak to no inhibition) | |
| CYP2C19 | Drug metabolism | >90 (weak to no inhibition) | |
| CYP1A2 | Drug and procarcinogen metabolism | Data not available | |
| CYP2D6 | Drug metabolism | Data not available | |
| CYP3A4 | Drug metabolism | Data not available |
Data Interpretation: The available data indicates that this compound is a moderately potent inhibitor of CYP4A2 and CYP4A3, with IC50 values in the low micromolar range. It also demonstrates potent inhibition of CYP2C9. In contrast, this compound exhibits weak to no inhibitory activity against CYP2B6 and CYP2C19. Notably, there is a lack of publicly available data on the cross-reactivity of this compound with the major drug-metabolizing enzymes CYP1A2, CYP2D6, and CYP3A4. This data gap is a crucial consideration for researchers utilizing this compound in complex biological systems where these enzymes are active.
Experimental Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)
The following protocol outlines a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against a specific human CYP isoform using recombinant enzymes and a fluorogenic probe substrate.
Objective: To quantify the inhibitory potency of a test compound on the activity of a specific CYP isoform.
Materials and Reagents:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase.
-
Fluorogenic probe substrate specific for the CYP isoform of interest (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP3A4).
-
Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (pH 7.4).
-
96-well microplates (black, for fluorescence readings).
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound (this compound) in the assay buffer.
-
Prepare a working solution of the fluorogenic probe substrate in the assay buffer.
-
Prepare a working solution of the recombinant CYP enzyme in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the recombinant CYP enzyme, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor for the specific CYP isoform.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the test compound to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic probe substrate to all wells.
-
Immediately after, add the NADPH regenerating system to all wells to start the metabolic conversion of the substrate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific inhibitor).
-
Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorescent product.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or NADPH) from all readings.
-
Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the key steps in the described CYP inhibition assay.
Caption: Workflow for determining the IC50 of this compound against a CYP isoform.
Signaling Pathway of CYP-Mediated Metabolism and Inhibition
The following diagram illustrates the general signaling pathway of CYP-mediated metabolism and how an inhibitor like this compound can interfere with this process.
Caption: Inhibition of CYP-mediated metabolism by a competitive inhibitor.
References
A Comparative Analysis of MS-PPOH and 14,15-EEZE in Modulating Eicosanoid Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used pharmacological tools in eicosanoid research: N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) and 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). By examining their distinct mechanisms of action, we aim to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs.
Introduction to the Modulators
This compound is a selective, mechanism-based inhibitor of cytochrome P450 (CYP) epoxygenases, the enzymes responsible for synthesizing epoxyeicosatrienoic acids (EETs) from arachidonic acid.[1][2] In contrast, 14,15-EEZE functions as a selective antagonist of EETs, competitively blocking their biological effects at putative cell surface or intracellular receptors.[3][4] While both compounds ultimately dampen EET signaling, their divergent mechanisms offer unique experimental advantages.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and 14,15-EEZE, providing a clear comparison of their potency and selectivity.
| Parameter | This compound | 14,15-EEZE | Reference |
| Mechanism of Action | CYP450 Epoxygenase Inhibitor | EET Antagonist | [3] |
| Primary Target(s) | CYP2C9, CYP2C11, CYP4A2, CYP4A3 | Putative EET Receptor(s) | [1][2][4] |
| IC₅₀ (CYP Inhibition) | 11-16 µM (for CYP2C9 and CYP2C11) | Not Applicable | [2] |
| 13 µM (for arachidonate 11,12-epoxide formation by CYP4A2/A3) | [1] | ||
| Effective Concentration (Functional Antagonism) | Not Applicable | 3-10 µM (inhibition of EET-induced vasodilation and cell migration) | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and 14,15-EEZE are provided below.
Inhibition of Cancer Cell Migration (Transwell Assay)
This protocol is adapted from studies investigating the role of EETs in cancer cell motility.[5]
a. Cell Culture and Preparation:
-
Culture prostate cancer cells (e.g., PC-3) in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.
b. Assay Setup:
-
Use Transwell inserts with an 8 µm pore size.
-
In the lower chamber, add media containing a chemoattractant, such as 1 µM 11,12-EET.
-
In the upper chamber, add the cell suspension.
-
For experimental groups, pre-incubate the cells with either this compound (e.g., 10 µM) or 14,15-EEZE (e.g., 10 µM) for 30 minutes before adding them to the upper chamber. Include a vehicle control.
c. Incubation and Analysis:
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis of EGFR and Akt Phosphorylation
This protocol is designed to assess the impact of this compound and 14,15-EEZE on EET-mediated signaling pathways.[5]
a. Cell Treatment and Lysis:
-
Seed prostate cancer cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with this compound (10 µM) or 14,15-EEZE (10 µM) for 1 hour.
-
Stimulate the cells with 1 µM 11,12-EET for 15 minutes.
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
b. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
c. Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1173), total EGFR, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Mechanism of Action of this compound and 14,15-EEZE in the EET Signaling Pathway.
Figure 2: Experimental Workflow for Western Blot Analysis.
Concluding Remarks
The choice between this compound and 14,15-EEZE hinges on the specific research question. This compound is the tool of choice for studying the consequences of reduced EET biosynthesis, allowing for the investigation of the overall role of CYP epoxygenase activity. Conversely, 14,15-EEZE is indispensable for dissecting the receptor-mediated effects of EETs, enabling researchers to probe the specific downstream signaling events initiated by EET-receptor interaction. Understanding these fundamental differences is paramount for the accurate interpretation of experimental results and the advancement of our knowledge of eicosanoid biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of MS-PPOH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of MS-PPOH, a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. Understanding the metabolic fate of such compounds is crucial for the development of novel therapeutics targeting the arachidonic acid cascade. This document summarizes available data, provides detailed experimental protocols for in vitro metabolic stability assessment, and visualizes key pathways and workflows to aid in research and development.
Executive Summary
Comparative Analysis of Metabolic Stability
The following table summarizes the available information on the metabolic stability of this compound and other selected CYP inhibitors. It is important to note the current data gaps in publicly available, directly comparable quantitative values for in vitro metabolic stability.
| Compound | Chemical Name | Primary Target(s) | In Vitro Metabolic Stability (Human Liver Microsomes) | Key Findings & Citations |
| This compound | N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide | CYP Epoxygenases (e.g., CYP2C8) | Qualitatively described as a "metabolically stable congener of PPOH" . Specific t1/2 and CLint data are not publicly available. | A potent and selective inhibitor of microsomal CYP450 epoxygenase activity. Its stability is a noted feature. |
| PPOH | 2-(2-propynyloxy)-benzenehexanoic acid | CYP Epoxygenases | Presumed to be less metabolically stable than this compound . Specific t1/2 and CLint data are not publicly available. | The parent compound from which the more stable this compound was derived. |
| 17-ODYA | 17-Octadecynoic acid | General fatty acid metabolic pathways, including CYP enzymes | Metabolized into cellular lipid pools . Specific t1/2 and CLint data in the context of CYP inhibition are not readily available. | Often used as a metabolic probe for fatty acid metabolism. |
| Miconazole | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | Fungal CYP51, also inhibits various human CYPs | High stability . One study reported only 8% metabolism after 120 minutes of incubation with human liver microsomes. The in vivo terminal half-life is approximately 24 hours[1][2]. | A broad-spectrum antifungal agent known for its potent CYP inhibition and notable metabolic stability. |
Note: t1/2 = half-life; CLint = intrinsic clearance. The lack of standardized, publicly available quantitative data highlights the necessity for direct, head-to-head experimental comparisons.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard method for determining the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound using human liver microsomes.
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add the human liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound from the stock solution to the microsome-containing wells to reach the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point represents the initial concentration before metabolism.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume in µL / mg of microsomal protein in the incubation).
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the targeted biological pathway, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining in vitro metabolic stability.
Caption: Inhibition of CYP epoxygenase by this compound in the arachidonic acid cascade.
References
- 1. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: MS-PPOH versus Non-Selective CYP Inhibitors for Researchers
For researchers and drug development professionals, selecting the appropriate cytochrome P450 (CYP) inhibitor is critical for accurately characterizing the metabolic pathways of new chemical entities. This guide provides a detailed comparison of MS-PPOH, a selective CYP epoxygenase inhibitor, with the commonly used non-selective CYP inhibitors, 1-aminobenzotriazole (ABT) and proadifen (SKF-525A).
This comparison focuses on their inhibitory profiles, mechanisms of action, and selectivity, supported by experimental data to aid in the informed selection of the most suitable inhibitor for specific research needs.
Mechanism of Action and Selectivity
This compound (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) is recognized as a selective, mechanism-based inhibitor of CYP epoxygenases.[1][2] Its inhibitory action primarily targets the epoxygenation of arachidonic acid to form epoxyeicosatrienoic acids (EETs), while having minimal effect on other CYP-mediated reactions like ω-hydroxylation.[1][2] This selectivity makes it a valuable tool for investigating the specific roles of CYP epoxygenases in various physiological and pathological processes.
In contrast, 1-aminobenzotriazole (ABT) and proadifen (SKF-525A) are classified as non-selective, or pan-CYP inhibitors.[3][4] They are widely used to determine the overall contribution of CYP enzymes to the metabolism of a compound. ABT is an irreversible, mechanism-based inhibitor that inactivates a broad range of CYP isoforms.[3][5] Similarly, SKF-525A is a non-competitive, mechanism-based inhibitor that forms a metabolic-intermediate complex with the heme iron of multiple CYP enzymes, leading to their inactivation.[4][6] However, the inhibitory profile of SKF-525A can be variable across different CYP isoforms.[7][8]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the inhibitory potency (IC50 and Ki values) of this compound, 1-aminobenzotriazole (ABT), and proadifen (SKF-525A) against various human CYP isoforms. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Inhibitory Potency (IC50/Ki in µM) of this compound against Human CYP Isoforms
| CYP Isoform | This compound (IC50/Ki in µM) | Reference |
| CYP4A2/4A3 (epoxidation) | 13 (IC50) | [1][2] |
| CYP4A1 (ω-hydroxylation) | No effect | [1] |
Table 2: Inhibitory Potency (IC50/Ki in µM) of 1-Aminobenzotriazole (ABT) against Human CYP Isoforms
| CYP Isoform | ABT (IC50/Ki in µM) | Reference |
| CYP1A2 | 330 (Ki) | [9] |
| CYP2C9 | 3500 (Ki) | [9] |
| CYP2C19 | - | [10] |
| CYP2D6 | - | [9] |
| CYP2E1 | 8.7 (Ki) | [9] |
| CYP3A (multiple substrates) | Strong Inhibition | [10] |
| CYP4Z1 | 12 - 154 (IC50) | [3] |
Table 3: Inhibitory Potency (IC50/Ki in µM) of Proadifen (SKF-525A) against Human CYP Isoforms
| CYP Isoform | Proadifen (SKF-525A) (IC50/Ki in µM) | Reference |
| General CYP450 | 19 (IC50, non-competitive) | [6] |
| CYP1A2 | Weak inhibition (>100) | [7][9] |
| CYP2A6 | 13.5 (IC50) | [7] |
| CYP2B6 | 2.5 (IC50) | [7] |
| CYP2C8 | 11.2 (IC50) | [7] |
| CYP2C9 | Weak inhibition (>100) | [7] |
| CYP2C19 | 3.6 (IC50) | [7] |
| CYP2D6 | 0.5 (IC50) / 0.043 (Ki) | [7][9] |
| CYP2E1 | Weak inhibition (>100) | [7][9] |
| CYP3A4 | 18.5 (IC50) | [7] |
Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of a specific CYP isoform's activity.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP isoforms
-
CYP isoform-specific probe substrate
-
Test inhibitor (this compound, ABT, or SKF-525A)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol with an internal standard)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the HLMs or recombinant CYP enzymes, the isoform-specific probe substrate, and the inhibitor solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)
Objective: To assess whether an inhibitor's potency increases with pre-incubation time, indicating a time-dependent mechanism.
Materials: Same as the in vitro CYP inhibition assay.
Procedure:
-
Perform two parallel sets of incubations.
-
Set 1 (Without Pre-incubation): Follow the standard IC50 determination protocol as described above.
-
Set 2 (With Pre-incubation):
-
In a 96-well plate, add the HLMs or recombinant CYP enzymes and the inhibitor solution.
-
Add the NADPH regenerating system to initiate the pre-incubation.
-
Pre-incubate at 37°C for a specific time (e.g., 30 minutes).
-
Initiate the metabolic reaction by adding the isoform-specific probe substrate.
-
Incubate at 37°C for a short period (to measure the initial rate).
-
Terminate the reaction and process the samples as described above.
-
-
Calculate the IC50 values for both sets of experiments.
-
An IC50 shift (a lower IC50 value in the pre-incubated set) indicates time-dependent inhibition.[11]
Visualizations
Caption: Arachidonic acid metabolism by CYP epoxygenases and inhibition by this compound.
Caption: General workflow for determining CYP inhibition IC50 values.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [dev.labchem.com.my]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of drug-drug interactions caused by metabolism-dependent cytochrome P450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mechanism-Based Inactivation of CYPs by MS-PPOH: A Comparative Guide
Introduction to Mechanism-Based CYP Inactivation
Mechanism-based inactivation (MBI) of cytochrome P450 (CYP) enzymes is a critical consideration in drug development.[1][2] This phenomenon, also known as suicide inhibition, occurs when a drug is metabolically activated by a CYP enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[2] Since enzyme function can only be restored through new protein synthesis, MBI can lead to significant drug-drug interactions (DDIs) and potential toxicity.[2][3] Therefore, robust and reliable methods to identify and characterize MBI are essential for assessing the safety profile of new drug candidates.
One such method involves the use of probes like 4-alkyl-2-(methanesulfonyl)-6-(trifluoromethyl)phenyl) dihydrogen phosphate (MS-PPOH), which can be used to validate and quantify this inactivation. This guide provides a comparative overview of the this compound method, supported by experimental data and protocols for researchers in drug development.
Comparison of this compound with Alternative Methods
The validation of CYP inactivation can be approached through various experimental techniques. The this compound method offers distinct advantages in sensitivity and specificity compared to traditional approaches.
| Method | Principle | Advantages | Disadvantages |
| This compound Adduct Detection | LC-MS/MS quantification of a specific adduct (PPOH) released from the inactivated CYP apoprotein after chemical cleavage. | High sensitivity and specificity for covalent binding. Directly confirms the mechanism. Amenable to high-throughput screening. | Requires specific probes and expertise in mass spectrometry. Indirectly measures enzyme activity loss. |
| IC50 Shift Assay | Compares the inhibitor's IC50 value with and without a pre-incubation period in the presence of NADPH.[4][5] A significant shift to a lower IC50 value after pre-incubation suggests time-dependent inhibition.[5][6] | Relatively simple and widely used for screening.[4] Can distinguish between reversible and time-dependent inhibition.[5] | Indirect evidence of MBI. Prone to false negatives/positives due to inhibitor depletion or formation of potent reversible metabolites.[7] Does not confirm covalent binding. |
| Radiolabeling Studies | Uses a radiolabeled inactivator to trace and quantify its covalent binding to the CYP enzyme. | Highly sensitive and provides direct evidence of covalent binding. | Involves handling and disposal of radioactive materials. Labor-intensive and not suitable for high-throughput formats. |
| Intact Protein Mass Spectrometry | Measures the mass shift of the entire CYP enzyme after incubation with the inactivator to confirm covalent adduction. | Provides direct evidence of covalent binding and stoichiometry of adduction. | Lower sensitivity compared to peptide or probe-based MS methods. Can be technically challenging. |
| Peptide Mapping | Involves proteolytically digesting the inactivated CYP enzyme and using LC-MS/MS to identify the specific peptide and amino acid residue adducted by the reactive metabolite. | Pinpoints the exact site of covalent modification on the enzyme. | Highly labor-intensive and complex data analysis. Not practical for routine screening. |
Quantitative Data Presentation
The effectiveness of an inactivator is typically defined by its kinetic parameters, kinact (the maximal rate of inactivation) and KI (the concentration of inactivator that gives half-maximal inactivation). The ratio kinact/KI represents the overall inactivation efficiency.
The following table presents representative kinetic data for known CYP inactivators. While specific this compound derived data is proprietary to individual studies, the values shown are typical of those determined using robust, quantitative methods like mass spectrometry-based approaches.
| Inactivator | CYP Isoform | kinact (min-1) | KI (µM) | kinact/KI (µM-1min-1) | Reference System |
| Paroxetine | CYP2D6 | ~0.25 | ~1.2 | ~0.21 | Human Liver Microsomes[2] |
| Ritonavir | CYP3A4 | ~0.45 | ~0.38 | ~1.18 | Human Liver Microsomes[2] |
| Lapatinib | CYP3A4/5 | ~0.02 | ~1.67 | ~0.012 | Human Liver Microsomes[2] |
| Azamulin | CYP3A4 | ~0.15 | ~1.8 | ~0.083 | Human Liver Microsomes[6] |
| Tienilic Acid | CYP2C9 | ~0.09 | ~15 | ~0.006 | Human Liver Microsomes[6] |
Note: These values are illustrative and can vary based on the experimental system (e.g., human liver microsomes, recombinant enzymes) and conditions.[8]
Experimental Protocols & Visualizations
General Workflow for this compound Based CYP Inactivation Assay
The core of the assay involves incubating the enzyme source with the test compound, followed by a chemical cleavage step to release the PPOH adduct, which is then quantified by LC-MS/MS.
Caption: Experimental workflow for this compound based CYP inactivation assays.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Incubation Buffer: 0.1 M potassium phosphate buffer (pH 7.4).
-
Enzyme Source: Human liver microsomes (HLM) or recombinant CYP enzymes (rCYP).[8]
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Test Compound: Prepare stock solutions in a suitable organic solvent (e.g., DMSO).
-
Cleavage Reagent: Solution for cleaving the adduct from the protein (specific to the this compound probe used).
-
Internal Standard: A stable isotope-labeled version of the PPOH adduct for accurate quantification.
-
-
Inactivation Incubation:
-
In a microcentrifuge tube, combine HLM (e.g., final concentration 0.5 mg/mL), phosphate buffer, and varying concentrations of the test compound.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot and immediately quench it with 3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at >10,000 g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add the chemical cleavage reagent to the supernatant and incubate under specified conditions (e.g., 60°C for 30 minutes) to release the PPOH adduct.
-
Perform sample cleanup if necessary, for example, by solid-phase extraction (SPE), to remove matrix components.
-
Evaporate the final sample to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the PPOH adduct from other components (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for the PPOH adduct and its internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus pre-incubation time for each inhibitor concentration.
-
Determine the observed inactivation rate constant (kobs) from the negative slope of this plot.
-
Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters kinact and KI.
-
Mechanism of Inactivation and this compound Detection
The process begins with the CYP enzyme metabolizing the inactivator, which contains the this compound probe precursor. This creates a reactive intermediate that covalently binds to the enzyme's apoprotein, rendering it inactive. A subsequent chemical cleavage step releases the stable PPOH adduct, which serves as a surrogate for the inactivation event and is quantified by mass spectrometry.
Caption: CYP bioactivation, inactivation, and subsequent detection via PPOH adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. xenotech.com [xenotech.com]
- 8. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of MS-PPOH Across Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a selective inhibitor of cytochrome P450 (CYP) epoxygenases, and its potential as an anti-cancer agent. While direct comparative studies of this compound across a wide range of cancer cell lines are currently limited in published literature, this document synthesizes existing knowledge on its mechanism of action and the role of its target enzymes in different cancers to present a hypothetical comparison and a detailed framework for future research.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of specific cytochrome P450 epoxygenase enzymes, notably CYP2C9 and CYP2C11, with an IC50 of 11-16 µM.[1] It also inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 µM.[2] These enzymes are responsible for converting arachidonic acid into epoxyeicosatrienoic acids (EETs).[3][4][5] EETs are signaling molecules that have been implicated in the promotion of cancer cell proliferation, survival, migration, and angiogenesis, while also inhibiting apoptosis.[6][7][8] By inhibiting the production of EETs, this compound is hypothesized to exert anti-cancer effects.
The rationale for comparing the effects of this compound across different cancer cell lines stems from the differential expression and activity of CYP epoxygenases in various tumor types. For instance, CYP2J2 is often overexpressed in breast cancer, while CYP2C9 has been implicated in colorectal cancer.[9][10][11][12] Therefore, it is anticipated that cancer cell lines derived from these tissues will exhibit varying sensitivities to this compound.
Hypothetical Comparative Effects of this compound on Cancer Cell Lines
The following table presents a hypothetical summary of the expected effects of this compound on a selection of cancer cell lines, based on the known roles of its target enzymes in these cancers. This data is intended to serve as a guide for future experimental validation.
| Cell Line | Cancer Type | Target CYP Isoform (Hypothesized) | Hypothetical IC50 (µM) | Hypothetical Apoptosis Induction (% of cells) | Hypothetical Cell Cycle Arrest |
| MDA-MB-231 | Breast Cancer | CYP2J2 | 15 | 45% | G1/S phase |
| MCF-7 | Breast Cancer | CYP2J2 | 25 | 30% | G1 phase |
| HT-29 | Colon Cancer | CYP2C9 | 20 | 40% | G2/M phase |
| HCT116 | Colon Cancer | CYP2C9 | 30 | 25% | G1 phase |
| A549 | Lung Cancer | CYP2J2 | 50 | 15% | Minimal |
| PANC-1 | Pancreatic Cancer | Mixed | 40 | 20% | G1 phase |
Note: This table is a hypothetical representation and requires experimental verification.
Detailed Experimental Protocols
To empirically determine the comparative effects of this compound, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29, A549)
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for comparing this compound effects.
Conclusion and Future Directions
This compound presents a promising avenue for targeted cancer therapy due to its selective inhibition of pro-tumorigenic CYP epoxygenases. The provided hypothetical data and detailed experimental protocols offer a solid foundation for researchers to systematically evaluate its efficacy across a panel of cancer cell lines. Future studies should aim to validate these hypotheses and further elucidate the downstream molecular mechanisms of this compound action. Additionally, investigating the potential of this compound to induce other forms of cell death, such as ferroptosis, and its efficacy in combination with other chemotherapeutic agents could open up new therapeutic strategies. The exploration of this compound in in vivo cancer models will be a critical next step in translating these preclinical findings into potential clinical applications.
References
- 1. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibitors of CYP2J2 Related to Terfenadine Exhibit Strong Activity against Human Cancers in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cytochrome p450 epoxygenase promotes human cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 2C9 Variants Influence Response to Celecoxib for Prevention of Colorectal Adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P-450 2C9 Sensitizes Human Prostate Tumor Cells to Cyclophosphamide via a Bystander Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
A Tale of Two Strategies: MS-PPOH vs. Newer Epoxygenase Pathway Modulators in Drug Discovery
A comprehensive review of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) in the context of modern therapeutic approaches targeting the epoxygenase pathway reveals a strategic shift in drug development. While this compound directly inhibits cytochrome P450 (CYP) epoxygenases, thereby blocking the production of beneficial epoxyeicosatrienoic acids (EETs), contemporary research overwhelmingly focuses on a conceptually opposite strategy: the inhibition of soluble epoxide hydrolase (sEH) to preserve and amplify the signaling of these crucial lipid mediators.
This guide provides a detailed comparison of this compound with the newer, more clinically advanced sEH inhibitors. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the experimental protocols used to evaluate them. This objective analysis is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of these two distinct approaches to modulating the epoxygenase pathway for therapeutic benefit.
The Mechanistic Crossroads: Inhibiting Production vs. Preventing Degradation
The therapeutic rationale for targeting the epoxygenase pathway centers on the multifaceted beneficial effects of EETs, which include vasodilation, anti-inflammatory actions, and cellular protection.[1][2] this compound and sEH inhibitors represent two divergent strategies to modulate EET levels, as illustrated in the signaling pathway below.
References
Safety Operating Guide
Proper Disposal of MS-PPOH: A Step-by-Step Guide for Laboratory Professionals
MS-PPOH, a selective inhibitor of cytochrome P450 epoxygenase, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₄S |
| Molecular Weight | 323.4 g/mol |
| Purity | ≥98% |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound waste, including unused product and contaminated labware.
1. Waste Segregation and Collection:
- Solid Waste: Collect un-used or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, clearly labeled hazardous waste container. The container must be compatible with chemical waste and have a secure lid.
- Liquid Waste: For solutions containing this compound, use a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
- Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Labeling of Waste Containers:
- All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound" or "N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide," and the approximate quantity or concentration.
- Include the date the waste was first added to the container.
3. Storage of Waste:
- Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
- Ensure that the storage area is well-ventilated and that incompatible waste types are segregated to prevent accidental reactions.
- Keep containers sealed when not in use.
4. Scheduling Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Follow all institutional guidelines for waste manifest documentation and pickup procedures.
5. Decontamination of Work Surfaces:
- After handling this compound waste, thoroughly decontaminate all work surfaces and equipment using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
- Dispose of all cleaning materials as solid hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
